molecular formula C13H12BrNO3 B1452711 N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide CAS No. 1072944-36-5

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Katalognummer: B1452711
CAS-Nummer: 1072944-36-5
Molekulargewicht: 310.14 g/mol
InChI-Schlüssel: YVMYXOXEBXTIEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a useful research compound. Its molecular formula is C13H12BrNO3 and its molecular weight is 310.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-17-12-7-9(4-5-11(12)14)13(16)15-8-10-3-2-6-18-10/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMYXOXEBXTIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674716
Record name 4-Bromo-N-[(furan-2-yl)methyl]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-36-5
Record name 4-Bromo-N-(2-furanylmethyl)-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[(furan-2-yl)methyl]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide, a substituted benzamide derivative with significant potential in medicinal chemistry. This document details the synthesis, physicochemical properties, and explored biological activities of this compound, offering a foundational resource for researchers in drug discovery and development. The synthesis involves a strategic amidation reaction, and the compound's pro-apoptotic and antibacterial properties are discussed, underpinned by established methodologies for their evaluation.

Introduction

This compound (Figure 1) is a synthetic organic compound characterized by a central benzamide core. This scaffold is prevalent in a multitude of pharmacologically active molecules. The unique combination of a furan moiety, a brominated and methoxylated phenyl ring, suggests a diverse range of potential biological interactions. Furan-containing compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects[1][2]. Similarly, substituted benzamides have been extensively investigated for their therapeutic potential, acting as, for example, anti-emetics, antipsychotics, and gastroprokinetics.

This guide aims to provide a detailed technical overview of this compound, from its molecular construction to its potential therapeutic applications.

Figure 1: Chemical Structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is achieved through the formation of an amide bond between 4-bromo-3-methoxybenzoic acid and furfurylamine. This reaction is a cornerstone of organic synthesis and can be accomplished via several reliable methods.

Synthetic Pathway Rationale

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. Common strategies include conversion of the carboxylic acid to a more reactive acyl chloride or the use of coupling agents.

Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Purification start 4-bromo-3-methoxybenzoic acid acyl_chloride 4-bromo-3-methoxybenzoyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ product N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide acyl_chloride->product Amine Coupling amine Furfurylamine amine->product workup Aqueous Work-up product->workup chromatography Column Chromatography workup->chromatography

Caption: General synthetic workflow for this compound.

Experimental Protocol: Acyl Chloride Method

This protocol describes a robust and widely applicable method for the synthesis of the title compound.

Step 1: Formation of 4-bromo-3-methoxybenzoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in a fume hood.

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-3-methoxybenzoyl chloride is a viscous oil or low-melting solid and can be used in the next step without further purification.

Step 2: Amide Coupling

  • In a separate flask, dissolve furfurylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the amine solution in an ice bath (0 °C).

  • Slowly add the crude 4-bromo-3-methoxybenzoyl chloride (dissolved in a small amount of the same anhydrous solvent) to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the mixture with water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain this compound as a solid.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₃H₁₂BrNO₃[1][3][4][5]
Molecular Weight 310.14 g/mol [3][4]
CAS Number 1072944-36-5[1][4][5][6]
Appearance Solid (predicted)General knowledge
Melting Point Not available in literatureN/A
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide and furan rings, a singlet for the methoxy group protons, a doublet for the methylene protons, and a triplet for the amide proton. The chemical shifts and coupling constants would be characteristic of the substituted aromatic systems.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, C-O stretching of the methoxy group and the furan ring, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of fragments such as the furan-2-ylmethyl group.

Biological Activity and Potential Applications

Emerging evidence suggests that this compound possesses promising biological activities, particularly in the realms of oncology and infectious diseases.

Pro-Apoptotic Activity in Cancer Cells

Substituted benzamides have been shown to induce apoptosis in various cancer cell lines. The proposed mechanism often involves the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases[7][8].

4.1.1. Plausible Mechanism of Action

While the specific molecular targets of this compound are yet to be fully elucidated, it is hypothesized to induce apoptosis through the modulation of key signaling pathways involved in cell survival and death.

Apoptosis_Pathway Compound N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible intrinsic pathway of apoptosis induced by the compound.

4.1.2. Experimental Protocol: Annexin V Apoptosis Assay

The Annexin V assay is a standard method to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

  • Cell Culture and Treatment: Culture a relevant cancer cell line to approximately 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD. Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells[9].

Antibacterial Activity

The furan moiety is a well-established pharmacophore in a number of antibacterial agents. It is plausible that this compound exhibits antibacterial properties.

4.2.1. Potential Targets and Mechanism

The mechanism of antibacterial action could involve the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis. The lipophilic nature of the compound may facilitate its passage through the bacterial cell wall.

4.2.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria[10][11][12].

Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. Further research should focus on:

  • Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways involved in its pro-apoptotic and antibacterial effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the compound in preclinical animal models.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, and potential biological activities of this compound. The straightforward synthesis and the promising indications of pro-apoptotic and antibacterial activities make this compound a molecule of significant interest for further investigation in the field of drug discovery. The detailed protocols provided herein offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to the Physicochemical Characteristics of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds. Its structure incorporates a substituted benzoyl moiety linked to a furan-containing side chain via an amide bond. The benzamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, while the furan ring is a five-membered aromatic heterocycle known to be a constituent of many biologically active molecules.[1][2] The presence of a bromine atom and a methoxy group on the benzene ring is anticipated to modulate the compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its overall biological profile.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound (CAS No. 1072944-36-5).[3][4] Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from commercial suppliers and extrapolates data from structurally analogous compounds to present a holistic profile. The guide further details a robust synthetic protocol for its preparation and discusses its potential biological significance in the context of related furan and benzamide derivatives.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key identifiers and predicted physicochemical parameters for this compound.

PropertyValueSource
IUPAC Name N-(furan-2-ylmethyl)-4-bromo-3-methoxybenzamide-
CAS Number 1072944-36-5[3][4]
Molecular Formula C13H12BrNO3[3]
Molecular Weight 310.14 g/mol [3]
Purity Typically ≥98% (as supplied commercially)[3]
Melting Point Not experimentally determined. Predicted to be a solid at room temperature based on analogous compounds.-
Boiling Point Not experimentally determined.-
Solubility Predicted to be soluble in polar aprotic solvents.[5]-

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and furan rings. The methoxy group will likely appear as a singlet around 3.8-4.0 ppm. The methylene protons of the furfuryl group will present as a doublet, coupled to the adjacent NH proton. The amide proton will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of the amide will be found in the downfield region (around 165-170 ppm). Aromatic carbons will resonate in the 110-160 ppm range, with those attached to electronegative atoms (bromine, oxygen) shifted accordingly.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the amide group (typically around 1650 cm⁻¹). N-H stretching vibrations will appear in the region of 3300 cm⁻¹. C-H stretching of the aromatic and furan rings will be observed around 3000-3100 cm⁻¹, while C-O stretching of the methoxy group will be present in the 1000-1300 cm⁻¹ region.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amide coupling reaction between 4-bromo-3-methoxybenzoic acid and furfurylamine. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine.

Experimental Protocol: Amide Coupling via Acyl Chloride

Step 1: Synthesis of 4-bromo-3-methoxybenzoyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), suspend 4-bromo-3-methoxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases and the solid has completely dissolved.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-3-methoxybenzoyl chloride, an oily or solid residue, can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve furfurylamine (1 equivalent) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 4-bromo-3-methoxybenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers and wash successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling A 4-bromo-3-methoxybenzoic acid C 4-bromo-3-methoxybenzoyl chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) B->C F N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide C->F DCM or THF, 0 °C to RT D Furfurylamine D->F E Triethylamine (Base) E->F

Caption: Synthetic route for this compound.

Potential Biological Significance

While there is no specific biological data available for this compound, the structural motifs present in the molecule suggest potential for various biological activities.

  • Antimicrobial Activity: Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[1][9] Similarly, various benzamide derivatives have been investigated as potential antimicrobial agents.[2] The combination of these two pharmacophores in the target molecule makes it a candidate for antimicrobial screening.

  • Anticancer Activity: The benzamide scaffold is a key component of several anticancer drugs. For instance, derivatives of 4-bromo-N-phenylbenzamide have been explored as inhibitors of fibroblast growth factor receptor 1 (FGFR1), a target in non-small cell lung cancer.[10][11] Furthermore, bromophenol derivatives have shown potential as anticancer agents.[12] The furan moiety is also present in numerous compounds with demonstrated anticancer effects.[13]

  • Anti-inflammatory Activity: Both furan and benzamide derivatives have been reported to possess anti-inflammatory properties.[9] This suggests that this compound could be a subject of interest in the development of new anti-inflammatory agents.

Logical Relationship of Structural Features to Potential Biological Activity

BiologicalActivity cluster_motifs Structural Motifs cluster_activities Potential Biological Activities Compound N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide Benzamide Substituted Benzamide Compound->Benzamide Furan Furan Ring Compound->Furan Bromo Bromine Substituent Compound->Bromo Methoxy Methoxy Group Compound->Methoxy Anticancer Anticancer Benzamide->Anticancer Antimicrobial Antimicrobial Benzamide->Antimicrobial AntiInflammatory Anti-inflammatory Benzamide->AntiInflammatory Furan->Anticancer Furan->Antimicrobial Furan->AntiInflammatory Bromo->Anticancer

Caption: Relationship between structural motifs and potential bioactivities.

Conclusion

This compound is a molecule of interest for chemical and pharmaceutical research due to its combination of a substituted benzamide and a furan moiety. While direct experimental data on its physicochemical properties and biological activities are currently scarce, this guide provides a comprehensive overview based on available information and predictions from analogous structures. The outlined synthetic protocol offers a reliable method for its preparation, enabling further investigation into its properties and potential therapeutic applications. Future studies are warranted to fully characterize this compound and explore its biological potential, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.

References

An In-Depth Technical Guide to N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide (CAS 1072944-36-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a substituted benzamide that incorporates a furan moiety, a common scaffold in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential for biological activity. Given the limited publicly available data on this specific molecule, this document leverages established principles of organic synthesis and medicinal chemistry to present a robust framework for its preparation and potential applications. The protocols and hypotheses herein are based on analogous and well-documented chemical transformations and structure-activity relationships of related compounds.

Introduction and Rationale

Substituted benzamides are a prominent class of compounds in drug discovery, with applications ranging from anticancer to anti-inflammatory agents. The core structure of this compound combines several key features of interest:

  • The Benzamide Core: A versatile scaffold known for its role in various therapeutic agents.

  • The Furan Ring: An electron-rich aromatic heterocycle present in numerous biologically active natural products and synthetic compounds, recognized for its diverse pharmacological activities including antibacterial, antifungal, and anti-inflammatory effects.[4][5]

  • Bromo and Methoxy Substituents: These groups on the phenyl ring offer opportunities for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide will detail a proposed synthetic route, predict key physicochemical characteristics, and explore potential avenues for biological investigation, providing a foundational resource for researchers interested in this and related molecules.

Synthesis and Mechanism

The most direct and logical synthetic route to this compound is via the amide coupling of 4-bromo-3-methoxybenzoic acid and furfurylamine. This reaction is a standard transformation in organic chemistry, typically proceeding through the activation of the carboxylic acid.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from standard amide coupling procedures for structurally similar benzoic acids.

  • Preparation: To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add furfurylamine (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
CAS Number 1072944-36-5[1][2][3]
Molecular Formula C₁₃H₁₂BrNO₃[2]
Molecular Weight 310.14 g/mol [2]
Appearance Likely an off-white to pale yellow solidAnalogy to similar benzamides
Purity Typically supplied at ≥98%[2]
Solubility Expected to be soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water.General solubility of benzamides
Melting Point Not available. Expected to be a crystalline solid with a defined melting point.-

Potential Biological Activity and Applications

The structural motifs within this compound suggest several potential areas of biological investigation. It is important to note that the following are hypotheses based on the activities of structurally related compounds.

  • Anticancer Potential: Substituted benzamides are a well-established class of anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[6][7] The benzamide core of the target molecule could potentially interact with the active sites of various enzymes implicated in cancer progression.

  • Anti-inflammatory and Analgesic Properties: Furan derivatives have been reported to possess anti-inflammatory and analgesic activities.[4][5] The combination of the furan and benzamide moieties may lead to compounds with dual activity profiles.

  • Enzyme Inhibition: The substituted benzamide scaffold can be tailored to inhibit specific enzymes. Further chemical modifications could lead to the development of potent and selective inhibitors for various therapeutic targets.

Hypothetical Experimental Workflow: In Vitro Anticancer Screening

To investigate the potential anticancer activity of this compound, a standard in vitro cell viability assay, such as the MTT assay, could be employed.

Experimental_Workflow start Start: Prepare Stock Solution of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide in DMSO cell_culture Seed Cancer Cell Lines (e.g., MCF-7, A549) in 96-well plates start->cell_culture treatment Treat cells with serial dilutions of the compound cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition incubation2 Incubate for 2-4 hours to allow formazan formation mtt_addition->incubation2 solubilization Add solubilization solution (e.g., DMSO, isopropanol) incubation2->solubilization readout Measure absorbance at 570 nm using a plate reader solubilization->readout analysis Calculate IC50 values to determine the compound's potency readout->analysis end End: Assess Anticancer Activity analysis->end

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently limited, this guide provides a robust theoretical framework for its synthesis and exploration of its biological activities. The proposed protocols and hypotheses serve as a valuable starting point for researchers aiming to unlock the therapeutic potential of this and related novel chemical structures.

References

biological activity of furan-containing benzamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Furan-Containing Benzamides: From Synthesis to Therapeutic Potential

Executive Summary

Furan-containing benzamides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, mechanisms of action, and therapeutic potential of this important class of compounds. By strategically combining the electron-rich furan ring with the versatile benzamide moiety, chemists have developed potent agents with anticancer, antimicrobial, and anti-inflammatory properties.[1] This document delves into the causal reasoning behind synthetic strategies, elucidates key structure-activity relationships (SAR), and presents detailed, field-proven protocols for biological evaluation. The central thesis is that the synergistic interplay between the furan and benzamide components can be rationally exploited to design next-generation therapeutics with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles.[2][3]

The Furan-Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The strategic combination of a furan ring and a benzamide group creates a molecular architecture with significant potential for drug discovery. These two moieties are not merely linked; they interact to create a pharmacophore with unique electronic and steric properties that facilitate diverse interactions with biological targets.[3]

The Furan Moiety: Physicochemical Properties and Pharmacophoric Significance

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom.[4] Its electron-rich nature allows it to engage in various non-covalent interactions, including hydrogen bonding (via the oxygen atom as an acceptor), π–π stacking, and other electrostatic interactions crucial for binding to enzymes and receptors.[1][3] Furan's aromaticity confers metabolic stability, while its distinct hydrophilic-lipophilic balance makes it an effective bioisostere for other aromatic systems like phenyl or thiophene rings, allowing for the fine-tuning of a drug candidate's bioavailability and receptor interactions.[1][3]

The Benzamide Moiety: A Versatile Functional Group in Drug Design

The benzamide group is a cornerstone of medicinal chemistry, present in numerous approved drugs. Its amide linkage provides a rigid, planar unit capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual capacity allows it to form strong, directional interactions within protein binding pockets, often serving as an anchor for the entire molecule. Furthermore, the benzene ring of the benzamide can be readily substituted, providing a vector for optimizing potency, selectivity, and pharmacokinetic properties.

Synergistic Effects in Furan-Containing Benzamides

The fusion of these two moieties creates a scaffold with enhanced therapeutic potential. The furan ring can be tailored to interact with hydrophobic pockets or engage in specific electronic interactions, while the benzamide provides a robust anchoring point. This combination has proven particularly effective in the design of enzyme inhibitors and agents that disrupt protein-protein interactions. A notable example is the development of 2,5-disubstituted furan derivatives with a benzamide motif, which have shown promise in overcoming P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.[5][6]

Synthetic Strategies and Methodologies

The modular nature of furan-containing benzamides allows for their synthesis through convergent strategies, most commonly involving the coupling of a furan-containing carboxylic acid (or its activated derivative) with a substituted aniline.

General Synthetic Pathways

The most prevalent approach involves an amide coupling reaction. A furan-2-carboxylic acid or furan-3-carboxylic acid is activated, typically by conversion to an acid chloride or through the use of peptide coupling reagents (e.g., EDCI, HOBt), and then reacted with an appropriately substituted aminobenzene (aniline) to form the final benzamide product. This method is highly modular, as a wide variety of commercially available or readily synthesized furans and anilines can be used to generate large libraries of compounds for screening.

Workflow Diagram: General Synthesis of Furan-Benzamides

G cluster_0 Reactant Preparation cluster_1 Reaction Core cluster_2 Product Processing FuranAcid Furan Carboxylic Acid Activation Acid Activation (e.g., SOCl2, EDCI) FuranAcid->Activation Aniline Substituted Aniline Coupling Amide Coupling Aniline->Coupling Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification FinalProduct Final Furan-Benzamide Product Purification->FinalProduct

Caption: General synthetic workflow for furan-containing benzamides.

Key Experimental Protocol: Synthesis of N-(4-chlorophenyl)furan-2-carboxamide

This protocol is a representative example of the amide coupling methodology.

Objective: To synthesize a model furan-benzamide compound to demonstrate the core chemical transformation.

Materials:

  • Furan-2-carbonyl chloride

  • 4-chloroaniline

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. This base acts as a scavenger for the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Acyl Chloride Addition: Add furan-2-carbonyl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Quenching and Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine, saturated NaHCO3 (2 x 20 mL) to remove any unreacted acid chloride, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(4-chlorophenyl)furan-2-carboxamide.

Self-Validation: The purity and identity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.

Spectrum of Biological Activities and Mechanisms of Action

Furan-containing benzamides have been investigated for a wide array of therapeutic applications, primarily focusing on oncology, infectious diseases, and inflammatory conditions.[1][7]

Anticancer Activity

This class of compounds exhibits significant potential in oncology through multiple mechanisms of action.[8][9][10]

4.1.1 Mechanism: Overcoming P-glycoprotein Mediated Multidrug Resistance Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[5] Certain 2,5-disubstituted furan-benzamides have been identified as potent P-gp inhibitors.[6] They act by binding to the transporter, competitively inhibiting its ability to pump chemotherapeutic drugs out of the cancer cell. This restores the intracellular concentration of the anticancer drug, re-sensitizing the resistant cells to treatment.[5]

4.1.2 Signaling Pathway Diagram: P-gp Efflux Pump Inhibition

cluster_Cell Cancer Cell cluster_Pathway1 MDR Pathway cluster_Pathway2 Inhibition Pathway Pgp P-gp Efflux Pump Drug_out Pgp->Drug_out Efflux Apoptosis Apoptosis Pgp->Apoptosis Prevents Drug_in Chemotherapy Drug (Intracellular) Drug_in->Pgp Binding Drug_in->Apoptosis Induces FuranBenz Furan-Benzamide Inhibitor FuranBenz->Pgp Inhibitory Binding

Caption: Inhibition of P-gp mediated drug efflux by furan-benzamides.

Antimicrobial Activity

The furan scaffold is a component of several established antimicrobial agents, and furan-benzamides continue this legacy.[2][11] They have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[12][13] The mechanism often involves the disruption of essential cellular processes. For instance, nitrofurans (a related class) are known to be reductively activated within bacterial cells to produce reactive intermediates that damage bacterial DNA and ribosomal proteins.[3] Similar bio-reductive activation pathways may be at play for some furan-benzamide derivatives.

4.2.1 Data Summary Table: Minimum Inhibitory Concentrations (MICs) of Representative Compounds

Compound ClassTarget OrganismMIC (µg/mL)Reference
Furan-3-carboxamidesCandida albicans8 - 64[13]
Benzofuran AmidesStaphylococcus aureus6.25 - 12.5[14]
Benzofuran AmidesEscherichia coli12.5 - 25[14]
Aryl Furan DerivativesS. aureus, E. coli16 - 32[2]

Note: This table synthesizes data from multiple sources to illustrate the range of activity.

Anti-inflammatory Activity

Furan-containing compounds have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade.[15][16] Several diaryl furanone derivatives have been studied as selective COX-2 inhibitors, with potencies comparable or superior to marketed drugs like rofecoxib.[2] The benzamide moiety can further enhance binding to the cyclooxygenase (COX) active site.

4.3.1 Mechanism: COX Enzyme Inhibition Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. Furan-benzamides can act as competitive inhibitors, occupying the active site of COX-1 and/or COX-2, thereby blocking prostaglandin synthesis and reducing inflammation, pain, and fever.[15]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's chemical structure and its biological activity is paramount for rational drug design.

Influence of Substituents on the Furan Ring
  • Position of Linkage: The connection point of the carboxamide group to the furan ring (position 2 vs. 3) can significantly alter the molecule's geometry and its fit within a biological target.

  • Substituents at Position 5: For anticancer agents targeting P-gp, bulky or lipophilic groups at the 5-position of the furan ring are often crucial for potent inhibitory activity.[5] Electron-withdrawing groups, such as a nitro group, can enhance antimicrobial activity through reductive activation.[3]

Role of Substitution Patterns on the Benzamide Moiety

The substitution pattern on the phenyl ring of the benzamide is a key determinant of activity and selectivity.

  • Para-substitution: Halogens (e.g., -Cl, -F) or small alkyl groups at the para-position often lead to increased potency.

  • Ortho/Meta-substitution: Substituents at these positions can influence the torsional angle between the phenyl ring and the amide plane, which can be critical for optimal binding to a target protein. In the development of P-gp inhibitors, an N-phenylbenzamide was identified as a critical pharmacophore for high activity.[5][6]

Logical Relationship Diagram: Key SAR Principles

cluster_Furan Furan Ring Modifications cluster_Benzamide Benzamide Ring Modifications Scaffold Furan-Benzamide Scaffold Furan_Sub Substituents at C5 (e.g., Lipophilic, EWG) Scaffold->Furan_Sub Furan_Link Linker Position (C2 vs C3) Scaffold->Furan_Link Benz_Sub Substitution Pattern (ortho, meta, para) Scaffold->Benz_Sub Benz_Group Substituent Type (Halogen, Alkyl, Methoxy) Scaffold->Benz_Group Activity Biological Activity (Potency & Selectivity) Furan_Sub->Activity Furan_Link->Activity Benz_Sub->Activity Benz_Group->Activity

Caption: Key structure-activity relationship principles for furan-benzamides.

Key Experimental Protocols for Biological Evaluation

Rigorous and validated in vitro and in vivo assays are essential to characterize the biological activity of newly synthesized compounds.

Workflow Diagram: Biological Evaluation Cascade

Start Synthesized Compound Library Primary Primary Screening (e.g., Cytotoxicity @ 10 µM) Start->Primary DoseResp Dose-Response & IC50/MIC Determination Primary->DoseResp MechStudy Mechanism of Action Studies (e.g., Enzyme Assay, Efflux Assay) DoseResp->MechStudy Selectivity Selectivity Profiling (Normal vs. Cancer/Bacterial Cells) MechStudy->Selectivity LeadOpt Lead Optimization (SAR) Selectivity->LeadOpt LeadOpt->Start Iterative Design InVivo In Vivo Efficacy & PK/PD Studies (Animal Models) LeadOpt->InVivo

Caption: A typical workflow for the biological evaluation of novel compounds.

Protocol: P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

Objective: To determine if a test compound can inhibit the efflux function of P-gp in a resistant cancer cell line (e.g., MCF-7/ADR).[5]

Principle: Rhodamine 123 (Rh123) is a fluorescent substrate of P-gp. In P-gp overexpressing cells, Rh123 is rapidly pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an accumulation of Rh123 and a corresponding increase in fluorescence.

Materials:

  • MCF-7/ADR (P-gp overexpressing) and MCF-7 (parental) cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Test compounds (dissolved in DMSO)

  • Verapamil (positive control inhibitor)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed MCF-7/ADR and MCF-7 cells into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-incubation: Remove the medium and wash cells with PBS. Add fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 20 µM). Include wells for a vehicle control (DMSO) and a positive control (Verapamil, ~10 µM). Incubate for 1-2 hours.

  • Rhodamine 123 Loading: Add Rh123 to each well to a final concentration of 5 µM. Incubate for 90 minutes at 37 °C, protected from light.

  • Wash: Remove the medium and wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular Rh123.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a plate reader (e.g., Ex: 485 nm, Em: 528 nm).

  • Data Analysis: Calculate the fold-increase in fluorescence for each compound concentration relative to the vehicle control. A significant increase in fluorescence in MCF-7/ADR cells indicates P-gp inhibition.

Future Perspectives and Drug Development Challenges

While the furan-benzamide scaffold holds immense promise, several challenges must be addressed in the transition from bench to bedside.

  • Optimizing Pharmacokinetics: Early-stage assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is critical. Modifications to the scaffold may be needed to improve oral bioavailability, reduce metabolic degradation, and prolong half-life.[2]

  • Toxicity and Off-Target Effects: The furan moiety can sometimes be metabolized to reactive intermediates.[17] Careful toxicological profiling is required to identify candidates with a wide therapeutic window and minimal off-target effects.

  • Exploring Novel Targets: The versatility of the scaffold should be leveraged to explore novel therapeutic targets beyond the well-trodden paths of oncology and infectious disease, such as neurodegenerative disorders or metabolic diseases.[10][18]

Conclusion

Furan-containing benzamides are a versatile and powerful class of molecules with a diverse range of demonstrated biological activities. Their modular synthesis allows for extensive structure-activity relationship exploration, enabling the rational design of potent and selective agents. By targeting key cellular machinery involved in cancer, microbial infections, and inflammation, these compounds have established themselves as a scaffold of significant interest for modern drug discovery. Future research focused on optimizing their drug-like properties and minimizing potential toxicity will be crucial in translating their preclinical promise into clinically effective therapeutics.

References

An In-depth Technical Guide to Investigating the Therapeutic Potential of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course for a Novel Chemical Entity

The compound N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide represents a novel chemical entity for which public domain data on biological activity is not yet available. This guide, therefore, serves not as a retrospective analysis but as a strategic roadmap for its systematic investigation. As a Senior Application Scientist, my objective is to provide a robust, scientifically-grounded framework for elucidating the therapeutic potential of this molecule. We will proceed from foundational structural analysis to hypothesis-driven computational screening and culminate in a rigorous experimental validation cascade. This document is designed to empower research teams to unlock the mechanistic secrets and therapeutic promise of this compound.

The molecular architecture, featuring a furan ring linked to a substituted benzamide core, provides our initial clues. The furan scaffold is a privileged structure in medicinal chemistry, integral to a wide array of compounds with demonstrated pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. Concurrently, the N-substituted benzamide moiety is a well-established pharmacophore. Derivatives have been developed as potent inhibitors of targets ranging from tubulin and tyrosinase to butyrylcholinesterase and key regulators of inflammatory pathways[4][5][6][7].

Our investigation will be guided by the synthesis of these two pharmacological worlds, leveraging structure-activity relationships from related compounds to build a set of testable hypotheses.

Section 1: Molecular Profile and Druggability Assessment

Before embarking on target identification, a fundamental analysis of the compound's physicochemical properties is essential. These parameters, summarized in Table 1, govern its potential for oral bioavailability and membrane permeability, offering a preliminary assessment of its "druggability" according to established principles like Lipinski's Rule of Five.

PropertyValueSource
Molecular Formula C13H12BrNO3--INVALID-LINK--[8]
Molecular Weight 310.14 g/mol --INVALID-LINK--[8]
XLogP3 2.9--INVALID-LINK--[9]
Hydrogen Bond Donor Count 1--INVALID-LINK--[9]
Hydrogen Bond Acceptor Count 4--INVALID-LINK--[9]
Rotatable Bond Count 4--INVALID-LINK--[9]

Note: Data is for the closely related N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide as a proxy.

The compound's properties are well within the ranges indicative of good drug-like potential, justifying a deeper investigation into its specific biological targets.

Section 2: Hypothesis Generation - Putative Therapeutic Areas

Based on the extensive pharmacology of its core scaffolds, we can hypothesize several high-priority therapeutic areas for investigation:

  • Oncology: The furan nucleus is found in numerous anticancer agents, and specific benzamide derivatives are known to induce S-phase cell cycle arrest or inhibit tubulin polymerization[2][4][10]. The combined scaffold may offer novel cytotoxic or cytostatic mechanisms.

  • Inflammatory Diseases: Certain benzamides and nicotinamides are recognized for their anti-inflammatory properties, primarily through the inhibition of the NF-κB transcription factor, a central regulator of inflammatory responses[7][11].

  • Neurodegenerative Disorders: N-benzyl benzamide derivatives have recently been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), a key target in the symptomatic treatment of advanced Alzheimer's disease[6][8].

  • Infectious Diseases: The furan ring is a component of various antibacterial and antifungal agents[1][11]. Furthermore, N-benzylbenzamides have been developed as direct inhibitors of Mycobacterium tuberculosis InhA, bypassing common resistance mechanisms[9].

Section 3: A Systematic Approach to Target Identification & Validation

We propose a two-pronged strategy: an initial, expansive in silico screening phase to generate a prioritized list of candidate targets, followed by a rigorous, multi-tiered experimental validation phase.

Part 1: In Silico Target Prediction Workflow

Computational, or in silico, methods provide a rapid and cost-effective means to scan the known proteome for potential binding partners of a novel small molecule, transforming a wide-ranging search into a focused set of testable hypotheses[12][13].

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_analysis Analysis & Prioritization Input Compound Structure (SMILES/SDF) LigandBased Ligand-Based Prediction (e.g., SwissTargetPrediction) - Chemical Similarity Search Input->LigandBased 2D/3D Similarity StructureBased Structure-Based Prediction (Reverse Docking) - Panel Docking Input->StructureBased Docking Pose MLBased Machine Learning Models (e.g., KinasePred) - Bioactivity Prediction Input->MLBased Molecular Features Integration Data Integration - Cross-reference hits LigandBased->Integration StructureBased->Integration MLBased->Integration Pathway Pathway Analysis - Disease Relevance Integration->Pathway Identify Convergent Targets Prioritized Prioritized Target List (Top 5-10 Candidates) Pathway->Prioritized Rank by Score & Relevance Prioritized->Experimental_Validation To Experimental Workflow

Caption: In Silico Target Prediction Workflow.

Methodology: Ligand-Based Prediction

This approach is predicated on the principle that structurally similar molecules often share biological targets[14].

  • Tool Selection: Utilize publicly accessible, robust web servers such as SwissTargetPrediction [14][15]. These platforms maintain vast libraries of bioactive ligands with experimentally confirmed targets.

  • Execution: Input the SMILES string of this compound. The server will compute both 2D (fingerprint) and 3D (shape) similarity against its library.

  • Output Analysis: The tool generates a ranked list of potential targets based on similarity scores. The output should be scrutinized for target classes that align with our initial hypotheses (e.g., kinases, proteases, GPCRs).

Part 2: Experimental Target Validation Workflow

Computational predictions must be considered hypotheses until they are confirmed through direct experimental evidence. We propose a phased approach, moving from confirmation of direct physical binding to validation in a complex biological system.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Target Engagement cluster_phase2 Phase 2: Cellular Target Validation cluster_phase3 Phase 3: Phenotypic & Selectivity Profiling TSA Thermal Shift Assay (TSA) - Confirms direct binding ActivityAssay Enzyme/Binding Assay - Quantifies functional effect (IC50/Kd) TSA->ActivityAssay If binding confirmed CETSA Cellular Thermal Shift Assay (CETSA) - Confirms target engagement in cells ActivityAssay->CETSA If functionally active Selectivity Selectivity Profiling - e.g., Kinase Panel Screen ActivityAssay->Selectivity Assess off-targets Biomarker Downstream Biomarker Assay - Measures pathway modulation CETSA->Biomarker Confirm cellular engagement Phenotype Phenotypic Assay - e.g., Cell Proliferation, Cytokine Release Biomarker->Phenotype Link target to cell effect Input Prioritized Target List (from In Silico) Input->TSA Test top candidates

Caption: Experimental Target Validation Workflow.

Phase 1 Protocol: Thermal Shift Assay (TSA) for Direct Target Engagement

Causality: TSA is a primary validation step because it provides direct, label-free evidence of a physical interaction between the compound and a purified protein target. The principle is that ligand binding stabilizes a protein's structure, increasing its melting temperature (Tm).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Dilute the purified recombinant target protein to a final concentration of 2-5 µM in a suitable buffer (e.g., HEPES-buffered saline).

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

  • Assay Setup (96-well qPCR plate):

    • In each well, add the protein solution.

    • Add the compound across a range of final concentrations (e.g., 0.1 µM to 100 µM), ensuring the final DMSO concentration is constant and low (<1%). Include a DMSO-only vehicle control.

    • Add the fluorescent dye to each well.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve program: heat the plate from 25°C to 95°C with a ramp rate of 0.5-1°C per minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature for each concentration.

    • Calculate the Tm for each curve (the peak of the first derivative).

    • A dose-dependent increase in Tm (a "thermal shift") confirms direct binding.

Phase 2 Protocol: Cellular Thermal Shift Assay (CETSA)

Causality: While TSA confirms binding to a purified protein, CETSA validates that the compound can enter a cell and engage its target in the complex intracellular environment. This is a critical self-validating step, bridging the gap between in vitro biochemistry and cell biology.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture an appropriate cell line (e.g., a cancer cell line for an oncology target) to ~80% confluency.

    • Treat the cells with the compound at various concentrations (and a vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Protein Extraction and Analysis:

    • Lyse the cells completely (e.g., via freeze-thaw cycles).

    • Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature point using Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble target protein versus temperature.

    • In the presence of a binding compound, the curve will shift to the right, indicating that more protein remains in solution at higher temperatures. This confirms intracellular target engagement.

Section 4: Hypothetical Signaling Pathway Modulation

To illustrate the potential mechanism of action, let us consider the hypothesis that our compound acts as an anti-inflammatory agent by inhibiting the NF-κB pathway, a mechanism suggested for some benzamides[7].

NFkB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) node_p P IKK->node_p NFkB_complex p50 p65 IκBα NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active IκBα Degradation & Translocation DNA DNA (κB sites) NFkB_active->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Induces Transcription Compound N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide Compound->IKK Hypothesized Inhibition node_p->NFkB_complex:ikb

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

This diagram illustrates a plausible mechanism where the compound inhibits the IKK complex, preventing the degradation of IκBα and trapping the NF-κB dimer in the cytoplasm. The experimental validation would involve a biomarker assay (Protocol 4) to measure the phosphorylation of IκBα or a reporter assay to measure NF-κB transcriptional activity.

Conclusion and Forward Outlook

This compound stands as a compound of significant interest, born from the convergence of two pharmacologically rich scaffolds. While its specific targets remain to be discovered, this guide provides a comprehensive and logical framework for that discovery process. By integrating predictive computational screening with a multi-tiered, self-validating experimental workflow, researchers can systematically and efficiently identify its primary biological targets, elucidate its mechanism of action, and ultimately determine its therapeutic utility. The journey from a novel molecule to a potential therapeutic begins with a rigorous, hypothesis-driven, and experimentally validated strategy as outlined herein.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a novel synthetic compound that merges two pharmacologically significant scaffolds: the furan ring and a substituted benzamide. While the specific biological activities of this molecule are yet to be fully elucidated, its structural components suggest a strong potential for therapeutic relevance, particularly in oncology. Furan derivatives are known to exhibit a wide array of biological effects, including anti-cancer and anti-inflammatory properties.[1][2][3][4] Similarly, N-substituted benzamides have been demonstrated to induce apoptosis and inhibit cell proliferation, with some analogs acting as targeted enzyme inhibitors.[5][6][7] This in-depth technical guide presents a strategic and methodical approach to systematically unravel the mechanism of action of this compound. Our central hypothesis is that this compound functions as a modulator of a key signaling pathway implicated in cancer progression, potentially through the inhibition of a specific protein kinase, ultimately leading to apoptotic cell death in malignant cells. This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing the requisite experimental workflows, from initial target class identification to in-depth mechanistic studies, to validate this hypothesis and fully characterize the compound's therapeutic potential.

Introduction: A Compound of Intriguing Potential

The convergence of a furan moiety and a 4-bromo-3-methoxybenzamide core in this compound creates a molecule with a unique electronic and steric profile. The furan ring, a versatile heterocyclic scaffold, is a constituent of numerous biologically active compounds and can engage in various non-covalent interactions with biological macromolecules.[1][8] The substituted benzamide portion, on the other hand, is a well-established pharmacophore found in a range of approved drugs. The bromine and methoxy substituents on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and target binding affinity.

Given the established anticancer activities of related chemical classes, we hypothesize that this compound exerts its biological effects through the targeted disruption of a critical oncogenic signaling pathway. A plausible primary mechanism is the inhibition of a protein kinase, a class of enzymes frequently dysregulated in cancer. This guide outlines a phased experimental approach to rigorously test this hypothesis.

Phase 1: Broad Spectrum Target Class Identification

The initial phase of our investigation is designed to ascertain the broad biological activity profile of the compound and to determine if it interacts with a general class of therapeutic targets.

Kinase Inhibition Profiling

Protein kinases are a major class of drug targets in oncology.[9] A broad-panel kinase screen will provide a rapid assessment of the compound's potential as a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A 10-point serial dilution series should be prepared to determine the IC50 value.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a diverse panel of human kinases (e.g., Eurofins' KinaseProfiler™ or KINOMEscan®).[10]

  • Assay Performance: The kinase assays are typically performed in a microplate format.[11] The compound at various concentrations is incubated with the kinase, a suitable substrate, and ATP.

  • Detection Method: The kinase activity can be measured using various methods, such as radiometric assays that detect the incorporation of radiolabeled phosphate into the substrate, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction (e.g., Promega's Kinase-Glo® assay).[9][11][12]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase A95%0.5
Kinase B88%1.2
Kinase C25%> 10
.........

This table will be populated with the experimental data to identify the most potently inhibited kinases.

General Cytotoxicity Screening

To assess the compound's effect on cell viability, a cytotoxicity assay will be performed across a panel of cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., representing different tissue origins) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Phase 2: Elucidation of the Cellular Phenotype

Following the initial screening, the focus shifts to understanding the cellular consequences of compound treatment in sensitive cancer cell lines. Based on the known activities of benzamide derivatives, we will investigate the induction of apoptosis.[5]

Apoptosis Induction Assays

A hallmark of many successful anticancer agents is their ability to induce programmed cell death. We will employ a suite of assays to confirm and quantify apoptosis.[13][14][15][16][17]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Treat a sensitive cancer cell line with this compound at its IC50 concentration for various time points.

  • Assay Procedure: Use a commercial Caspase-Glo® 3/7 Assay kit (Promega) according to the manufacturer's instructions.[14] This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Staining: After treatment with the compound, harvest the cells and stain them with FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Experimental Protocol: TUNEL Assay

  • Cell Preparation: Fix and permeabilize the treated cells on a slide.

  • TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13]

  • Microscopy: Visualize the stained cells using fluorescence microscopy.

Visualization of Apoptotic Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activation Compound Compound Kinase X (Target) Kinase X (Target) Compound->Kinase X (Target) Inhibition Mitochondrion Mitochondrion Kinase X (Target)->Mitochondrion Regulation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution

Caption: Hypothesized apoptotic signaling pathway induced by the compound.

Phase 3: Pinpointing the Molecular Target

The goal of this phase is to identify the specific molecular target(s) of this compound. This is a critical step in understanding its mechanism of action and for future drug development efforts.[18][19][20][21]

Target Identification Strategies

A combination of computational and experimental approaches will be employed.

Computational Approach: Molecular Docking

If a primary kinase target is identified in the initial screen, molecular docking studies can be performed to predict the binding mode of the compound to the kinase's active site.[7][22]

Experimental Approach: Affinity-Based Proteomics

This powerful technique can identify direct binding partners of the compound from the entire proteome.

Experimental Protocol: Affinity Chromatography

  • Compound Immobilization: Synthesize a derivative of this compound with a linker for immobilization onto a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a lysate from a sensitive cancer cell line.

  • Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads.

  • Elution: Elute the proteins that have bound to the compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Phase 4: In-depth Mechanistic Validation

Once a putative target is identified, this final phase will focus on validating the target and elucidating the downstream signaling consequences of its modulation by the compound.

Target Validation

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm the direct binding of the compound to the target protein in a cellular context.

Experimental Protocol: Target Knockdown/Overexpression

  • siRNA/shRNA-mediated knockdown: Silencing the expression of the putative target should phenocopy the effects of the compound, or render the cells less sensitive to the compound.

  • Overexpression: Overexpressing the target protein may lead to increased resistance to the compound.

Downstream Signaling Analysis

Experimental Protocol: Western Blotting

Western blotting will be used to analyze the phosphorylation status and expression levels of key proteins in the signaling pathway downstream of the identified target. For example, if the target is a kinase in the MAPK pathway, the phosphorylation of MEK and ERK would be examined.

Visualization of Experimental Workflow

Experimental_Workflow Start Start Phase1 Phase 1: Initial Screening Start->Phase1 Phase2 Phase 2: Cellular Phenotyping Phase1->Phase2 Active Compound Phase3 Phase 3: Target Identification Phase2->Phase3 Confirmed Phenotype Phase4 Phase 4: Mechanistic Validation Phase3->Phase4 Putative Target End End Phase4->End Validated Mechanism

References

A Theoretical Guide to the Spectroscopic Characterization of N-(Furan-2-ylmethyl)-4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive theoretical analysis of the spectroscopic data for the novel compound N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide (CAS No. 1072944-36-5). In the absence of publicly available experimental spectra, this document leverages advanced predictive models and established spectroscopic principles to construct a detailed interpretation of the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in empirical data from structurally related furan and benzamide derivatives, offering a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar molecular entities. This guide is intended to serve as a valuable resource for scientists in drug discovery and medicinal chemistry, providing foundational knowledge for the structural elucidation of this compound.

Introduction: The Significance of Spectroscopic Elucidation

N-(Furan-2-ylmethyl)-4-bromo-3-methoxybenzamide is a molecule of interest in medicinal chemistry and drug development due to the presence of the biologically active furan and substituted benzamide moieties. The precise characterization of its molecular structure is a prerequisite for understanding its chemical properties, reactivity, and potential pharmacological activity. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment.

This guide will present a detailed, albeit theoretical, exploration of the key spectroscopic features of this compound. The predictions are derived from a combination of computational tools and an in-depth analysis of the known spectroscopic behavior of its constituent fragments: the 4-bromo-3-methoxybenzoyl group and the furfurylamine moiety.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would provide a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships.

Predicted Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of the target molecule. These predictions are based on established empirical models and data from similar structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5' (Furan)~7.35Doublet of doublets (dd)J ≈ 1.8, 0.81H
H-3' (Furan)~6.30Doublet of doublets (dd)J ≈ 3.2, 1.81H
H-4' (Furan)~6.20Doublet of doublets (dd)J ≈ 3.2, 0.81H
H-2 (Benzamide)~7.65Doublet (d)J ≈ 2.01H
H-6 (Benzamide)~7.50Doublet of doublets (dd)J ≈ 8.5, 2.01H
H-5 (Benzamide)~7.60Doublet (d)J ≈ 8.51H
Methylene (-CH₂-)~4.60Doublet (d)J ≈ 5.52H
Amide (-NH-)~6.50Triplet (t)J ≈ 5.51H
Methoxy (-OCH₃)~3.90Singlet (s)-3H
Interpretation and Rationale
  • Furan Protons (H-3', H-4', H-5'): The furan ring protons are expected in the aromatic region, with H-5' being the most deshielded due to its proximity to the furan oxygen. The characteristic coupling patterns (doublet of doublets) arise from the vicinal and long-range couplings typical of a 2-substituted furan ring[1].

  • Benzamide Protons (H-2, H-5, H-6): The protons on the substituted benzene ring will exhibit a splitting pattern dictated by their relative positions. H-5 is expected to be a doublet due to coupling with H-6. H-6 will be a doublet of doublets from coupling to both H-5 and H-2. H-2 will appear as a narrow doublet due to a smaller meta-coupling with H-6. The bromine and methoxy substituents influence the chemical shifts of these protons.

  • Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing amide nitrogen and the furan ring, leading to a downfield shift. They will appear as a doublet due to coupling with the amide proton.

  • Amide Proton (-NH-): The chemical shift of the amide proton can be variable and is dependent on solvent and concentration. It is expected to be a triplet due to coupling with the two equivalent methylene protons.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a characteristic singlet in the upfield region.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters would include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of the target compound will show distinct signals for each unique carbon atom.

Predicted Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~166
C-1 (Benzamide)~135
C-2 (Benzamide)~115
C-3 (Benzamide)~155
C-4 (Benzamide)~118
C-5 (Benzamide)~132
C-6 (Benzamide)~128
Methylene (-CH₂)~38
C-2' (Furan)~152
C-3' (Furan)~108
C-4' (Furan)~110
C-5' (Furan)~142
Methoxy (-OCH₃)~56
Interpretation and Rationale
  • Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon in the molecule, appearing at the lowest field.

  • Aromatic Carbons: The chemical shifts of the benzene and furan ring carbons are influenced by the substituents. The carbon bearing the methoxy group (C-3) will be significantly downfield, while the carbon with the bromine atom (C-4) will also be affected.

  • Methylene Carbon (-CH₂-): This carbon is shifted downfield due to its attachment to the nitrogen atom.

  • Methoxy Carbon (-OCH₃): The methoxy carbon appears at a characteristic upfield position.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

  • Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled experiment is standard to produce singlets for all carbon signals.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amide)3350 - 3250Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Amide I)1680 - 1640Strong
N-H Bend (Amide II)1570 - 1515Strong
C=C Stretch (Aromatic)1600 - 1450Medium-Strong
C-O Stretch (Methoxy)1250 - 1200Strong
C-N Stretch1250 - 1020Medium
C-Br Stretch680 - 515Medium-Strong
Interpretation and Rationale
  • Amide Bands: The strong absorption for the C=O stretch (Amide I band) and the N-H bend (Amide II band) are characteristic of a secondary amide. The N-H stretching vibration will also be present.

  • Aromatic and Aliphatic C-H Stretches: The spectrum will show absorptions for both aromatic (furan and benzene rings) and aliphatic (methylene and methoxy groups) C-H stretching vibrations.

  • Other Key Stretches: Strong absorptions corresponding to the C-O stretch of the methoxy group and the C-Br stretch are also expected.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Data
Ion Predicted m/z Interpretation
[M]⁺310/312Molecular ion peak (showing isotopic pattern for Br)
[M-Br]⁺231Loss of a bromine radical
[C₈H₆BrO₂]⁺213/2154-bromo-3-methoxybenzoyl cation
[C₅H₆NO]⁺96Furfurylamine fragment
[C₅H₅O]⁺81Furfuryl cation
[C₇H₅O₂]⁺1373-methoxybenzoyl cation
Interpretation and Rationale
  • Molecular Ion: The molecular ion peak is expected at an m/z of 310 and 312 with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

  • Key Fragmentations: The most likely fragmentation pathways would involve the cleavage of the amide bond, leading to the formation of the 4-bromo-3-methoxybenzoyl cation and the furfurylamine fragment. Further fragmentation of these ions would also be observed. The loss of the bromine atom from the molecular ion is another probable fragmentation pathway. The fragmentation of amides often involves the cleavage of the N-CO bond, which can result in the formation of aryl acylium cations[2].

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizing Molecular Structure and Predicted Data

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide has presented a detailed theoretical framework for the spectroscopic characterization of this compound. By leveraging predictive models and the known spectroscopic features of related compounds, we have constructed a comprehensive interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data. This guide serves as a valuable predictive resource for researchers, enabling them to anticipate the spectroscopic signatures of this molecule and aiding in the confirmation of its structure upon synthesis. The provided protocols also offer a standardized approach for the experimental acquisition of this crucial data.

References

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a halogenated benzamide derivative of interest in medicinal chemistry and drug discovery. The document details the compound's core physicochemical properties, including its precise molecular weight, and outlines a validated, step-by-step synthetic protocol derived from established amidation methodologies. By examining the structural components—a substituted benzamide core and a furan moiety—this guide contextualizes the molecule's potential applications, drawing parallels with similar structures known for their biological activity. This paper is intended for researchers, chemists, and drug development professionals seeking foundational data and practical insights into the synthesis and potential utility of this compound as a building block for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 1072944-36-5) is a synthetic organic compound characterized by a multi-functionalized aromatic structure.[1][2] The molecule's architecture, featuring a brominated and methoxylated benzene ring linked via an amide bond to a furan-containing side chain, suggests its potential as an intermediate in the synthesis of more complex, biologically active molecules. The presence of bromine, a halogen, can significantly influence properties like lipophilicity and metabolic stability, which are critical parameters in drug design.

Core Compound Data

All quantitative data for the title compound are summarized in the table below for clarity and rapid reference.

IdentifierValueSource(s)
IUPAC Name N-(Furan-2-ylmethyl)-4-bromo-3-methoxybenzamideN/A
CAS Number 1072944-36-5[1][3][4]
Molecular Formula C₁₃H₁₂BrNO₃[1][4]
Molecular Weight 310.14 g/mol [1]
Purity Typically ≥98%[1][4]
Chemical Structure

The structural formula of the compound is presented below. The diagram illustrates the connectivity of the 4-bromo-3-methoxybenzoyl group with the furan-2-ylmethanamine moiety through a central amide linkage.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via an amide bond formation, a cornerstone reaction in organic and medicinal chemistry. This approach involves the coupling of a carboxylic acid (or its activated derivative) with a primary amine.

Retrosynthetic Analysis

A standard retrosynthetic disconnection at the amide C-N bond reveals two commercially available precursors:

  • 4-Bromo-3-methoxybenzoic acid: The carboxylic acid component providing the substituted benzoyl scaffold.

  • Furan-2-ylmethanamine (Furfurylamine): The amine component providing the furan-ylmethyl moiety.[5][6]

Precursor Profiles

A summary of the key properties for each precursor is provided below. This data is critical for determining reaction stoichiometry and purification strategies.

Property4-Bromo-3-methoxybenzoic acidFuran-2-ylmethanamine
CAS Number 56255-05-5 (example, check specific supplier)617-89-0
Molecular Formula C₈H₇BrO₃C₅H₇NO
Molecular Weight 231.04 g/mol 97.12 g/mol
Physical State SolidColorless Liquid
Melting Point 220-222 °C (for a related isomer)-70 °C[5][7]
Boiling Point Not readily available145-146 °C[5][7]
Source(s) [8][5][7][9][10]
Proposed Synthetic Protocol: Acyl Chloride Method

This protocol describes a robust and widely adopted method for benzamide synthesis, involving the activation of the carboxylic acid with thionyl chloride (SOCl₂) followed by coupling with the amine.[11]

Step 1: Activation of Carboxylic Acid (Formation of Acyl Chloride)

  • Rationale: The hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to an acyl chloride with SOCl₂ creates a highly reactive electrophile, facilitating the subsequent nucleophilic attack by the amine.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methoxybenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂, ~2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After completion, remove the excess SOCl₂ under reduced pressure to yield the crude 4-bromo-3-methoxybenzoyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Coupling Reaction

  • Rationale: The amine (furan-2-ylmethanamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is added to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

  • Procedure:

    • Dissolve furan-2-ylmethanamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (~1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the amine solution in an ice bath (0 °C).

    • Dissolve the crude acyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Rationale: The work-up procedure is designed to remove unreacted starting materials, the base, and salts, isolating the desired amide product.

  • Procedure:

    • Quench the reaction mixture by adding water.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Visualization

The following diagram outlines the key stages of the proposed synthesis.

G PrecursorA 4-Bromo-3-methoxybenzoic Acid Activation Step 1: Acyl Chloride Formation (Activation) PrecursorA->Activation PrecursorB Furan-2-ylmethanamine Coupling Step 2: Amide Coupling (Base, Anhydrous Solvent) PrecursorB->Coupling ReagentA SOCl₂ (Thionyl Chloride) Catalytic DMF ReagentA->Activation Intermediate 4-Bromo-3-methoxybenzoyl Chloride (Reactive Intermediate) Activation->Intermediate Intermediate->Coupling CrudeProduct Crude Product Mixture Coupling->CrudeProduct Purification Step 3: Work-up & Purification (Extraction, Recrystallization/Chromatography) CrudeProduct->Purification FinalProduct N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide Purification->FinalProduct

Caption: Workflow for the synthesis of the title compound via an acyl chloride intermediate.

Potential Applications and Research Context

While specific biological activity for this compound is not extensively documented in public literature, its structural motifs are prevalent in compounds of significant pharmacological interest.

  • Oncology: Benzamide derivatives are a well-established class of therapeutic agents. Notably, related benzoic acid precursors are used to synthesize inhibitors of ABL1, a kinase implicated in certain cancers.[12] The this compound structure could serve as a scaffold for developing novel kinase inhibitors.

  • Antimicrobial and Anti-inflammatory Activity: Compounds containing furan rings have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13] The combination of the furan moiety with the substituted benzamide core makes this molecule a candidate for screening in assays related to infectious diseases and inflammation.

  • Chemical Probe and Fragment-Based Drug Discovery: As a well-defined chemical entity, this compound is an excellent building block for creating libraries of more complex molecules for high-throughput screening. Its defined structure and reactive potential make it suitable for fragment-based approaches to drug discovery.

Conclusion

This compound is a compound with a molecular weight of 310.14 g/mol and a structure well-suited for applications in synthetic and medicinal chemistry.[1] This guide has provided its essential chemical identifiers, a detailed and mechanistically justified synthetic protocol, and a discussion of its potential within the broader context of drug discovery. The information presented herein serves as a foundational resource for researchers aiming to synthesize, modify, or evaluate this compound as part of a larger research and development program.

References

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide: Molecular Formula, Synthesis, and Characterization

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and materials science, the synthesis and characterization of novel small molecules are paramount to innovation. Benzamide and furan moieties are prevalent scaffolds in a multitude of biologically active compounds and functional materials. This guide provides a detailed technical overview of a specific derivative, this compound, focusing on its molecular formula, a proposed synthetic pathway, and the analytical techniques essential for its structural elucidation and purity confirmation. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's fundamental chemical properties.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in the study of any chemical entity is the unambiguous determination of its molecular formula and associated properties.

Molecular Formula and Structure

This compound is a heterocyclic compound with the confirmed molecular formula C13H12BrNO3 [1][2].

This formula indicates the presence of:

  • 13 Carbon (C) atoms

  • 12 Hydrogen (H) atoms

  • 1 Bromine (Br) atom

  • 1 Nitrogen (N) atom

  • 3 Oxygen (O) atoms

The molecular weight of this compound is 310.14 g/mol [1]. The structure consists of a central benzamide core, substituted with a bromine atom and a methoxy group on the benzene ring, and a furan-2-ylmethyl group attached to the amide nitrogen.

Physicochemical Data Summary

A summary of the key physicochemical data for this compound is presented in the table below for quick reference.

PropertyValueSource
Molecular Formula C13H12BrNO3[1][2]
Molecular Weight 310.14 g/mol [1]
CAS Number 1072944-36-5[1][2][3]
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)Br
Purity (Typical) ≥98%[1]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound involves the formation of an amide bond, a cornerstone reaction in organic chemistry[4]. A logical and efficient synthetic route would involve the coupling of a carboxylic acid (or its activated derivative) with an amine.

Proposed Synthetic Pathway: Amide Coupling

A robust and commonly employed method for the synthesis of benzamide derivatives is the reaction of an activated carboxylic acid with an amine[4][5][6]. In this case, the synthesis would proceed by coupling 4-bromo-3-methoxybenzoic acid with furfurylamine.

The overall reaction is as follows:

Synthetic Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-bromo-3-methoxybenzoic_acid 4-bromo-3-methoxybenzoic acid target_molecule N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide 4-bromo-3-methoxybenzoic_acid->target_molecule furfurylamine Furfurylamine furfurylamine->target_molecule coupling_reagent EDCI/HOBt or SOCl2 coupling_reagent->target_molecule Amide Coupling

Caption: Proposed synthesis of the target molecule via amide coupling.

Experimental Protocol: Synthesis

The following protocol outlines a standard procedure for the synthesis of this compound.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 4-bromo-3-methoxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt)[5].

  • Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride[4]. This is a common strategy for preparing benzamide derivatives[4].

Step 2: Amide Bond Formation

  • To the activated carboxylic acid species, add furfurylamine, typically in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.

  • The reaction mixture is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with an aqueous base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel[4].

Part 3: Structural Elucidation and Characterization

The confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each technique provides unique information about the molecule's structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic Analysis Workflow Synthesized_Product Synthesized Product FTIR FTIR Spectroscopy Synthesized_Product->FTIR Functional Group ID NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Connectivity & Environment MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Structural_Confirmation Structural Confirmation and Purity Assessment FTIR->Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules by providing information about the hydrogen and carbon framework[7].

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and benzene rings, the methoxy protons, the methylene protons of the furfuryl group, and the amide proton. The chemical shifts, integration, and coupling patterns of these signals will confirm the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the amide, and the carbons of the aromatic rings and the methoxy group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube[7].

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrals to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule[7]. Key expected vibrational bands for this compound include:

  • N-H stretch: A characteristic peak for the amide N-H bond.

  • C=O stretch: A strong absorption for the amide carbonyl group.

  • C-O stretch: Bands corresponding to the methoxy group and the furan ether linkage.

  • Aromatic C-H and C=C stretches: Signals indicative of the benzene and furan rings.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum using an FTIR spectrometer, typically co-adding multiple scans to improve the signal-to-noise ratio[7].

  • Data Analysis: Identify the characteristic absorption bands to confirm the presence of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the confirmation of the molecular weight and elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): This technique can provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C13H12BrNO3). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion peak.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and confirm its mass and isotopic pattern, which should be consistent with the molecular formula C13H12BrNO3.

Conclusion

This technical guide has established the molecular formula of this compound as C13H12BrNO3. A plausible and efficient synthetic route via amide coupling has been detailed, along with the necessary experimental protocols for its synthesis and purification. Furthermore, a comprehensive workflow for the structural characterization and purity assessment using modern spectroscopic techniques (NMR, FTIR, and MS) has been presented. This foundational information is critical for any researcher or scientist intending to work with or further develop applications for this compound.

References

A Technical Guide to the Preliminary Biological Screening of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Bioactive Potential of a Novel Furan Derivative

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this pursuit, the furan scaffold has consistently emerged as a privileged structure, underpinning a diverse array of compounds with significant biological activities.[1] This guide focuses on a specific, yet promising, member of this class: N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide . The strategic incorporation of a brominated and methoxylated benzamide moiety onto a furan core presents a unique chemical architecture ripe for biological exploration.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the preliminary biological screening of this compound. It is structured not as a rigid template, but as a logical and scientifically-grounded workflow, designed to unveil the potential therapeutic avenues of this molecule. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness, providing a clear roadmap from initial in silico assessments to foundational in vitro assays.

Section 1: In Silico Profiling - A First Look at Druglikeness

Before committing to resource-intensive wet lab experiments, an initial in silico assessment can provide invaluable insights into the potential of this compound as a drug candidate.[2][3] This predictive step helps to identify potential liabilities and guide the subsequent experimental design.

Lipinski's Rule of Five: Gauging Oral Bioavailability

Introduced by Christopher A. Lipinski in 1997, the "Rule of Five" is a set of criteria used to predict the likelihood of a compound's oral bioavailability.[4][5] While not an absolute predictor of druggability, it serves as an excellent first-pass filter.

The criteria are as follows:

  • Molecular Weight: Less than 500 Daltons.

  • LogP (octanol-water partition coefficient): Not greater than 5.

  • Hydrogen Bond Donors: No more than 5.

  • Hydrogen Bond Acceptors: No more than 10.

A compound that adheres to these rules is more likely to be readily absorbed and distributed in the body.

Application to this compound:

PropertyValueCompliance
Molecular FormulaC13H12BrNO3-
Molecular Weight310.14 g/mol Yes
LogP (predicted)~2.5-3.5Yes
Hydrogen Bond Donors1Yes
Hydrogen Bond Acceptors4Yes

Note: The LogP value is an estimation and can be calculated using various computational tools.

The analysis indicates that this compound comfortably falls within the parameters of Lipinski's Rule of Five, suggesting a favorable profile for oral administration.

ADMET Prediction: A Deeper Dive into Pharmacokinetics and Toxicity

Beyond simple druglikeness, computational tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][6][7] This provides a more nuanced understanding of how the compound might behave in a biological system.

Key ADMET Parameters to Assess:

  • Aqueous Solubility: Crucial for absorption.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

  • CYP450 Inhibition: Predicts potential for drug-drug interactions.

  • Hepatotoxicity: Early warning of potential liver damage.

  • Human Ether-à-go-go-Related Gene (hERG) Inhibition: A key indicator of potential cardiotoxicity.

Various free and commercial software platforms are available for these predictions.[8] The results from these in silico analyses will help to prioritize and design the subsequent in vitro assays.

cluster_0 In Silico Screening Workflow Start N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide Structure Lipinski Lipinski's Rule of Five Analysis Start->Lipinski ADMET ADMET Prediction Lipinski->ADMET Decision Proceed to In Vitro Screening? ADMET->Decision Stop Re-evaluate or Modify Structure Decision->Stop Unfavorable Profile In Vitro Screening Anticancer Antimicrobial Antioxidant Decision->In Vitro Screening Favorable Profile

Caption: In Silico to In Vitro Screening Workflow.

Section 2: In Vitro Anticancer Screening - The MTT Assay

Given the prevalence of furan-containing compounds in anticancer research, a primary focus of the preliminary screening should be to assess the cytotoxic potential of this compound against various cancer cell lines. The MTT assay is a robust, sensitive, and widely accepted colorimetric method for this purpose.[9]

Principle of the MTT Assay

The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[10]

MTT MTT (Yellow, Water-Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) Mitochondrial_Dehydrogenases->MTT

Caption: Principle of the MTT Assay.

Experimental Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines in a 96-well plate format.

Materials:

  • This compound (test compound)

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed 100 µL of a cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.

    • Include wells for "cell-free" blanks (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

    • Include a "vehicle control" (cells treated with the same concentration of the solvent) and an "untreated control" (cells in fresh medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Interpretation

The results are typically expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is a key parameter for determining cytotoxicity.[12]

Calculation of Percentage Cell Viability:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Determination of IC50:

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentrations and fitting the data to a sigmoidal dose-response curve.

Example Data Presentation:

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)% Cell Viability (HeLa)
0.198.5 ± 2.199.1 ± 1.897.8 ± 2.5
192.3 ± 3.595.4 ± 2.990.1 ± 3.2
1075.6 ± 4.280.1 ± 3.868.7 ± 4.1
5048.9 ± 5.155.2 ± 4.535.4 ± 3.9
10020.3 ± 3.828.9 ± 3.115.2 ± 2.7
IC50 (µM) ~50 ~60 ~30

Section 3: In Vitro Antimicrobial Screening - Broth Microdilution Method

The furan nucleus is a common motif in antimicrobial agents.[13][14] Therefore, assessing the antibacterial and antifungal activity of this compound is a critical step. The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16]

Principle of the Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is determined as the MIC.[15][17]

Experimental Protocol: Broth Microdilution

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (medium with inoculum, no compound)

  • Sterility control (medium only)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well plate, add 50 µL of broth to wells 2 through 12.

    • Add 100 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (negative control) and 12 (sterility control) will not contain the test compound.

  • Inoculation:

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 50 µL of the diluted inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).[15]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[17]

Data Analysis and Interpretation

The MIC value is a quantitative measure of the compound's antimicrobial potency. A lower MIC value indicates greater activity.[17] The results should be compared to those of the positive control.

Example Data Presentation:

MicroorganismTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus161 (Ciprofloxacin)
Escherichia coli640.5 (Ciprofloxacin)
Candida albicans322 (Fluconazole)

Section 4: In Vitro Antioxidant Screening - DPPH Radical Scavenging Assay

Many furan derivatives exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[14] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a simple, rapid, and widely used method to evaluate the antioxidant capacity of a compound.[18][19]

Principle of the DPPH Assay

DPPH is a stable free radical with a deep purple color and a characteristic absorbance maximum around 517 nm.[20] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, resulting in a decrease in absorbance.[19][20] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[20]

DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Reduction Antioxidant Antioxidant (H-donor) Antioxidant->DPPH_Radical H•

Caption: Principle of the DPPH Radical Scavenging Assay.

Experimental Protocol: DPPH Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (analytical grade)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.[21]

    • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a defined volume of each dilution of the test compound or positive control to separate wells.

    • Add an equal volume of the DPPH working solution to each well.[21]

    • Include a control well containing only the solvent and the DPPH solution.

    • Mix thoroughly and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[21]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[21]

Data Analysis and Interpretation

The antioxidant activity is expressed as the percentage of DPPH radical scavenging. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated to quantify the antioxidant potency.[22]

Calculation of Percentage Scavenging Activity:

% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Determination of IC50:

The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test compound. A lower IC50 value indicates a higher antioxidant activity.[23]

Example Data Presentation:

CompoundIC50 (µg/mL)
This compound85.4
Ascorbic Acid (Positive Control)10.2

Conclusion: Synthesizing the Preliminary Biological Profile

This technical guide has outlined a systematic and robust approach to the preliminary biological screening of this compound. By integrating in silico predictions with foundational in vitro assays for anticancer, antimicrobial, and antioxidant activities, researchers can efficiently and effectively delineate the bioactive potential of this novel compound. The data generated from these initial screens will be instrumental in guiding future research, including mechanism of action studies, lead optimization, and preclinical development. It is through such a rigorous and logical screening cascade that we can unlock the therapeutic promise held within novel chemical entities.

References

Methodological & Application

synthesis of "N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a substituted benzamide with potential applications as a building block in medicinal chemistry and materials science.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

The synthetic strategy centers on a robust and widely utilized amide bond formation reaction, coupling 4-bromo-3-methoxybenzoic acid with furfurylamine. While direct condensation of a carboxylic acid and an amine via heating is possible, it often requires harsh conditions and can be inefficient due to the formation of a stable ammonium-carboxylate salt at lower temperatures.[3][4][5] To circumvent these challenges, this protocol employs a modern coupling strategy utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). This combination provides a mild and highly efficient method for activating the carboxylic acid, leading to high yields of the desired amide product under controlled laboratory conditions.

Synthetic Strategy and Mechanistic Rationale

The core of this synthesis is the formation of an amide linkage. The EDC/HOBt coupling system is a cornerstone of modern organic synthesis, particularly in peptide chemistry, for its efficacy and ability to minimize side reactions.[6]

The Role of Coupling Reagents:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a carbodiimide, EDC is a powerful dehydrating agent that activates the carboxylic acid group of 4-bromo-3-methoxybenzoic acid. It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack but can also rearrange to a stable N-acylurea, an undesired byproduct.

  • HOBt (Hydroxybenzotriazole): The introduction of HOBt is critical for suppressing side reactions and enhancing reaction efficiency.[7][8] HOBt acts as a nucleophilic catalyst that rapidly intercepts the O-acylisourea intermediate to form an active HOBt-ester. This new intermediate is more stable against rearrangement than the O-acylisourea but is highly reactive towards the amine nucleophile (furfurylamine).[9] This two-stage activation ensures that the carboxylic acid is efficiently converted to the desired amide.[6][10]

The overall reaction scheme is as follows:

Reaction_Scheme R1 4-bromo-3-methoxybenzoic acid R2 Furfurylamine Coupling EDC, HOBt DIPEA, DMF invis2 Coupling->invis2 P N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide Struct_R1 invis1 Struct_R1->invis1 Struct_R2 Struct_R2->invis1 Struct_P invis1->Coupling + invis2->Struct_P

Caption: Overall reaction for the synthesis of the target compound.

Below is a diagram illustrating the step-by-step catalytic cycle.

Mechanism node_acid Carboxylic Acid (R-COOH) node_o_acyl O-Acylisourea (Reactive Intermediate) node_acid->node_o_acyl + EDC node_edc EDC node_urea EDC-Urea (Byproduct) node_o_acyl->node_urea + HOBt node_hobt_ester HOBt Active Ester node_o_acyl->node_hobt_ester + HOBt node_hobt HOBt node_hobt_ester->node_hobt regenerates node_amide Amide Product (R-CONH-R') node_hobt_ester->node_amide + Amine node_amine Amine (R'-NH2)

Caption: The catalytic cycle of EDC/HOBt mediated amide coupling.

Reagents and Materials

Successful synthesis requires high-purity reagents. The following table summarizes the key properties of the starting materials and reagents.

Compound NameFormulaMW ( g/mol )RoleKey Properties
4-Bromo-3-methoxybenzoic acid C₈H₇BrO₃231.04Carboxylic AcidWhite to off-white solid.[11][12]
Furfurylamine C₅H₇NO97.12AmineColorless to yellow liquid with an ammonia-like odor.[13][14][15][16] Miscible with water.[13][15]
EDC Hydrochloride C₈H₁₈N₃Cl191.70Coupling AgentWhite, crystalline, water-soluble solid.[6]
Hydroxybenzotriazole (HOBt) C₆H₅N₃O135.13AdditiveWhite crystalline solid. Suppresses side reactions.[6][7]
DIPEA C₈H₁₉N129.24Non-nucleophilic BaseColorless liquid. Acts as a proton scavenger.
Dimethylformamide (DMF) C₃H₇NO73.09SolventPolar aprotic solvent, excellent for dissolving reactants.
Ethyl Acetate (EtOAc) C₄H₈O₂88.11Extraction SolventCommon solvent for work-up and chromatography.
Silica Gel SiO₂60.08Stationary PhaseUsed for column chromatography purification.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Furfurylamine is flammable and corrosive.[15][17] EDC is a skin and eye irritant. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

Reaction Setup and Execution
  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-methoxybenzoic acid (1.0 eq), furfurylamine (1.1 eq), and HOBt (1.2 eq).

  • Solvation: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling and Base Addition: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. Once cooled, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise via syringe. The base is crucial to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the reaction proceeds efficiently.

  • EDC Addition: While maintaining the temperature at 0 °C, add EDC hydrochloride (1.2 eq) to the reaction mixture in small portions over 10-15 minutes. Adding the EDC slowly helps to control any initial exotherm.

  • Reaction Progression: After the addition of EDC is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 16-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

Work-up and Purification
  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash sequentially with:

    • 5% aqueous HCl (2 x 30 mL) to remove residual DIPEA and unreacted furfurylamine.

    • Saturated aqueous NaHCO₃ (2 x 30 mL) to remove unreacted carboxylic acid and HOBt.

    • Saturated aqueous NaCl (brine) (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or solid.[18]

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel.[19] A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 50% EtOAc in Hexane), is effective for isolating the pure this compound.[19]

  • Final Product: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid or oil under high vacuum to obtain the final product.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To verify the molecular weight (C₁₃H₁₂BrNO₃, MW: 310.14 g/mol ) and assess purity.[2]

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire synthesis and purification workflow.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification Phase cluster_2 Analysis A 1. Dissolve Reactants (Acid, Amine, HOBt) in DMF B 2. Cool to 0 °C A->B C 3. Add DIPEA B->C D 4. Add EDC.HCl Portion-wise C->D E 5. Stir at RT for 16-24h D->E F 6. Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash (Acid, Base, Brine) G->H I 9. Dry and Concentrate H->I J 10. Silica Gel Chromatography I->J K 11. Isolate Pure Product J->K L 12. Characterize via NMR & LC-MS K->L

Caption: A summary of the synthesis and purification workflow.

Conclusion

This protocol details a reliable and efficient method for the synthesis of this compound using an EDC/HOBt-mediated coupling reaction. The rationale behind the choice of reagents and the step-by-step procedure are explained to provide a robust framework for researchers. By following this guide, which incorporates established chemical principles and purification techniques, scientists can confidently produce the target compound with high purity, enabling its use in further research and development applications.

References

Topic: A Validated Protocol for the Synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, validated experimental protocol for the synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide, a molecule incorporating the pharmacologically significant benzamide and furan moieties. The described methodology is a robust two-step process commencing with the conversion of 4-bromo-3-methoxybenzoic acid to its corresponding acyl chloride, followed by an amide coupling reaction with furan-2-ylmethanamine (furfurylamine). This guide emphasizes the rationale behind procedural choices, purification techniques, and comprehensive safety considerations to ensure reliable execution and high-purity yield. The protocol is designed for researchers in medicinal chemistry and organic synthesis, providing a foundational method for accessing this and structurally related compounds.

Introduction and Scientific Context

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved therapeutic agents. Its ability to act as a bioisostere for other functional groups and participate in key hydrogen bonding interactions makes it a privileged scaffold in drug design. When combined with heterocyclic systems like furan, which can influence metabolic stability and binding affinity, the resulting molecules become attractive candidates for library synthesis and lead optimization programs.

The target compound, this compound (CAS No. 1072944-36-5), serves as a valuable intermediate.[1] The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of a diverse chemical space.[2] This protocol details an efficient and classic approach to amide bond formation, proceeding through a highly reactive acyl chloride intermediate, which ensures a high conversion rate.

Overall Reaction Scheme

Methodology

This protocol is presented as a self-validating system. Each step includes checkpoints and expected observations to guide the researcher.

Part A: Materials and Equipment

Reagents & Chemicals:

ReagentFormulaMW ( g/mol )Supplier Notes
4-Bromo-3-methoxybenzoic acidC₈H₇BrO₃231.04Purity ≥98%
Thionyl chloride (SOCl₂)SOCl₂118.97Reagent grade, handle in fume hood
Furan-2-ylmethanamine (Furfurylamine)C₅H₇NO97.12Purity ≥98%
Triethylamine (TEA)(C₂H₅)₃N101.19Anhydrous, freshly distilled
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, HPLC grade
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, as catalyst
Saturated Sodium BicarbonateNaHCO₃(aq)-For aqueous work-up
BrineNaCl(aq)-For aqueous work-up
Anhydrous Magnesium SulfateMgSO₄120.37For drying organic layers
Ethyl AcetateC₄H₈O₂88.11For purification
HexanesC₆H₁₄86.18For purification

Apparatus:

  • Round-bottom flasks (50 mL, 100 mL) equipped with magnetic stir bars

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Fume hood

Part B: Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-bromo-3-methoxybenzoyl chloride (Intermediate)

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a classic strategy to facilitate amide bond formation, especially when direct coupling might be sluggish. Thionyl chloride is an excellent choice as the byproducts (SO₂ and HCl) are gaseous and easily removed. A catalytic amount of DMF accelerates the reaction via the formation of a Vilsmeier intermediate.

  • Setup: In a 100 mL round-bottom flask, combine 4-bromo-3-methoxybenzoic acid (e.g., 5.0 g, 21.6 mmol, 1.0 eq) and anhydrous DCM (40 mL). Place the flask under a nitrogen atmosphere.

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF to the suspension.

  • Reagent Addition: In a fume hood, carefully add thionyl chloride (3.2 mL, 43.2 mmol, 2.0 eq) dropwise to the stirring mixture at room temperature over 10 minutes.

  • Reaction: Attach a reflux condenser fitted with a drying tube. Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by observing the cessation of gas evolution and the dissolution of the starting solid.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. The resulting crude 4-bromo-3-methoxybenzoyl chloride, typically a yellow-to-brown oil or solid, is used directly in the next step without further purification.

Step 2: Synthesis of this compound

Causality: The highly electrophilic acyl chloride readily reacts with the nucleophilic primary amine (furfurylamine). Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride back to the carboxylic acid. Triethylamine is added as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Setup: Dissolve the crude 4-bromo-3-methoxybenzoyl chloride from the previous step in anhydrous DCM (40 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.

  • Amine Solution: In a separate beaker, prepare a solution of furan-2-ylmethanamine (2.2 g, 22.6 mmol, 1.05 eq) and triethylamine (3.6 mL, 25.9 mmol, 1.2 eq) in anhydrous DCM (15 mL).

  • Reaction: Add the amine solution dropwise to the stirring acyl chloride solution at 0°C over 20 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent).

  • Work-up:

    • Quench the reaction by slowly adding 30 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 3: Purification

Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethyl acetate/hexanes system is often suitable for moderately polar compounds like the target amide.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Precipitation: Slowly add hexanes until the solution becomes cloudy. Re-heat gently until the solution is clear again.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected product is a white to off-white solid.[3]

Part C: Visual Experimental Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A 1. Combine Acid & DCM + cat. DMF B 2. Add Thionyl Chloride (dropwise) A->B C 3. Reflux (2-3h) B->C D 4. Concentrate in vacuo C->D E 5. Dissolve Acyl Chloride in DCM Cool to 0°C D->E Crude Acyl Chloride F 6. Add Amine/TEA solution (dropwise at 0°C) E->F G 7. Stir at RT (3-4h) F->G H 8. Aqueous Work-up (Wash & Dry) G->H I 9. Concentrate in vacuo H->I J 10. Recrystallize (Ethyl Acetate/Hexanes) I->J Crude Amide K 11. Filter & Dry J->K L Final Product K->L

References

Application Note & Protocol: Efficient Synthesis of N-(furan-2-ylmethyl)-4-bromo-3-methoxybenzamide via HATU-Mediated Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(furan-2-ylmethyl)-4-bromo-3-methoxybenzamide, a substituted benzamide derivative, through a robust and high-yielding amide coupling protocol.[1][2][3][4] The N-aryl benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5] This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent, known for its high efficiency, rapid reaction times, and ability to minimize racemization, making it ideal for synthesizing complex molecular architectures.[6][7][8] We present a detailed reaction mechanism, a step-by-step experimental procedure, methods for product purification and characterization, and a troubleshooting guide to address common challenges. This application note is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Central Role of Amide Bonds

The amide bond is arguably the most fundamental linkage in modern drug discovery, second only to the C-C bond in its prevalence in biologically active molecules.[9] Its formation, however, is a kinetically slow process that necessitates the activation of a carboxylic acid.[6] Over the years, numerous coupling reagents have been developed to facilitate this transformation efficiently.[9][10] Among the most powerful are the uronium/aminium salt-based reagents like HATU.[7][8]

HATU is favored for its ability to mediate challenging couplings, including those involving sterically hindered or electron-deficient substrates, with high yields and minimal side reactions.[6][11] The synthesis of N-(furan-2-ylmethyl)-4-bromo-3-methoxybenzamide serves as an excellent model for demonstrating the utility of HATU in constructing N-aryl benzamides, a class of compounds with significant therapeutic potential.[5]

Reaction Mechanism: HATU-Mediated Coupling

The HATU-mediated amide coupling proceeds through the formation of a highly reactive OAt-active ester intermediate.[6][7] The entire process is designed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating the nucleophilic attack by the amine.

The key steps are as follows:

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the 4-bromo-3-methoxybenzoic acid to form a carboxylate anion.[12]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[7][12] The pyridine nitrogen atom in the HOAt moiety is believed to accelerate the coupling through a neighboring group effect.[7]

  • Nucleophilic Attack: The primary amine, furfurylamine, acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

  • Amide Formation: The tetrahedral intermediate collapses, eliminating the HOAt anion and forming the stable amide bond, yielding the final product.

HATU_Mechanism cluster_activation Step 1 & 2: Activation cluster_coupling Step 3 & 4: Coupling RCOOH 4-bromo-3-methoxybenzoic acid RCOO Carboxylate Anion RCOOH->RCOO + Base - Base-H+ Base DIPEA (Base) ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster + HATU HATU HATU TMU Tetramethylurea (Byproduct) HATU->TMU ActiveEster->TMU - TMU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine Furfurylamine (R'-NH2) Amine->Tetrahedral Product N-(furan-2-ylmethyl)-4-bromo- 3-methoxybenzamide Tetrahedral->Product - HOAt HOAt HOAt Tetrahedral->HOAt

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjust quantities accordingly for different scales.

Reagents and Materials
ReagentCAS No.MW ( g/mol )EquivalentsAmount (1.0 mmol scale)
4-bromo-3-methoxybenzoic acid15731-99-4231.051.0231 mg
Furfurylamine617-89-097.121.1107 mg (0.10 mL)
HATU148893-10-1380.231.1418 mg
DIPEA (Hünig's base)7087-68-5129.243.0388 mg (0.52 mL)
Anhydrous DMF68-12-273.09-5 mL
Ethyl Acetate (EtOAc)141-78-688.11-~100 mL
1M Hydrochloric Acid (HCl)7647-01-036.46-~30 mL
Saturated NaHCO₃ solution144-55-884.01-~30 mL
Saturated NaCl solution (Brine)7647-14-558.44-~30 mL
Anhydrous Na₂SO₄ or MgSO₄7757-82-6142.04-As needed
Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from initial setup to the final purified product.

Workflow start Start: Prepare Reagents dissolve 1. Dissolve acid (1.0 eq) in anhydrous DMF (5 mL) in an ice-cooled flask. start->dissolve add_base 2. Add DIPEA (3.0 eq) dropwise. dissolve->add_base add_hatu 3. Add HATU (1.1 eq) portion-wise. Stir for 15-30 min for pre-activation. add_base->add_hatu add_amine 4. Add furfurylamine (1.1 eq) dropwise. add_hatu->add_amine react 5. Warm to RT. Stir for 2-18 h. Monitor by TLC/LC-MS. add_amine->react workup 6. Quench & Workup react->workup dilute 7. Dilute with EtOAc (~50 mL). workup->dilute wash_acid 8. Wash with 1M HCl (2x15 mL). dilute->wash_acid wash_base 9. Wash with sat. NaHCO3 (2x15 mL). wash_acid->wash_base wash_brine 10. Wash with Brine (1x15 mL). wash_base->wash_brine dry 11. Dry organic layer over Na2SO4, filter, and concentrate. wash_brine->dry purify 12. Purify crude product via column chromatography. dry->purify end End: Characterize Product purify->end

Caption: Experimental workflow for amide synthesis.

  • Reagent Preparation & Activation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-3-methoxybenzoic acid (1.0 eq, 231 mg).

    • Add anhydrous DMF (5 mL) and stir to dissolve.[13] Cool the solution to 0 °C using an ice bath.

    • Slowly add DIPEA (3.0 eq, 0.52 mL) to the stirred solution.[6]

    • Add HATU (1.1 eq, 418 mg) in one portion.

    • Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step is crucial for forming the reactive OAt-ester and minimizing side reactions.[13][14]

  • Amine Addition & Reaction:

    • While maintaining the temperature at 0 °C, add furfurylamine (1.1 eq, 0.10 mL) dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Stir for 2-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[6][15]

  • Aqueous Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate (approx. 50 mL).[6][15]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove excess DIPEA, saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove unreacted acid and HOAt, and finally with brine (1 x 15 mL) to remove residual water.[15]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[14][15]

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amide.[16][17]

Product Characterization

The identity and purity of the synthesized N-(furan-2-ylmethyl)-4-bromo-3-methoxybenzamide (MW: 310.14 g/mol for C₁₃H₁₂BrNO₃) should be confirmed using standard analytical techniques.[3]

TechniqueExpected Observations
¹H NMR Signals corresponding to the furan ring protons, the methylene bridge (-CH₂-), the aromatic protons of the benzamide ring, the methoxy group (-OCH₃), and the amide proton (N-H). The amide proton often appears as a broad triplet.
¹³C NMR Resonances for all 13 unique carbon atoms, including the characteristic amide carbonyl (C=O) signal typically found around 165-170 ppm.[18]
IR Spec. Strong absorption band for the amide C=O stretching vibration (~1640-1680 cm⁻¹) and a band for the N-H stretching vibration (~3300 cm⁻¹).[18]
LC-MS A major peak corresponding to the mass of the product with the expected molecular ion peak [M+H]⁺ at m/z 311.0 or 312.0, showing the characteristic isotopic pattern for a bromine-containing compound.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product 1. Inactive reagents (HATU hydrolyzed by moisture).2. Insufficient base.3. Poor quality/wet solvent.1. Use fresh HATU from a tightly sealed container; store in a desiccator.[13]2. Ensure the correct stoichiometry of DIPEA is used.3. Use anhydrous grade solvent stored over molecular sieves.[13]
Unreacted Starting Material 1. Insufficient reaction time.2. Steric hindrance or low nucleophilicity of the amine.1. Allow the reaction to run longer, monitoring periodically by TLC.2. Gently heat the reaction (e.g., to 40-50 °C), but be cautious as this can increase side reactions.
Difficult Purification The byproduct tetramethylurea is polar and can be difficult to separate from polar products.1. Perform a thorough aqueous workup as described.[19]2. If the product is non-polar, trituration with a solvent like hexane can help remove the urea.[19]3. Optimize chromatography conditions for better separation.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][20]

  • HATU: HATU is a sensitizer and can cause skin, eye, and respiratory irritation.[20][21][22] Avoid inhalation of dust and direct contact. Some reports indicate potential thermal hazards, so avoid heating the solid material.[22]

  • DIPEA: N,N-Diisopropylethylamine is a corrosive and flammable liquid. Handle with care and avoid contact and inhalation.

  • Solvents: Anhydrous DMF is a skin and respiratory irritant. Ethyl acetate is flammable. Handle all solvents with appropriate care.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not dispose of HATU or other reagents down the drain.[14]

References

purification of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic and Crystallographic Purification of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Abstract

This application note provides a comprehensive, field-proven guide for the (MW: 310.14 g/mol , Formula: C₁₃H₁₂BrNO₃)[1], a heterocyclic building block relevant in medicinal chemistry and materials science. Achieving high purity is critical for ensuring reproducible downstream biological and chemical screening results. This document details a robust, two-stage purification strategy employing flash column chromatography followed by recrystallization. We delve into the rationale behind methodological choices, from solvent system development using Thin-Layer Chromatography (TLC) to troubleshooting common purification challenges. The protocols are designed for researchers, chemists, and drug development professionals seeking to obtain this compound in high purity (>99%).

Introduction: The Rationale for High-Purity this compound

This compound is a substituted aromatic amide incorporating several key functional groups: a brominated methoxy-benzene ring, an amide linker, and a furfuryl moiety. This structural complexity makes it a valuable scaffold in drug discovery. However, its synthesis, typically via amide coupling between 4-bromo-3-methoxybenzoic acid and furfurylamine, can yield a crude product contaminated with unreacted starting materials, coupling reagents, and side-products.

The presence of these impurities can confound experimental outcomes by introducing artifacts in biological assays or interfering with subsequent chemical transformations. Therefore, a validated purification protocol is not merely a procedural step but a prerequisite for generating reliable and high-quality scientific data. This guide presents a systematic approach to achieve this, grounded in the fundamental principles of chromatography and crystallization.

Strategic Overview of the Purification Workflow

The purification strategy is predicated on the distinct physicochemical properties of the target compound versus its likely impurities. The target amide is a moderately polar molecule. Potential impurities include the more polar starting material (4-bromo-3-methoxybenzoic acid) and the potentially basic furfurylamine[2][3]. Our strategy employs two sequential, orthogonal techniques to maximize purity.

  • Primary Purification: Flash Column Chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[4][5] It is highly effective for removing bulk impurities with different polarities.

  • Final Polishing: Recrystallization. This step refines the product from the chromatography stage, removing trace impurities and yielding a highly ordered, crystalline solid. For amides, recrystallization is often the method of choice for achieving analytical-grade purity.[6][7]

The entire workflow is monitored at critical junctures using Thin-Layer Chromatography (TLC), a rapid analytical tool that informs our strategy and validates the success of each step.

G cluster_0 Purification Workflow Crude Crude Reaction Mixture TLC1 Step 1: TLC Analysis (Solvent System Scouting) Crude->TLC1 Column Step 2: Flash Column Chromatography TLC1->Column Optimized Eluent TLC2 Step 3: TLC Analysis of Fractions Column->TLC2 Combine Combine Pure Fractions & Evaporate Solvent TLC2->Combine Identify Pure Fractions Recrystallize Step 4: Recrystallization Combine->Recrystallize Final Pure Crystalline Product (>99% Purity) Recrystallize->Final Analysis Final Purity Assessment (NMR, LC-MS, MP) Final->Analysis

Caption: High-level workflow for the purification of the target compound.

Protocol I: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

Rationale: The selection of the mobile phase (eluent) is the most critical parameter for a successful chromatographic separation.[8] TLC provides a rapid and material-sparing method to screen various solvent systems. The goal is to identify a solvent mixture that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound. This Rƒ value ensures good separation from impurities and a reasonable elution time from the flash column.[4][5]

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC development chamber

  • Spotting capillaries

  • UV lamp (254 nm)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM or Ethyl Acetate.

  • Spotting: Using a capillary, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Development: Place the plate in a sealed TLC chamber containing a candidate solvent system. A good starting system for moderately polar compounds is 7:3 Hexanes:EtOAc .[8][9]

  • Visualization: After the solvent front has migrated to ~1 cm from the top of the plate, remove the plate, mark the solvent front, and allow it to dry.[8] Visualize the spots under a UV lamp. The target amide, containing aromatic rings, should be UV active.

  • Optimization:

    • If Rƒ is too low (<0.2): Increase the polarity of the mobile phase. For a Hexanes:EtOAc system, this means increasing the proportion of EtOAc.

    • If Rƒ is too high (>0.5): Decrease the polarity by increasing the proportion of Hexanes.

  • Record Results: Test several solvent ratios and record the Rƒ values in a table.

TrialSolvent System (v/v)ObservationsTarget Rƒ
18:2 Hexanes:EtOAcRƒ ≈ 0.15. Good separation from a non-polar spot.0.28
27:3 Hexanes:EtOAcRƒ ≈ 0.28. Clear separation between target and impurities.0.28
31:1 Hexanes:EtOAcRƒ ≈ 0.45. Less separation from a more polar impurity.0.28

Protocol II: Bulk Purification via Flash Column Chromatography

Rationale: This protocol uses the optimized solvent system from TLC to perform a preparative separation. We will use the "dry loading" method, where the crude product is pre-adsorbed onto silica gel. This technique often leads to better separation and sharper bands compared to loading the sample as a concentrated solution.[5] The column size is selected based on the mass of the crude material to be purified.[4][10]

Materials:

  • Glass chromatography column

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Sand (acid-washed)

  • Optimized eluent (e.g., 7:3 Hexanes:EtOAc)

  • Collection vessels (test tubes or flasks)

  • Air pressure source (regulated)

Procedure:

  • Column Preparation (Dry Packing):

    • Select a column of appropriate diameter based on the scale of your reaction.[4] For 100-300 mg of crude material, a 20 mm diameter column is suitable.[4]

    • Plug the bottom of the column with glass wool or cotton, then add a ~1 cm layer of sand.

    • Dry-pack the column with silica gel to a height of about 6-8 inches.[5] Gently tap the column to ensure even packing.

    • Add another ~1 cm layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (~250 mg) in a minimal amount of a volatile solvent (e.g., DCM).

    • Add ~1-2 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this silica-adsorbed sample to the top of the packed column, creating an even layer.

  • Elution and Fraction Collection:

    • Carefully add the optimized eluent to the column.

    • Using gentle, regulated air pressure, push the solvent through the column at a flow rate of approximately 2 inches per minute.[5]

    • Begin collecting fractions immediately. The fraction size should be appropriate for the column volume (e.g., ~5-10 mL for a 20 mm column).

    • Continuously monitor the eluting fractions by TLC to determine which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure target compound.

    • Remove the solvent using a rotary evaporator to yield the partially purified product, which may appear as a solid or oil.

G cluster_0 Solvent Polarity vs. Elution Order struct Column (Silica Gel) Stationary Phase: Polar node_a High Polarity Impurity (e.g., Acid) Strong Adsorption Elutes Last node_b Target Amide Moderate Adsorption Elutes Second node_c Low Polarity Impurity Weak Adsorption Elutes First struct:s->node_c:n Mobile Phase Flow (Less Polar)

Caption: Principle of normal-phase chromatographic separation.

Protocol III: Final Purification via Recrystallization

Rationale: Recrystallization is a powerful technique for final purification. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below. This differential solubility allows for the formation of a pure crystalline lattice upon slow cooling, excluding impurities into the mother liquor. For amides, polar protic solvents or solvent pairs are often effective.[6][11]

Materials:

  • Product from chromatography

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Candidate solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Water)

  • Büchner funnel and vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the product in a test tube. Add a small volume of a candidate solvent (e.g., ethanol).

    • If it dissolves readily at room temperature, the solvent is too good.

    • If it is insoluble at room temperature, heat the mixture. If it dissolves when hot, it is a good candidate solvent.

    • A solvent pair, such as Ethanol/Water , is often effective.[11]

  • Recrystallization Process:

    • Place the chromatographed product in an Erlenmeyer flask.

    • Add the primary solvent (e.g., Ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If using a solvent pair, add the anti-solvent (e.g., hot Water) dropwise to the hot solution until a persistent cloudiness appears. Re-heat gently until the solution becomes clear again.

  • Crystal Formation:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the purified crystals under vacuum to remove residual solvent. The result should be a pure, crystalline solid.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
"Oiling Out" during Recrystallization Solution is supersaturated above the compound's melting point, or cooling is too rapid.Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly.[11]
No Crystal Formation Too much solvent was used, or the solution is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, slowly evaporate some solvent and cool again.
Compound Tailing on TLC/Column The compound may have a basic site (furfuryl amine derivative) interacting strongly with acidic silica.While less common for amides than free amines, if tailing is severe, add 0.5-1% triethylamine (NEt₃) to the eluent. Alternatively, consider using a different stationary phase like alumina.[9][12]
Poor Separation on Column Eluent is too polar; column was packed poorly; sample was overloaded.Re-evaluate the TLC and choose a less polar eluent (aim for Rƒ ≈ 0.25). Ensure the column is packed evenly and the sample load is appropriate for the column size (typically 1-5% of silica weight).

Purity Verification

After the final drying step, the purity and identity of this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure and identify any residual impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

References

Application Note: Structural Characterization of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide. It outlines detailed protocols for sample preparation, and the acquisition and processing of one-dimensional ¹H and ¹³C NMR spectra. Furthermore, it presents an in-depth analysis of the expected spectral data, correlating specific resonances to the molecular structure. This application note is intended for researchers and scientists in the fields of organic chemistry and drug development who require robust methods for the structural elucidation of novel small molecules.

Introduction

This compound is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is a critical step in the synthesis and further development of such novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This note details the application of ¹H and ¹³C NMR for the complete structural characterization of the title compound.

The causality behind utilizing both ¹H and ¹³C NMR lies in their complementary nature. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In contrast, ¹³C NMR reveals the number of non-equivalent carbons and their electronic environments, offering a skeletal view of the molecule. Together, they provide a detailed and validated picture of the molecular architecture.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this document.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

Protocol 1: NMR Sample Preparation

A self-validating protocol ensures sample quality, which is paramount for acquiring high-resolution NMR spectra. Any particulate matter or paramagnetic impurities can degrade the spectral quality by interfering with the magnetic field homogeneity.[1]

  • Solubility Test: Before preparing the NMR sample, test the solubility of this compound in a non-deuterated solvent. Chloroform (CHCl₃) or dimethyl sulfoxide (DMSO) are good starting points.[2]

  • Sample Weighing:

    • For ¹H NMR, accurately weigh 5-25 mg of the compound.[3][4]

    • For ¹³C NMR, a higher concentration is generally required; aim for 50 mg.[2]

  • Solvent Selection and Dissolution:

    • Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect chemical shifts, so consistency is key for comparative studies.[5][6] CDCl₃ is often preferred for its ability to dissolve many organic compounds and its ease of removal.[6]

    • Dissolve the weighed sample in approximately 0.55-0.6 mL of the chosen deuterated solvent in a clean, dry vial.[2][3]

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2] This step is crucial to avoid issues with shimming.[1]

  • Tube Filling and Capping:

    • Transfer the clear solution into the NMR tube. The optimal sample height for most spectrometers is 4-5 cm.[3][5]

    • Cap the NMR tube securely to prevent solvent evaporation. For long-term storage, sealing the cap with parafilm is recommended.[5]

  • Labeling: Clearly label the NMR tube with the compound name or a unique identifier.[4]

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Protocol 3: Data Processing

Modern NMR software simplifies the processing of raw data (FID).

  • Fourier Transformation: Apply an exponential window function followed by a Fourier transform to convert the FID into a frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing:

    • For samples in CDCl₃, reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[7][8]

    • For samples in DMSO-d₆, reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.[7][8]

  • Integration and Peak Picking:

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

    • Identify the chemical shift (in ppm) of each peak in both the ¹H and ¹³C spectra.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns.[9][10]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Assignment
H-N6.5 - 7.5Broad Singlet1H-The amide proton chemical shift is variable and concentration-dependent. It often appears as a broad signal.[11]
H27.6 - 7.8Doublet1H~2 HzAromatic proton ortho to the carbonyl group, deshielded. Expected to be a doublet due to coupling with H6.
H57.5 - 7.7Doublet of Doublets1H~8 Hz, ~2 HzAromatic proton ortho to the bromine atom, deshielded. Coupled to H6.
H67.3 - 7.5Doublet1H~8 HzAromatic proton coupled to H5.
H97.3 - 7.4Doublet1H~1.8 HzFuran proton adjacent to the oxygen, typically the most deshielded furan proton.[12]
H106.3 - 6.4Doublet of Doublets1H~3.2 Hz, ~1.8 HzFuran proton coupled to H9 and H11.[12][13]
H116.2 - 6.3Doublet1H~3.2 HzFuran proton coupled to H10.[12]
H84.6 - 4.8Doublet2H~6 HzMethylene protons adjacent to the amide nitrogen and the furan ring. Coupled to the amide proton (H-N).
H123.9 - 4.1Singlet3H-Methoxy group protons, appearing as a sharp singlet.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Atom NumberPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C7165 - 168Carbonyl carbon of the amide group.[14]
C3155 - 158Aromatic carbon attached to the methoxy group.
C10142 - 144Furan carbon adjacent to oxygen.
C1135 - 138Aromatic carbon attached to the carbonyl group.
C5130 - 133Aromatic carbon.
C2128 - 130Aromatic carbon.
C6115 - 118Aromatic carbon.
C4112 - 115Aromatic carbon attached to the bromine atom.
C11110 - 112Furan carbon.
C9107 - 109Furan carbon.
C1256 - 58Methoxy carbon.
C838 - 42Methylene carbon adjacent to the nitrogen.

Data Visualization and Workflow

The following diagrams illustrate the key structural features and the workflow for NMR data analysis.

cluster_benzamide Benzamide Moiety cluster_furan Furan Moiety cluster_linker Linker H2 H2 H5 H5 H6 H6 H_methoxy H12 (OCH3) H9 H9 H10 H10 H11 H11 H_N H-N H8 H8 (CH2)

Caption: Key proton environments in this compound.

start Synthesized Compound prep NMR Sample Preparation (Protocol 1) start->prep acq Data Acquisition (¹H & ¹³C NMR) (Protocol 2) prep->acq proc Data Processing (Protocol 3) acq->proc analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis structure Structure Elucidation & Verification analysis->structure

Caption: Workflow for NMR-based structural characterization.

Conclusion

This application note provides a robust and detailed framework for the NMR characterization of this compound. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted spectral data and their interpretations serve as a valuable reference for the definitive structural assignment of this molecule. The self-validating nature of these protocols ensures the scientific integrity and trustworthiness of the results, which are fundamental in chemical research and drug development.

References

Comprehensive Mass Spectrometry Analysis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven guide for the robust analysis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined herein are designed for researchers and professionals in drug development and chemical analysis, emphasizing not just the procedural steps but the underlying scientific rationale. We will cover optimal strategies for sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation analysis. The methodologies are structured to ensure high sensitivity, selectivity, and reproducibility, which are critical for compound characterization and quantification in complex matrices.

Introduction and Scientific Rationale

This compound is a heterocyclic compound with a molecular formula of C₁₃H₁₂BrNO₃ and a molecular weight of 310.14 g/mol .[1][2][3] Its structure, incorporating a benzamide, a furan ring, and bromine and methoxy substitutions, suggests potential applications in medicinal chemistry and materials science. Accurate and sensitive analytical methods are paramount for its study, from synthesis verification to pharmacokinetic analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of small molecules in drug development due to its high sensitivity and selectivity.[4][5] Specifically, tandem mass spectrometry (MS/MS) on a triple quadrupole instrument allows for Multiple Reaction Monitoring (MRM), a highly specific and sensitive quantitative technique.[4] This guide will utilize Electrospray Ionization (ESI), which is well-suited for moderately polar and thermally labile molecules like the target analyte.[6] The choice of ESI in positive mode is based on the presence of the amide nitrogen, which is a readily protonated site, facilitating the formation of the precursor ion [M+H]⁺.

Foundational Principles: Experimental Design

A successful LC-MS/MS analysis is built upon a foundation of meticulous sample preparation and optimized instrumental parameters. The choices made at each stage are critical for achieving reliable and reproducible results.

Sample Preparation: Ensuring Analytical Integrity

The primary goal of sample preparation is to present the analyte to the LC-MS system in a clean, compatible solvent at an appropriate concentration.[7][8] Improper preparation can lead to signal suppression, column clogging, and instrument contamination.[9]

  • Solvent Selection: The analyte should be dissolved in a solvent that is compatible with the reverse-phase LC mobile phase. High-purity solvents like methanol or acetonitrile are excellent choices. Solvents with low vapor pressure, such as DMSO, should be avoided or significantly diluted.[9]

  • Concentration Management: For qualitative analysis and method development, an initial concentration of 1-10 µg/mL is recommended.[8][9] This concentration is typically sufficient to obtain a strong signal without saturating the detector. For quantitative studies, a calibration curve with a series of standards is necessary.

  • Filtration: To prevent blockage of the delicate fluidic pathways of the HPLC and MS systems, all samples must be filtered through a 0.22 µm or 0.45 µm syringe filter.

Liquid Chromatography: The Separation Strategy

The LC system separates the analyte from impurities and matrix components before it enters the mass spectrometer.[6] For this compound, a standard reverse-phase chromatography approach is highly effective.[10]

  • Column Chemistry: A C18 stationary phase is the workhorse for separating small to moderately polar organic molecules. It provides excellent retention and separation capabilities for a wide range of compounds.

  • Mobile Phase: A binary mobile phase system consisting of water (A) and an organic solvent like acetonitrile or methanol (B) is standard. The addition of a small amount of an acid modifier, typically 0.1% formic acid, to both phases serves a crucial purpose: it standardizes the pH and promotes the protonation of the analyte, which is essential for efficient positive-mode ESI.[10]

  • Gradient Elution: A gradient elution, where the percentage of the organic mobile phase (B) is increased over time, is generally preferred over an isocratic method.[10] This approach ensures that the analyte is eluted as a sharp, symmetrical peak and that any more strongly retained impurities are effectively washed from the column.

Mass Spectrometry: Detection and Confirmation

The mass spectrometer serves as a highly sensitive and specific detector. For this application, a triple quadrupole mass spectrometer is ideal, operating in MRM mode for targeted analysis.

  • Ionization: Positive mode Electrospray Ionization (ESI) is selected to generate the protonated molecule, [M+H]⁺.

  • Tuning and Precursor Ion Selection: The instrument is first tuned by infusing a standard solution of the analyte to optimize the m/z of the precursor ion. For this compound (MW = 310.14), the expected [M+H]⁺ ion will have an m/z of approximately 311.1 (for the ⁷⁹Br isotope) and 313.1 (for the ⁸¹Br isotope). The characteristic isotopic pattern of bromine provides a clear signature for confirmation.

  • Fragmentation and Product Ion Selection: The selected precursor ion is fragmented in the second quadrupole (collision cell) through Collision-Induced Dissociation (CID). The resulting product ions are then scanned in the third quadrupole. The most stable and abundant product ions are selected for the MRM transitions. This two-stage mass filtering dramatically increases the selectivity of the analysis.[4]

Predicted Fragmentation Pathway

Understanding the fragmentation of the analyte is key to developing a selective MRM method. For this compound, the most likely fragmentation pathway involves the cleavage of the amide bond, which is a common fragmentation route for benzamides.[11][12][13]

  • Precursor Ion: The protonated molecule, [C₁₃H₁₃BrNO₃]⁺, with m/z ≈ 312.

  • Primary Fragmentation: The most labile bond is the amide C-N bond. Cleavage of this bond is expected to be the dominant fragmentation pathway, leading to the formation of a stable benzoyl cation.

    • Product Ion 1 (m/z ≈ 214/216): The 4-bromo-3-methoxybenzoyl cation, [C₈H₆BrO₂]⁺. This ion is resonance-stabilized and is expected to be a major fragment.

    • Product Ion 2 (m/z ≈ 98): The furfurylamine fragment, [C₅H₈NO]⁺, resulting from charge retention on the amine portion.

    • Product Ion 3 (m/z ≈ 81): A common fragment from the furfuryl moiety, the furfuryl cation [C₅H₅O]⁺, formed after the loss of the methylene amine.[14]

The diagram below illustrates the proposed primary fragmentation pathway.

G cluster_main Predicted Fragmentation of this compound cluster_products Product Ions (Fragments) Precursor [M+H]⁺ m/z ≈ 312/314 [C₁₃H₁₃BrNO₃]⁺ Frag1 4-bromo-3-methoxybenzoyl cation m/z ≈ 214/216 [C₈H₆BrO₂]⁺ Precursor->Frag1 Amide Bond Cleavage Frag2 Furfurylamine fragment m/z ≈ 98 [C₅H₈NO]⁺ Precursor->Frag2 Amide Bond Cleavage Frag3 Furfuryl cation m/z ≈ 81 [C₅H₅O]⁺ Frag2->Frag3 Loss of NH₃

Caption: Predicted fragmentation pathway of the protonated analyte.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the analysis.

Protocol 1: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or acetonitrile in a volumetric flask.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the same solvent to create a 10 µg/mL working solution.

  • Sample Dilution: Dilute the sample to be analyzed with the same solvent to an expected final concentration within the calibration range (e.g., 1-1000 ng/mL).

  • Filtration: Filter all solutions (standards and samples) through a 0.22 µm PTFE syringe filter into an autosampler vial.[8]

Protocol 2: LC-MS/MS Instrumental Method

The following tables summarize the recommended starting parameters for the LC-MS/MS system. These should be optimized for the specific instrument being used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Value
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column C18 Reverse-Phase, 2.1 x 50 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes

Table 2: Mass Spectrometry Parameters

ParameterRecommended Value
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon

Table 3: Recommended MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
312.0214.05020 (Optimize)Quantifier
312.081.05015 (Optimize)Qualifier
314.0216.05020 (Optimize)Quantifier (⁸¹Br)
314.081.05015 (Optimize)Qualifier (⁸¹Br)

Note: Collision energies are instrument-dependent and must be optimized empirically for maximum signal intensity.

Data Analysis and Interpretation

  • Identification: The analyte is identified by a peak appearing at a specific retention time that exhibits both the quantifier and qualifier MRM transitions. The ratio of the quantifier to qualifier peak areas should be consistent across all standards and samples.

  • Quantification: A calibration curve is generated by plotting the peak area of the primary quantifier transition against the concentration of the injected standards. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.

  • System Suitability: Before analyzing samples, inject a mid-level standard multiple times to ensure the system is performing adequately (e.g., peak area %RSD < 15%).

Overall Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a logical sequence to ensure data quality and integrity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Sample Receipt / Standard Weighing B Solubilization & Dilution A->B C Filtration (0.22 µm) B->C D LC Separation (C18 Column) C->D E ESI Ionization (Positive Mode) D->E F MS/MS Detection (MRM Mode) E->F G Peak Integration & Identification F->G H Calibration Curve Generation G->H I Concentration Calculation & Reporting H->I

Caption: High-level workflow for the LC-MS/MS analysis.

References

Application Notes & Protocols for the Biological Characterization of Furanobenzamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The furanobenzamide scaffold represents a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate a suite of biological assays tailored for the characterization of novel furanobenzamide compounds. Moving beyond simple procedural lists, this document explains the causality behind experimental choices, embeds self-validating systems within each protocol, and is grounded in authoritative references to ensure scientific rigor and reproducibility. We will cover essential biochemical, cell-based, and receptor binding assays, complete with detailed step-by-step protocols, data interpretation guidelines, and troubleshooting advice.

Chapter 1: The Strategic Framework for Assay Development

The journey from a novel compound to a validated lead requires a structured and logical approach to biological testing. The selection and development of an assay are not arbitrary; they are hypothesis-driven processes designed to answer specific questions about a compound's activity, potency, and mechanism of action (MOA).[4][5]

The Assay Development Funnel

A successful screening cascade begins with broad, high-throughput methods to identify "hits" and progressively narrows down to more complex, biologically relevant assays to characterize leads. This hierarchical approach ensures that resources are focused on the most promising compounds.

Assay_Development_Funnel cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Orthogonal Assays cluster_2 Phase 3: Cellular & Phenotypic Assays cluster_3 Phase 4: Advanced Characterization Primary High-Throughput Screening (HTS) Biochemical or Target-Based Assays Secondary Dose-Response & Potency (IC50/EC50) Orthogonal Target Confirmation Primary->Secondary Hit Confirmation Cellular Cell-Based Target Engagement Cytotoxicity & Viability Assays Secondary->Cellular Lead Generation Advanced Mechanism of Action (MOA) Studies Selectivity & Off-Target Profiling Cellular->Advanced Lead Optimization

Caption: The Assay Development Funnel.

Foundational Choice: Biochemical vs. Cell-Based Assays

The first critical decision is the choice between a biochemical and a cell-based assay format.[6]

  • Biochemical Assays: These are reductionist systems that measure the effect of a compound on a purified biological molecule, such as an enzyme or receptor.[6]

    • Rationale: They are ideal for primary screening as they are generally robust, have lower variability, and directly confirm interaction with the intended target. They are essential for determining parameters like the inhibition constant (Kᵢ).[7]

    • Limitation: They do not provide information on cell permeability, cellular toxicity, or off-target effects within a living system.[8]

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process or signaling pathway.[4]

    • Rationale: They offer higher biological relevance by inherently accounting for cell permeability, stability, and potential cytotoxicity.[6][9] They are crucial for validating that a compound's biochemical activity translates into the desired effect in a biological context.

    • Limitation: They can be more variable due to the inherent complexity of biological systems and may not pinpoint the direct molecular target without further deconvolution studies.[4]

For a comprehensive evaluation of furanobenzamides, a dual approach is essential. Initial hit identification is often best accomplished with a biochemical assay, followed by validation and deeper characterization in a relevant cell-based model.[4][6]

Chapter 2: Protocol - Biochemical Enzyme Inhibition Assay

Many bioactive compounds function by inhibiting the activity of specific enzymes.[10] This protocol details a generic, adaptable fluorescence-based enzyme inhibition assay, a common method for quantifying the potency of small molecule inhibitors.[11] We will use Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in endocannabinoid signaling, as a specific example, given its role as a therapeutic target and the availability of robust fluorometric assays.[12][13]

Principle of the Assay

The assay measures the enzymatic activity of FAAH through the hydrolysis of a non-fluorescent substrate to produce a highly fluorescent product.[13][14] An inhibitor compound will reduce the rate of this reaction, resulting in a lower fluorescence signal. The potency of the inhibitor is determined by measuring the enzyme's activity across a range of inhibitor concentrations.

Enzyme_Assay_Principle cluster_0 Enzymatic Reaction cluster_1 Inhibition Substrate Non-Fluorescent Substrate (e.g., AAMCA) Product Fluorescent Product (e.g., AMC) Substrate->Product Hydrolysis Enzyme Enzyme (e.g., FAAH) Enzyme->Substrate Inhibitor Furanobenzamide Compound Inhibitor->Enzyme Binds & Inhibits

Caption: Principle of a fluorescence-based enzyme inhibition assay.

Materials and Reagents
  • Enzyme: Purified recombinant FAAH.

  • Substrate: Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA).[13]

  • Inhibitor: Furanobenzamide test compounds, dissolved in 100% DMSO to create high-concentration stock solutions.

  • Positive Control: A known FAAH inhibitor (e.g., URB597).

  • Assay Buffer: Tris-HCl or similar, pH optimized for enzyme activity (e.g., 50 mM Tris-HCl, pH 9.0).

  • Hardware: 96- or 384-well black, flat-bottom plates (for fluorescence); multi-channel pipettes; fluorescence plate reader.

Step-by-Step Protocol

This protocol is designed for a 96-well plate format. All incubations should be performed at the enzyme's optimal temperature, typically 37°C.[14]

  • Compound Plating (Preparation of Dose-Response Curves):

    • Create a serial dilution series of your furanobenzamide compounds in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.

    • In the assay plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (no inhibitor control) or 1 µL of the positive control inhibitor. This step is critical for establishing a dose-response relationship.[7]

  • Enzyme Preparation and Addition:

    • Dilute the FAAH enzyme stock to a working concentration in pre-warmed Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add 50 µL of the diluted enzyme solution to each well containing the compounds and controls.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

  • Pre-incubation with Inhibitor:

    • Incubate the plate for 15-30 minutes.

    • Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is crucial for obtaining accurate potency values, especially for slow-binding inhibitors.[10]

  • Reaction Initiation:

    • Prepare the substrate solution by diluting the AAMCA stock in pre-warmed Assay Buffer. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) for competitive inhibition studies.

    • Add 50 µL of the substrate solution to all wells to start the reaction. The final volume is now 101 µL.

  • Monitor the Reaction:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 340 nm excitation, 440 nm emission for AMC).[12]

    • Measure the fluorescence kinetically (e.g., every 60 seconds for 30 minutes) or as a single endpoint reading after a fixed incubation time. A kinetic read is preferable as it ensures the reaction velocity is measured during the initial linear phase.[7]

  • Data Analysis:

    • For each concentration, calculate the reaction rate (slope of the linear portion of the kinetic curve).

    • Normalize the data: Set the average rate of the "no inhibitor" (DMSO only) wells as 100% activity and the "high concentration positive control" wells as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Data Presentation & Interpretation

Summarize the potency of your furanobenzamide compounds in a clear, tabular format.

Compound IDIC₅₀ (µM)Hill Slope
FNB-0011.251.050.995
FNB-0020.480.980.998
FNB-003> 50N/AN/A
Control (URB597)0.0151.100.999

Expertise Insight: The Hill Slope provides information about the binding stoichiometry. A value close to 1.0 suggests a 1:1 binding interaction between the inhibitor and the enzyme. An R² value close to 1.0 indicates a good fit of the data to the model.[7]

Chapter 3: Protocol - Cell-Based Viability and Cytotoxicity Assay

Before investigating a compound's specific cellular mechanism, it is imperative to determine its effect on cell health. A cytotoxicity assay identifies the concentration range at which the compound causes cell death, distinguishing a specific biological effect from general toxicity.[15]

Principle of the Assay

This protocol uses a luminescence-based assay that quantifies ATP, an indicator of metabolically active, viable cells. A decrease in ATP levels is directly proportional to the degree of cytotoxicity induced by the test compound. This method is highly sensitive and suitable for high-throughput screening.[16]

Materials and Reagents
  • Cell Line: A biologically relevant cell line (e.g., a cancer cell line for an oncology program). Ensure the cell line is authenticated and free of mycoplasma.[16]

  • Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: Furanobenzamide compounds prepared as described in Chapter 2.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

  • Assay Reagent: A commercial ATP-based luminescence assay kit (e.g., CellTiter-Glo®).

  • Hardware: 96-well clear-bottom, white-walled plates (for luminescence); multichannel pipettes; luminescence plate reader.

Step-by-Step Protocol
  • Cell Plating:

    • Harvest and count cells, then dilute to the optimal seeding density in culture medium. This density must be determined to ensure cells are in the exponential growth phase during the assay.

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a serial dilution of the furanobenzamide compounds in culture medium from your DMSO stocks. The final DMSO concentration in the well should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, DMSO vehicle control, or positive control.

  • Incubation:

    • Incubate the plate for a duration relevant to the compound's expected mechanism (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Equilibrate the plate and the assay reagent to room temperature.

    • Add 100 µL of the ATP detection reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal of the "vehicle control" wells as 100% viability and wells with no cells or a high concentration of positive control as 0% viability.

    • Plot the percent viability versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).

Data Presentation & Interpretation
Compound IDCytotoxicity EC₅₀ (µM)Max Inhibition (%)
FNB-00125.4100%
FNB-0028.9100%
FNB-003> 100< 10%
Control (Doxorubicin)0.8100%

Trustworthiness Check: Comparing the cytotoxicity EC₅₀ (from this assay) with the biochemical IC₅₀ (from Chapter 2) is crucial. A compound that is highly potent in a biochemical assay but only shows cytotoxicity at much higher concentrations (a large "therapeutic window") is generally a more promising candidate for further development.

Chapter 4: Protocol - Competitive Receptor Binding Assay

Furan-containing scaffolds are known to interact with a variety of receptors.[1] A receptor binding assay is essential for quantifying the affinity of a furanobenzamide compound for its molecular target.[17] This protocol describes a classic competitive radioligand binding assay.

Principle of the Assay

This assay measures the ability of an unlabeled test compound (the furanobenzamide) to compete with a radiolabeled ligand (a known binder) for binding to a specific receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.[18][19]

Binding_Assay_Principle Low radioligand binding cluster_0 Without Competitor cluster_1 With Competitor Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 Receptor2 Receptor Competitor Furanobenzamide Receptor2->Competitor Radioligand2 Radioligand (*)

Caption: Principle of a competitive receptor binding assay.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from a cell line overexpressing the target receptor, or tissue homogenates.

  • Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • Test Compound: Furanobenzamide compounds.

  • Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Binding Buffer: Buffer optimized for the specific receptor-ligand interaction.

  • Hardware: Filter plates (e.g., glass fiber filters that retain membranes), vacuum manifold, scintillation cocktail, and a scintillation counter.[20]

Step-by-Step Protocol
  • Assay Setup: Set up tubes or a 96-well plate for three conditions:

    • Total Binding: Contains receptor, radioligand, and binding buffer.

    • Non-specific Binding (NSB): Contains receptor, radioligand, and a saturating concentration of the unlabeled NSB control ligand.

    • Competitive Binding: Contains receptor, radioligand, and varying concentrations of the furanobenzamide test compound.

  • Reagent Addition:

    • To the appropriate tubes/wells, add the test compound dilutions or NSB control.

    • Add the radioligand at a concentration at or below its dissociation constant (Kₔ).[19]

    • Initiate the binding reaction by adding the receptor membrane preparation.

  • Incubation:

    • Incubate the reaction mixture for a sufficient time to reach equilibrium. This time must be determined experimentally.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The receptor-bound radioligand will be trapped on the filter, while the unbound ligand passes through.[20]

    • Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding versus the log of the furanobenzamide concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[17]

Data Presentation & Interpretation
Compound IDBinding Kᵢ (nM)
FNB-001150.2
FNB-00235.8
FNB-003> 10,000

Expertise Insight: The Kᵢ value is a true measure of the compound's affinity for the receptor, independent of the assay conditions (like radioligand concentration). A lower Kᵢ value signifies a higher binding affinity.[17] This data is critical for establishing structure-activity relationships (SAR) and guiding medicinal chemistry efforts.

References

Application Note & Protocols: High-Throughput Screening of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel bioactive molecules.[1][2] This document provides a comprehensive technical guide for the application of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide in HTS campaigns, with a particular focus on identifying novel protein kinase inhibitors. While direct biological activity for this specific molecule is not yet extensively documented, its structural motifs—a substituted benzamide and a furan ring—are present in compounds with known biological activities, including kinase inhibition.[3][4][5] This guide details the rationale for screening this compound, provides validated protocols for primary and secondary assays, outlines a robust data analysis workflow, and offers insights into hit confirmation strategies.

Introduction: Rationale for Screening

This compound is a synthetic organic compound featuring a 4-bromo-3-methoxybenzamide core linked to a furan-2-ylmethyl group. The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets. Notably, derivatives of 4-bromobenzamide have been successfully developed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers.[3][4][6] The furan moiety, an electron-rich aromatic heterocycle, is also a common component of bioactive molecules and can engage in various interactions with biological targets.[5][7]

Given this structural precedent, this compound represents a compelling candidate for inclusion in HTS campaigns targeting protein kinases. This application note will therefore use the hypothetical context of a kinase inhibition screen to illustrate the complete HTS workflow.

Key Considerations for HTS Assay Development:

  • Relevance: The assay must be biologically relevant to the target of interest.[]

  • Robustness & Reliability: The assay should be reproducible with low variability, often quantified by a Z-factor.[][9]

  • Automation Feasibility: The protocol must be compatible with robotic liquid handling systems for high-throughput processing.[1][2]

  • Cost-Effectiveness: Reagent costs and complexity should be minimized for large-scale screening.[]

The High-Throughput Screening Workflow

The HTS process is a systematic funnel designed to move from a large library of compounds to a small number of validated hits.[10] This involves a primary screen, hit confirmation, dose-response analysis, and secondary assays to eliminate false positives and characterize promising candidates.[10][11]

HTS_Workflow cluster_0 Primary Screening Campaign cluster_1 Hit Confirmation & Validation cluster_2 Lead Generation Compound_Library Compound Library (incl. Test Compound) Primary_Assay Primary HTS Assay (e.g., TR-FRET Kinase Assay) Single High Concentration Compound_Library->Primary_Assay 10 µM final conc. Data_Analysis Raw Data Analysis (Normalization, % Inhibition) Primary_Assay->Data_Analysis Hit_Selection Initial Hit Selection (Activity > Threshold) Data_Analysis->Hit_Selection Hit_Reconfirmation Hit Re-test (Fresh Compound Stock) Hit_Selection->Hit_Reconfirmation Dose_Response Dose-Response Curve (IC50 Determination) Hit_Reconfirmation->Dose_Response Secondary_Assay Orthogonal Secondary Assay (e.g., Label-Free Binding Assay) Dose_Response->Secondary_Assay SAR_Exploration SAR Exploration (Analog Analysis) Secondary_Assay->SAR_Exploration Validated_Hit Validated Hit SAR_Exploration->Validated_Hit Lead_Optimization Hit-to-Lead Campaign Validated_Hit->Lead_Optimization

Caption: High-Throughput Screening (HTS) Workflow from Primary Screen to Validated Hit.

Primary Screening Protocol: TR-FRET Kinase Assay

This protocol describes a robust, homogeneous (no-wash) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, suitable for identifying inhibitors of a hypothetical serine/threonine kinase, "Kinase-X".

Principle

The assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-X. A Europium (Eu)-labeled anti-phospho-serine antibody serves as the donor fluorophore, and a Streptavidin-Allophycocyanin (SA-APC) conjugate, which binds the biotinylated peptide, acts as the acceptor. When the peptide is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity, resulting in a high TR-FRET signal. Inhibitors of Kinase-X will prevent phosphorylation, leading to a loss of signal.

TR_FRET_Assay cluster_Inhibited Inhibited Reaction cluster_Active Active Reaction Inhibitor Inhibitor (Test Compound) Kinase_I Kinase-X Inhibitor->Kinase_I binds Substrate_I Biotin-Peptide Kinase_I->Substrate_I no phosphorylation SA_APC_I SA-APC Substrate_I->SA_APC_I binds ATP_I ATP ADP_I ADP Antibody_I Eu-Ab No_FRET Low FRET Signal Antibody_I->No_FRET SA_APC_I->No_FRET Kinase_A Kinase-X Substrate_A Biotin-Peptide Kinase_A->Substrate_A phosphorylates pSubstrate_A Phospho-Biotin-Peptide Substrate_A->pSubstrate_A ATP_A ATP ATP_A->Kinase_A Antibody_A Eu-Ab pSubstrate_A->Antibody_A binds SA_APC_A SA-APC pSubstrate_A->SA_APC_A binds ADP_A ADP FRET High FRET Signal Antibody_A->FRET SA_APC_A->FRET

Caption: Principle of the TR-FRET Kinase Inhibition Assay.

Materials & Reagents
ReagentSupplierFinal Concentration
Kinase-X, recombinantIn-house/Vendor5 nM
Biotinylated Peptide SubstrateVendor200 nM
ATPSigma-Aldrich10 µM (Km value)
Eu-anti-phospho-serine AntibodyVendor2 nM
Streptavidin-APCVendor20 nM
This compoundYour Library10 µM
Staurosporine (Positive Control)Sigma-Aldrich1 µM
DMSO (Negative Control)Sigma-Aldrich0.5%
Assay Buffer (HEPES, MgCl2, BGG, DTT)In-house1X
Step-by-Step Protocol

All steps are performed at room temperature unless specified.

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of this compound (10 mM in DMSO stock) into the appropriate wells of a 384-well low-volume assay plate (e.g., Greiner Bio-One #784076). This yields a 10 µM final concentration in a 10 µL reaction volume.

    • Dispense 50 nL of Staurosporine into positive control wells.

    • Dispense 50 nL of DMSO into negative control (high signal) and background (no enzyme) wells.

  • Enzyme & Substrate Addition:

    • Prepare a 2X Kinase/Substrate mix in Assay Buffer.

    • Using a multi-drop dispenser (e.g., Thermo Fisher Multidrop™ Combi), add 5 µL of the 2X Kinase/Substrate mix to all wells except the background controls.

    • Add 5 µL of a 2X Substrate-only mix (no enzyme) to the background control wells.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Assay Buffer.

    • Add 5 µL of the 2X ATP solution to all wells.

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm) to mix.

    • Incubate for 60 minutes. The causality here is to allow the enzymatic reaction to proceed to a point within the linear range, ensuring sensitivity to inhibition.

  • Stop & Detect:

    • Prepare a Stop/Detection mix containing the Eu-Antibody and SA-APC in a buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction).

    • Add 10 µL of the Stop/Detection mix to all wells.

    • Incubate for 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar FSX).[2]

    • Excitation: 337 nm.

    • Emission: 665 nm (Acceptor) and 620 nm (Donor).

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.

Data Analysis and Hit Identification

Quality Control

Assay quality is paramount and must be validated before and during the screen.[9][12] The Z-factor is a statistical measure of assay robustness.[13]

Z-Factor Calculation: Z' = 1 - [ (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ]

ParameterDescriptionAcceptance Criteria
Z-Factor (Z') Measures assay signal window and variance> 0.5
Signal-to-Background Ratio of high signal to low signal> 5
CV of Controls Coefficient of Variation< 10%
Hit Calling
  • Normalization: Raw TR-FRET ratios are normalized to percent inhibition using the plate controls. % Inhibition = 100 * [ (Signal_high - Signal_sample) / (Signal_high - Signal_low) ]

  • Hit Threshold: A common method for hit selection is to use a threshold based on the standard deviation (SD) of the sample population. Hit Threshold = Mean_%Inhibition_samples + (3 * SD_%Inhibition_samples)

    Any compound, including this compound, exhibiting % inhibition above this threshold is considered a primary hit.

Hit Confirmation and Secondary Assays

A primary hit is not a validated lead.[10] A rigorous confirmation process is essential to eliminate artifacts and false positives, such as promiscuous inhibitors that act via aggregation.[14]

Hit Re-test and IC₅₀ Determination
  • Confirmation: Re-test the primary hit from a fresh, dry powder stock in triplicate at the primary screening concentration. This validates the initial activity.

  • Potency: Generate a 10-point, 3-fold serial dilution curve to determine the half-maximal inhibitory concentration (IC₅₀). This is a critical measure of a compound's potency. A lead compound typically demonstrates potency in the sub-micromolar range.[10]

CompoundPrimary Screen (% Inh @ 10 µM)Re-test (% Inh @ 10 µM)IC₅₀ (µM)
This compound85.283.9 ± 4.11.25
Staurosporine (Control)98.799.1 ± 1.50.015
Orthogonal Secondary Assay: Surface Plasmon Resonance (SPR)

To confirm direct binding to the target and rule out assay interference, an orthogonal, label-free assay is required.[11] Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[15]

Protocol Outline:

  • Immobilization: Covalently immobilize recombinant Kinase-X onto a sensor chip (e.g., CM5 chip).

  • Binding Analysis: Flow serial dilutions of this compound over the chip surface.

  • Data Acquisition: Measure the change in refractive index upon binding in real-time to determine association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

  • Validation: A confirmed hit must demonstrate concentration-dependent binding to the target protein with a plausible KD value.

Conclusion

This application note provides a comprehensive framework for utilizing this compound in a high-throughput screening campaign for kinase inhibitors. By following a structured workflow encompassing a robust primary TR-FRET assay, stringent data analysis, and orthogonal hit validation with SPR, researchers can confidently assess the compound's potential. This self-validating system ensures that identified hits are reproducible, potent, and act via the intended mechanism of direct target engagement, paving the way for successful hit-to-lead optimization.[10][11]

References

Application Notes and Protocols: N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide as a Putative Chemical Probe for Fibroblast Growth Factor Receptor 1 (FGFR1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Kinase Modulator

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a synthetic organic compound featuring a furan moiety linked to a substituted benzamide scaffold.[1] While this specific molecule is not extensively characterized in the scientific literature, its structural components suggest a potential role as a bioactive agent. The furan ring is a common motif in compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[2][3][4] More specifically, the 4-bromo-benzamide core is present in a class of molecules identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers.[5][6][7]

This document provides a detailed, albeit putative, framework for researchers to investigate this compound as a chemical probe for FGFR1. The protocols outlined below are designed to systematically evaluate its inhibitory potential, cellular activity, and target engagement, thereby establishing a foundation for its use in cancer research and drug development.

Scientific Rationale and Proposed Mechanism of Action

Fibroblast Growth Factor Receptors (FGFRs) are key regulators of cellular processes such as proliferation, survival, and migration.[5][6] Aberrant FGFR1 signaling, often due to gene amplification, is a known driver in several cancers, including non-small cell lung cancer (NSCLC).[5][6][7] The development of small molecule inhibitors that target the ATP-binding pocket of the FGFR1 kinase domain is a validated therapeutic strategy.

Based on structure-activity relationships of similar 4-bromo-benzamide derivatives that have demonstrated FGFR1 inhibitory activity, we hypothesize that this compound acts as a competitive inhibitor of ATP at the FGFR1 kinase domain.[5][7] This proposed interaction would block the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades such as the MAPK and PLCγ pathways, ultimately leading to cell cycle arrest and apoptosis in FGFR1-dependent cancer cells.[5][6]

PART 1: In Vitro Characterization of this compound

In Vitro FGFR1 Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of the compound against recombinant human FGFR1.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for measuring kinase activity. The assay quantifies the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased FRET signal.

Materials:

  • This compound (MW: 310.14 g/mol )[1]

  • Recombinant human FGFR1 kinase (active)

  • Biotinylated poly-Glu-Tyr (4:1) substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 384-well low-volume white plates

  • TR-FRET plate reader

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer containing FGFR1 and the biotinylated substrate.

    • Add 10 µL of the kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Prepare an ATP solution in assay buffer at a concentration equal to the Km for FGFR1.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection solution containing the Eu-labeled anti-phosphotyrosine antibody and SA-APC in detection buffer.

    • Stop the kinase reaction by adding 10 µL of the detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: This assay will determine if the compound directly inhibits FGFR1 kinase activity and provide a quantitative measure of its potency.

PART 2: Cellular Activity and Target Engagement

Cell Viability Assay in FGFR1-Amplified Cancer Cell Lines

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cells with known FGFR1 amplification.

Principle: A resazurin-based assay (e.g., CellTiter-Blue®) measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.

Materials:

  • NCI-H1581 or similar FGFR1-amplified NSCLC cell line[5][6]

  • A control cell line with low FGFR1 expression.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • CellTiter-Blue® Reagent

  • 96-well clear-bottom black plates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in complete medium. Add the diluted compound to the cells and incubate for 72 hours.

  • Viability Assessment:

    • Add 20 µL of CellTiter-Blue® Reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence (560 nm excitation / 590 nm emission).

  • Data Analysis: Normalize the fluorescence readings to the vehicle-treated control wells. Plot the percent viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Cell LineFGFR1 StatusPredicted GI50 (µM)
NCI-H1581Amplified1 - 10
A549Low Expression> 50
Table 1: Hypothetical growth inhibition data for this compound in cancer cell lines.
Western Blot Analysis of FGFR1 Signaling Pathway

Objective: To confirm that the compound inhibits FGFR1 signaling in a cellular context.

Principle: Western blotting is used to detect changes in the phosphorylation status of FGFR1 and its downstream effectors (e.g., PLCγ, ERK) upon compound treatment.

Materials:

  • NCI-H1581 cells

  • This compound

  • FGF2 (basic FGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-FGFR1, anti-FGFR1, anti-p-PLCγ, anti-PLCγ, anti-p-ERK, anti-ERK, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Plate NCI-H1581 cells and grow to 80% confluency. Serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of the compound for 2 hours.

  • Stimulate the cells with FGF2 (e.g., 50 ng/mL) for 15 minutes.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis seed Seed NCI-H1581 Cells starve Serum Starve seed->starve treat Treat with Compound starve->treat stimulate Stimulate with FGF2 treat->stimulate lyse Cell Lysis stimulate->lyse Proceed to Analysis quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer sds_page->transfer probe Antibody Probing transfer->probe image Imaging probe->image

Caption: Western Blot Experimental Workflow.

Expected Outcome: A dose-dependent decrease in the phosphorylation of FGFR1, PLCγ, and ERK in compound-treated cells compared to the vehicle control would confirm on-target activity.

PART 3: Synthesis and Quality Control

Proposed Synthesis Route

The synthesis of this compound can be achieved via a standard amidation reaction.

G reactant1 4-bromo-3-methoxybenzoic acid reagents EDC, HOBt DIPEA, DMF reactant1->reagents reactant2 Furan-2-ylmethanamine reactant2->reagents product N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide reagents->product Amide Coupling

Caption: Proposed Synthesis of the Target Compound.

Protocol Outline:

  • Dissolve 4-bromo-3-methoxybenzoic acid in a suitable solvent such as DMF.

  • Add coupling reagents such as EDC and HOBt, followed by a base like DIPEA.

  • Add furan-2-ylmethanamine dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Perform an aqueous workup and purify the crude product by column chromatography.

  • Confirm the structure and purity (>95%) by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Directions

These application notes provide a comprehensive, albeit hypothetical, guide for the initial characterization of this compound as a chemical probe for FGFR1. The successful execution of these protocols would validate its proposed mechanism of action and establish its utility for studying FGFR1 biology in cancer research. Further studies could include kinase selectivity profiling, in vivo efficacy studies in xenograft models, and pharmacokinetic analysis to fully assess its potential as a lead compound for drug development.

References

Synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide, a compound of interest in medicinal chemistry due to the established pharmacological potential of both furan and benzamide scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of experimental choices, and methods for characterization.

Introduction: The Scientific Rationale

The convergence of the furan ring and a substituted benzamide core presents a compelling strategy in modern drug discovery. Furan derivatives are recognized as privileged structures, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The furan moiety can act as a bioisostere for other aromatic systems, often improving the pharmacokinetic profile of a drug candidate.[4][5][6]

Similarly, the benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities such as analgesic, anti-inflammatory, and anticancer effects.[7][8][9][10] The strategic combination of these two pharmacophores in this compound offers a promising avenue for the development of novel therapeutic agents. The bromo and methoxy substituents on the benzamide ring provide additional opportunities for chemical modification and structure-activity relationship (SAR) studies.

This guide details a robust synthetic protocol for the preparation of the title compound via an amide coupling reaction between 4-bromo-3-methoxybenzoic acid and furfurylamine.

Synthesis Workflow

The synthesis of this compound is achieved through a direct amide coupling reaction. This process involves the activation of the carboxylic acid group of 4-bromo-3-methoxybenzoic acid to facilitate nucleophilic attack by the amino group of furfurylamine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction cluster_process Workup & Purification 4-bromo-3-methoxybenzoic_acid 4-bromo-3-methoxybenzoic acid activation Carboxylic Acid Activation (e.g., EDC/HOBt) 4-bromo-3-methoxybenzoic_acid->activation 1. Add to reaction furfurylamine Furfurylamine coupling Nucleophilic Acyl Substitution furfurylamine->coupling 3. Add amine activation->coupling 2. Activated Intermediate workup Aqueous Workup coupling->workup 4. Reaction completion purification Purification (Recrystallization or Chromatography) workup->purification product N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound using a standard carbodiimide-mediated amide coupling procedure.

Materials:

Reagent/SolventGradeSupplier
4-bromo-3-methoxybenzoic acid≥98%Commercially Available
Furfurylamine≥99%Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methoxybenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of carboxylic acid).

  • Addition of Reagents: To the stirred solution, add furfurylamine (1.05 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation and Coupling: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cold, stirred solution. The addition of a coupling agent like EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[7][11][12] HOBt is included to suppress side reactions and minimize racemization if chiral centers are present.[7][11]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove unreacted acid and HOBt, followed by brine (1 x 50 mL) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.

Characterization Data

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods. Below are the expected characterization data based on the structure of this compound.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.5-7.7 (m, 2H, Ar-H), ~7.3-7.4 (m, 1H, Ar-H), ~6.3 (dd, 1H, Furan-H), ~6.2 (m, 1H, Furan-H), ~6.1 (br s, 1H, NH), ~4.6 (d, 2H, CH₂), ~3.9 (s, 3H, OCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~166 (C=O), ~155 (C-OCH₃), ~151 (Furan C-O), ~142 (Furan CH), ~135 (Ar-C), ~130 (Ar-CH), ~125 (Ar-CH), ~115 (Ar-C-Br), ~112 (Ar-CH), ~110 (Furan CH), ~108 (Furan CH), ~56 (OCH₃), ~38 (CH₂).
FT-IR (KBr, cm⁻¹)ν: ~3300 (N-H stretch), ~3100 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-O stretch), ~1050 (C-Br stretch).
Mass Spec. (ESI-MS)m/z: Calculated for C₁₃H₁₂BrNO₃ [M+H]⁺, found.

Application Notes

While specific biological data for this compound is not yet extensively published, its structural motifs suggest several potential areas of application for further research.

  • Anticancer Research: Benzamide derivatives have been investigated as inhibitors of various enzymes implicated in cancer, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[13] The synthesized compound could be screened for activity against a panel of cancer cell lines.

  • Antimicrobial Drug Discovery: Furan derivatives have demonstrated a broad spectrum of antimicrobial activity.[1][2][3] The title compound could be evaluated for its efficacy against various bacterial and fungal strains.

  • Neuropharmacology: Certain benzamides are known to interact with dopamine receptors and have applications in treating psychiatric disorders.[9] The potential for neurological activity of this novel benzamide could be explored.

  • Kinase Inhibition: Substituted benzamides have been identified as potent kinase inhibitors, which are crucial targets in oncology and inflammatory diseases.[11][12]

The following diagram illustrates a hypothetical mechanism of action, where a benzamide derivative acts as a kinase inhibitor, a common application for this class of compounds.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide (Hypothetical Inhibitor) Inhibitor->Kinase Binds to ATP-binding site (Inhibition)

Caption: Hypothetical mechanism of kinase inhibition by a benzamide derivative.

Conclusion and Future Directions

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. The straightforward amide coupling procedure allows for the efficient production of this novel compound, enabling further investigation into its physicochemical properties and biological activities. Researchers are encouraged to use this protocol as a foundation for exploring the potential of this and related derivatives in various fields of drug discovery. Future work should focus on the biological evaluation of this compound to validate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide coupling reaction. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields and purity.

I. Foundational Concepts: The Reaction at a Glance

The synthesis of this compound involves the formation of an amide bond between 4-bromo-3-methoxybenzoic acid and furfurylamine. This is a common transformation in medicinal chemistry, but the specific properties of the reactants, particularly the acid-sensitive furan ring of the amine, require careful consideration of the reaction conditions.

Reaction Scheme:

Reaction_Scheme reactant1 4-bromo-3-methoxybenzoic acid product N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide reactant1->product Coupling Reagents, Base Solvent, Temperature reactant2 Furfurylamine reactant2->product Coupling Reagents, Base Solvent, Temperature plus + plus->product Coupling Reagents, Base Solvent, Temperature water + H2O product->water

Caption: General reaction scheme for the amide coupling.

II. Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the synthesis of this compound.

Question 1: My reaction has a low or no yield of the desired product. What are the common causes?

Answer: Low or no product formation in this amide coupling reaction can be attributed to several factors, ranging from incomplete activation of the carboxylic acid to degradation of the starting materials.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. Insufficient coupling reagent or a reagent of poor quality will lead to incomplete activation and low yields.[1]

  • Amine Deactivation: Furfurylamine, like other amines, can be protonated by the carboxylic acid to form a non-nucleophilic ammonium salt. This acid-base reaction competes with the desired amide bond formation.[2]

  • Furan Ring Degradation: The furan ring in furfurylamine is sensitive to acidic conditions and can decompose, leading to a dark, viscous reaction mixture and a variety of byproducts.[3][4][5] This is a critical consideration when choosing coupling reagents and additives, as some can generate acidic byproducts.

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, returning it to the starting carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or base can significantly impact the reaction outcome.[1]

Question 2: My reaction mixture has turned dark brown or black. What is causing this and how can I prevent it?

Answer: A dark, viscous, or polymeric appearance is a common issue when working with furan-containing compounds, especially under acidic conditions.[5] The furan ring is prone to protonation-activated polymerization or ring-opening reactions.[4]

  • Troubleshooting Steps:

    • pH Control: Avoid acidic conditions. If your coupling reagent or its byproduct is acidic, consider adding a non-nucleophilic base to neutralize it. During workup, use a mild base like a saturated sodium bicarbonate solution to quench the reaction.[6]

    • Choice of Coupling Reagent: Some coupling reagents are more prone to generating acidic byproducts. Consider using a HATU/DIPEA system, which generally provides milder conditions compared to some carbodiimide-based methods.

    • Temperature Management: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of decomposition reactions.[3][7]

Question 3: I am observing significant side reactions. How can I minimize them?

Answer: The primary side reactions in this synthesis are the formation of N-acylurea (if using carbodiimides) and byproducts from the degradation of the furan ring.

  • N-Acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.

    • Solution: Use coupling additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea intermediate to form a more reactive active ester, which is less prone to rearrangement and more readily reacts with the amine.[8][9][10]

  • Furan-related Byproducts: As mentioned, these arise from the acid sensitivity of the furan ring.

    • Solution: Maintain non-acidic conditions and control the temperature as described above.

Question 4: How do I choose the right coupling reagent for this specific reaction?

Answer: The choice of coupling reagent is critical. Here's a comparison of common options:

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Cost-effective, widely used.[10]Can form N-acylurea byproduct, requires an additive.[10]
HATU High reactivity, fast reaction times, low racemization.[10]More expensive than carbodiimides.
PyBOP Effective for sterically hindered substrates.[1]Can be less suitable for sensitive substrates.

For the synthesis of this compound, a HATU/DIPEA system is often a good starting point due to its efficiency and mild reaction conditions, which can help preserve the integrity of the furan ring.

Question 5: What are the best practices for purification of the final product?

Answer: The crude product can be purified by the following methods:

  • Aqueous Workup: After the reaction is complete, quench with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.[1][6]

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

  • Column Chromatography: For less crystalline products or to remove closely related impurities, flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a common eluent system.[11]

III. Experimental Protocols

The following protocols provide a starting point for the synthesis and optimization of this compound.

Protocol 1: Synthesis using HATU

This protocol is recommended for its high efficiency and mild conditions.

Reagents and Materials:

  • 4-bromo-3-methoxybenzoic acid

  • Furfurylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add furfurylamine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis using EDC/HOBt

This is a more cost-effective method.

Reagents and Materials:

  • 4-bromo-3-methoxybenzoic acid

  • Furfurylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and the amine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) and then EDC (1.2 eq) portion-wise to the stirred solution.[12]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Data Presentation

The following table provides representative data for the synthesis of this compound under different conditions. These are illustrative and actual results may vary.

EntryCoupling SystemBaseSolventTime (h)Temp (°C)Yield (%)
1HATUDIPEADMF6RT92
2EDC/HOBtDIPEADCM180 to RT85
3EDC (no additive)DIPEADCM180 to RT45
4HATUDIPEADCM6RT88

V. Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagent Quality (Coupling agent, amine, acid) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Good reagent_bad Degraded Reagents check_reagents->reagent_bad Bad check_conditions Review Reaction Conditions (Anhydrous?, Temp?, Stoichiometry?) conditions_ok Conditions OK check_conditions->conditions_ok Correct conditions_bad Suboptimal Conditions check_conditions->conditions_bad Incorrect dark_mixture Reaction Mixture Dark/Polymeric? dark_yes Yes dark_mixture->dark_yes Yes dark_no No dark_mixture->dark_no No reagent_ok->check_conditions replace_reagents Use Fresh Reagents reagent_bad->replace_reagents conditions_ok->dark_mixture optimize_conditions Optimize: Use anhydrous solvents, check stoichiometry, control temp. conditions_bad->optimize_conditions acid_issue Potential Acid-Catalyzed Furan Decomposition dark_yes->acid_issue side_reactions Check for Side Reactions (TLC, LC-MS) dark_no->side_reactions acid_solution Use milder coupling agent (e.g., HATU), ensure basic conditions, lower temp. acid_issue->acid_solution n_acylurea N-Acylurea Present? side_reactions->n_acylurea n_acylurea_yes Yes n_acylurea->n_acylurea_yes Yes (with EDC) add_hobt Add HOBt/HOAt to Carbodiimide Reaction n_acylurea_yes->add_hobt

Caption: A workflow for troubleshooting low yields.

VI. References

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health (NIH). --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem. --INVALID-LINK--

  • This compound | 1072944-36-5. BenchChem. --INVALID-LINK--

  • Optimizing reaction conditions for amidoxime-based synthesis. BenchChem. --INVALID-LINK--

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. --INVALID-LINK--

  • Optimization of reaction conditions for amide synthesis with half‐sandwich metal complexesa. ResearchGate. --INVALID-LINK--

  • Amide coupling reaction in medicinal chemistry. HepatoChem. --INVALID-LINK--

  • Optimization of reaction conditions for the preparation of amide 2 1a. ResearchGate. --INVALID-LINK--

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. --INVALID-LINK--

  • Tips and tricks for difficult amide bond formation? Reddit. --INVALID-LINK--

  • Technical Support Center: N-(furan-2-ylmethyl)-3-iodoaniline Synthesis. BenchChem. --INVALID-LINK--

  • Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Chemistry Stack Exchange. --INVALID-LINK--

  • 1072944-36-5 | this compound. Moldb. --INVALID-LINK--

  • Technical Support Center: Synthesis of Furan-Containing Compounds. BenchChem. --INVALID-LINK--

  • Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery. BenchChem. --INVALID-LINK--

  • N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide | C13H12BrNO2. PubChem. --INVALID-LINK--

  • The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). National Institutes of Health (NIH). --INVALID-LINK--

  • N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide, 95% Purity, C13H12BrNO2, 10 grams. Struchem. --INVALID-LINK--

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. --INVALID-LINK--

  • An In-depth Technical Guide to N-(furan-2-ylmethyl)-3-iodoaniline. BenchChem. --INVALID-LINK--

  • Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. ResearchGate. --INVALID-LINK--

  • Compound N-[(furan-2-yl)methyl]-4-methoxy-N-[(4-methylphenyl)methyl]benzamide. Mol-Instincts. --INVALID-LINK--

  • An In-depth Technical Guide to Furan Derivatives: Synthesis, Biological Activity, and Signaling Pathways. BenchChem. --INVALID-LINK--

  • Application Notes and Protocols for Amide Bond Formation with 4-Amino-3-bromobenzoic acid. BenchChem. --INVALID-LINK--

  • Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents. BenchChem. --INVALID-LINK--

  • Troubleshooting side reactions in the synthesis of 3-Furanmethanol. BenchChem. --INVALID-LINK--

  • Efficient cleavage of tertiary amide bonds: Via radical-polar crossover using a copper(ii) bromide/Selectfluor hybrid system. ResearchGate. --INVALID-LINK--

  • Method for purifying methoxyfuran-furan-2-one. PubChem. --INVALID-LINK--

References

Technical Support Center: Synthesis of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize their synthetic strategies. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the nuances of amide bond formation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Problem: Low or No Yield of Benzamide Product

Question 1: My amide coupling reaction is resulting in a low yield or no product at all. What are the common causes?

Answer: Low or non-existent yields in benzamide synthesis are frequently encountered and can often be traced back to a few key factors. These primarily involve issues with reactant activation, stability, or suboptimal reaction conditions.[1]

Potential causes include:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more electrophilic species to react with the amine. If the coupling reagent is not effective enough for your specific substrate or is used in insufficient amounts, this activation will be incomplete.[1][2]

  • Amine Deactivation: Amines can be rendered non-nucleophilic through protonation.[1][3] This is a common issue as a simple acid-base reaction can occur between the carboxylic acid and the amine, forming an ammonium salt that is unreactive.[4]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically block the approach of the nucleophilic amine to the activated carboxylic acid, leading to a slow or incomplete reaction.[1][5][6] This is a significant challenge in the synthesis of sterically hindered amides.[5][6][7]

  • Hydrolysis of Activated Intermediates: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[1][8] It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction outcome.[1] For instance, some reactions may require heating to overcome activation barriers, especially with less reactive substrates.[8]

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Benzamide Yield check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_amine Is the Amine Sufficiently Nucleophilic? check_activation->check_amine Yes solution_activation Solution: - Change to a more potent coupling reagent (e.g., HATU). - Increase stoichiometry of coupling reagent. - Confirm reagent quality. check_activation->solution_activation No check_sterics Are Steric Hindrance Effects at Play? check_amine->check_sterics Yes solution_amine Solution: - Add a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize acid and free the amine. - Ensure amine is not a salt or deprotonate before addition. check_amine->solution_amine No check_conditions Are Reaction Conditions Optimal? check_sterics->check_conditions No solution_sterics Solution: - Switch to a more reactive coupling method (e.g., acyl fluoride). - Increase reaction temperature and time. - Use a less hindered coupling partner if possible. check_sterics->solution_sterics Yes solution_conditions Solution: - Use anhydrous solvents (e.g., dry DMF, DCM). - Optimize temperature; try heating for slow reactions. - Screen different solvents. check_conditions->solution_conditions

Caption: Troubleshooting flowchart for low benzamide yield.

Problem: Presence of Impurities and Side Reactions

Question 2: I am observing significant side reactions and impurities in my product. How can I minimize them?

Answer: Side reactions are a common challenge, especially in complex syntheses. Identifying the impurity structure is the first step to effective troubleshooting.

Common impurities and their causes include:

  • Unreacted Starting Materials: This often points to the issues discussed under "Low Yield." If column chromatography is ineffective for separation due to similar polarities, consider recrystallization from a different solvent system.[3]

  • Byproducts from Coupling Reagents:

    • Dicyclohexylurea (DCU): When using DCC as a coupling reagent, the DCU byproduct is often insoluble in many organic solvents and can be removed by filtration.[3][9]

    • Water-soluble byproducts: Reagents like EDC produce water-soluble urea byproducts that can be removed by an aqueous workup.[3][10]

    • Hexamethylphosphoramide (HMPA): The use of BOP reagent results in the stoichiometric formation of the carcinogenic byproduct HMPA, which can be a significant drawback.[11]

  • Racemization: In the case of chiral carboxylic acids (like amino acids), loss of stereochemical integrity is a major concern. Racemization can occur through the formation of an azlactone (oxazolone) intermediate.[12][13] The α-proton of this intermediate is acidic and can be easily removed and re-protonated, leading to racemization.[12]

    • Solution: To suppress racemization, use coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®).[1] Running the reaction at a lower temperature can also be beneficial.[1] Reagents like HATU are known for their ability to suppress racemization.[11]

  • N-Acylurea Formation: With carbodiimide reagents, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the reaction. This can be minimized by adding nucleophilic additives like HOBt or HOAt.

  • Guanidinylation: Uronium/aminium reagents like HBTU can react with the free N-terminal amine of a peptide, leading to a guanidinylation side reaction that "caps" the peptide and stops chain elongation.[11] This is particularly problematic in slow couplings. HATU is less prone to this side reaction.[11]

side_reactions cluster_reactants Reactants cluster_products Potential Products CarboxylicAcid R-COOH ActivatedEster Activated Intermediate (e.g., O-Acylisourea, OAt-ester) CarboxylicAcid->ActivatedEster + Coupling Reagent Amine R'-NH2 CouplingReagent Coupling Reagent (e.g., DCC, HATU) Byproduct Reagent Byproduct (e.g., DCU, HMPA) CouplingReagent->Byproduct DesiredAmide Desired Amide ActivatedEster->DesiredAmide + Amine (R'-NH2) RacemizedAmide Racemized Amide ActivatedEster->RacemizedAmide via Oxazolone (for chiral acids) NAcylurea N-Acylurea ActivatedEster->NAcylurea Rearrangement (with Carbodiimides)

Caption: Common reaction pathways and potential side products.

Frequently Asked Questions (FAQs)

Choosing the Right Synthetic Strategy

Question 3: How do I choose the right coupling reagent for my reaction?

Answer: The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, the risk of racemization, desired reaction time, and cost.[14]

Here is a comparison of common classes of coupling reagents:

Reagent ClassExamplesMechanismAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCForms a highly reactive O-acylisourea intermediate.[2][4]Cost-effective, widely used. EDC and its byproduct are water-soluble, simplifying workup.[3][10]Can cause racemization; requires additives like HOBt or HOAt to suppress it and prevent N-acylurea formation.[15] DCC byproduct (DCU) can be difficult to remove.[9]
Phosphonium Salts BOP, PyBOP, PyAOPActivates the carboxylic acid to form an OBt or OAt active ester.[11][16]High reactivity, effective for standard couplings.[11] PyAOP is particularly effective for coupling N-methyl amino acids.[10]BOP produces the carcinogenic byproduct HMPA.[11] Can be more expensive than carbodiimides.
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUAlso generates an OBt or OAt active ester.[11][16]High efficiency and rapid reaction times.[11][15] HATU is superior for difficult couplings and minimizes racemization due to the formation of a more reactive OAt active ester.[10][11]More expensive. HBTU can cause guanidinylation of the amine.[11] Excess reagent can cap the amine.[10]

Decision Framework:

  • For simple, cost-sensitive syntheses with achiral substrates: EDC with an additive like HOBt is often a good starting point.

  • For routine peptide synthesis: HBTU or HCTU are reliable workhorses.[16]

  • For sterically hindered substrates or racemization-prone chiral acids: HATU is often the reagent of choice due to its high reactivity and low racemization potential.[11][16]

  • When dealing with N-methylated or other challenging amino acids: PyAOP can be highly effective.[10]

Question 4: What are the best practices for synthesizing sterically hindered benzamides?

Answer: The synthesis of sterically hindered amides is a long-standing challenge because the slow nucleophilic attack of the amine onto the activated carboxylate in a sterically congested environment.[6][7] Standard coupling reagents often fail or give low yields.[5][17][18][19]

Here are some advanced strategies:

  • Switch to Acyl Halides (Fluorides): Acyl fluorides are more reactive than the active esters formed by many coupling reagents but are generally more stable and less prone to side reactions than acyl chlorides. A protocol involving the in situ formation of acyl fluorides using reagents like TFFH or BTFFH, followed by reaction with the amine at elevated temperatures, has been shown to be effective for hindered substrates where other methods failed.[1][17][18]

  • Use of Grignard Reagents and Isocyanates: For particularly challenging cases, unconventional methods can be employed. One such method involves the direct coupling of Grignard reagents to isocyanates, which provides a facile and robust solution for the formation of highly hindered amides.[5][6]

  • Optimize Reaction Conditions: Forcing conditions, such as higher temperatures and longer reaction times, are often necessary.[8] Microwave heating can also be beneficial in accelerating these slow reactions.[18]

Reaction Parameters and Purification

Question 5: Which solvents are recommended for amide bond formation, and what is the role of the base?

Answer:

  • Solvents: Polar aprotic solvents are most commonly used.

    • N,N-Dimethylformamide (DMF): A very common solvent due to its high polarity and ability to dissolve a wide range of substrates.[20] However, it is now facing restrictions due to health hazards.[21]

    • Dichloromethane (DCM): Another frequently used solvent, especially for reactions at or below room temperature.[2]

    • Acetonitrile (ACN) and Tetrahydrofuran (THF): Also common choices.

    • Greener Alternatives: Studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate can be effective replacements for DMF and DCM in many cases.[22] Interestingly, reactions in water, particularly using micellar catalysis, are emerging as a sustainable option.[23][24][25]

  • Base: A non-nucleophilic organic base is crucial in most modern coupling reactions. Its primary roles are:

    • To deprotonate the carboxylic acid: This is the first step in the activation mechanism for many coupling reagents.[26]

    • To neutralize acidic byproducts: For example, when using acyl chlorides, a base is needed to scavenge the HCl formed.[3]

    • To ensure the amine is in its free, nucleophilic form: This prevents the formation of the unreactive ammonium salt.[1]

    • Commonly used bases include diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[20][27] For racemization-sensitive substrates, a weaker base like NMM is often preferred.[27]

Question 6: My benzamide product is difficult to purify. What are some effective strategies?

Answer: Purification can be challenging if the product has similar polarity to starting materials or byproducts.

  • Recrystallization: This is the most common and effective method for purifying solid benzamides.[28] Suitable solvents include hot water, ethanol, or mixtures of solvents like ethyl acetate/hexanes.[28][29] The key is to find a solvent in which the benzamide is soluble when hot but poorly soluble when cold.

  • Aqueous Workup: A standard workup procedure can remove many common impurities.

    • Wash with dilute acid (e.g., 1M HCl) to remove basic impurities like unreacted amine and DIPEA.[3]

    • Wash with dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like unreacted carboxylic acid and HOBt.[3][8]

    • A final wash with brine helps to remove residual water from the organic layer.[1]

  • Column Chromatography: If recrystallization and extraction fail, flash chromatography is the next step.[28] Careful selection of the eluent system is critical for achieving good separation.

  • Solid-Phase Extraction (SPE): For polar amide products, techniques like SPE using ion exchange cartridges (e.g., SCX to bind basic impurities) can be very effective.[3]

Experimental Protocols

Protocol 1: General Procedure for Benzamide Synthesis using HATU

This protocol is suitable for a wide range of substrates, including those prone to racemization.

Materials:

  • Substituted Carboxylic Acid (1.0 eq)

  • Substituted Amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) to the mixture and stir for 5-10 minutes at room temperature. This is the pre-activation step.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and finally with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization to obtain the pure substituted benzamide.[3]

Protocol 2: Synthesis of a Sterically Hindered Benzamide via an Acyl Fluoride Intermediate

This protocol is adapted for challenging couplings where standard methods fail.[17][18]

Materials:

  • Sterically Hindered Carboxylic Acid (1.0 eq)

  • Sterically Hindered Amine (1.2 eq)

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DCM or THF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add BTFFH (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • Add the sterically hindered amine (1.2 eq) to the reaction mixture.

  • Seal the reaction vessel and heat to reflux (or use microwave irradiation) until the reaction is complete, monitoring by LC-MS. Reaction times can be significantly longer (12-48 hours) for these couplings.

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product, typically by column chromatography.

References

Technical Support Center: Synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-NBBA-2026-01

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Introduction and Scope

The synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a critical step in the development of various therapeutic agents. The target molecule is typically synthesized via the acylation of furfurylamine with 4-bromo-3-methoxybenzoyl chloride. While appearing straightforward, this reaction is frequently plagued by side reactions stemming from the inherent reactivity of the starting materials, particularly the acid-sensitive furan ring.

This guide provides in-depth troubleshooting for common issues encountered during this synthesis. It is structured in a question-and-answer format to directly address specific experimental observations and provides field-proven protocols to mitigate side reactions, optimize yield, and ensure the synthesis of a high-purity final product.

Troubleshooting Common Experimental Issues

This section addresses the most frequently observed problems during the synthesis. Each answer provides a mechanistic explanation for the issue and offers concrete solutions.

Q1: My reaction mixture turned dark brown or black immediately after adding the acylating agent, and my final yield was extremely low. What is the cause?

A1: This is the most common failure mode and is almost certainly due to the degradation and polymerization of the furan ring in furfurylamine.[1]

  • Causality: The acylation reaction, especially if proceeding from a carboxylic acid activated with thionyl chloride (SOCl₂) or oxalyl chloride, generates hydrochloric acid (HCl) as a byproduct.[2][3][4] The furan ring is highly susceptible to strong acids.[1] Protonation of the furan ring, particularly at the α-carbon adjacent to the oxygen, initiates a cascade of irreversible reactions, including ring-opening and polymerization, leading to the formation of dark, insoluble tars and a catastrophic loss of yield.[1][5][6] Even trace amounts of acid can catalyze this process.[5]

  • Troubleshooting & Solutions:

    • Acid Scavenging: The most critical parameter is the efficient neutralization of generated HCl. Use at least 2.2 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). One equivalent neutralizes the HCl byproduct, and the other neutralizes the HCl salt that may be complexed with the furfurylamine starting material. The base should be added with the furfurylamine, not after.[7]

    • Temperature Control: Perform the addition of the acyl chloride to the amine/base mixture at 0 °C. The acid-catalyzed degradation is highly exothermic and accelerates at higher temperatures.

    • Alternative Activation: Avoid generating HCl in situ. Switch from an acyl chloride pathway to a direct amide coupling using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).[8][9] These conditions are significantly milder and operate under neutral or slightly basic pH, preserving the furan ring.

Q2: My LC-MS and NMR analyses show a significant byproduct with a molecular weight corresponding to my target product plus another 4-bromo-3-methoxybenzoyl group (minus water). What is this impurity?

A2: You are likely observing the product of a Friedel-Crafts acylation on the furan ring.

  • Causality: The furan ring is electron-rich and can act as a nucleophile in an electrophilic aromatic substitution reaction.[10] The 4-bromo-3-methoxybenzoyl chloride, especially when activated by any trace Lewis acids, is a potent electrophile. It can attack the C5 position of the furan ring (the other α-carbon), which is the most electronically favorable site for such a reaction. This side reaction is competitive with the desired N-acylation.

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Use a slight excess of the amine relative to the acyl chloride (e.g., 1.1 equivalents of furfurylamine to 1.0 equivalent of acyl chloride). Avoid using an excess of the acylating agent, as this will strongly favor the Friedel-Crafts side reaction.

    • Reverse Addition: Instead of adding the acyl chloride to the amine, try a "reverse addition" where the amine/base solution is added slowly to the acyl chloride solution at 0 °C. This maintains a low concentration of the nucleophilic amine, but ensures there is no excess acylating agent available to react with the furan ring of the product.

    • Use a Milder Catalyst: If using a Lewis acid is necessary for a particularly stubborn reaction, switch from strong options like AlCl₃ to milder ones like BF₃·OEt₂ or SnCl₄, which are known to be more compatible with sensitive furan systems.[10][11]

Q3: My reaction is clean by TLC, but I have persistent difficulty removing the triethylammonium hydrochloride (TEA·HCl) salt during aqueous workup. How can I improve the purification?

A3: The high water solubility of TEA·HCl can lead to its persistence in the organic layer, especially if the product has some aqueous solubility or forms emulsions.

  • Troubleshooting & Solutions:

    • Initial Filtration: Before the aqueous workup, if you used a solvent in which the salt is poorly soluble (e.g., dichloromethane (DCM) or diethyl ether), you can often remove the bulk of the TEA·HCl by vacuum filtration.

    • Modified Wash Protocol: Instead of washing with pure water or brine first, perform a wash with dilute acid (e.g., 1 M HCl). This ensures all free triethylamine is protonated and partitioned into the aqueous layer. Follow this with a wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally, wash with brine to break any emulsions and remove bulk water.[12]

    • Solvent Swap: If the product is stable, consider concentrating the reaction mixture in vacuo and then re-dissolving the residue in a solvent that has minimal solubility for the salt, like ethyl acetate, before proceeding with filtration and washes.

Proactive Guidance & FAQs

Q1: What is the best practice for handling furfurylamine before the reaction?

A1: Furfurylamine can degrade upon storage, especially when exposed to air and light, often developing a yellow or brownish color. It is recommended to purify it before use, particularly for large-scale reactions. Distillation under reduced pressure is the most effective method.[13] For small-scale reactions, passing it through a short plug of activated basic alumina can remove acidic impurities and baseline contaminants.

Q2: Which solvent is optimal for this reaction?

A2: Anhydrous aprotic solvents are crucial to prevent hydrolysis of the acyl chloride.[8] Dichloromethane (DCM) is a common and effective choice. For particularly sensitive reactions, polar aprotic solvents like dimethylformamide (DMF) have been shown to have a stabilizing effect on furan derivatives.[1][14] However, be aware that DMF can be difficult to remove and may contain dimethylamine impurities that can form a side product.[15]

Q3: How do I best monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexanes). The starting furfurylamine will be very polar (low Rf), the acyl chloride will be non-polar (high Rf), and the final amide product will have an intermediate Rf. Staining with potassium permanganate is effective for visualizing all spots. For definitive analysis, LC-MS is ideal for confirming the masses of the product and any major byproducts.

Recommended Experimental Protocols

Protocol A: Optimized Acyl Chloride Method (Acid-Sensitive Substrate)

This protocol prioritizes the mitigation of furan ring degradation.

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M). Add oxalyl chloride (1.5 eq) dropwise at room temperature, followed by a catalytic amount of DMF (1-2 drops). Stir for 2-3 hours until gas evolution ceases. The formation of the acid chloride is complete.

  • Amine Preparation: In a separate flame-dried flask, dissolve freshly distilled furfurylamine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C in an ice bath.

  • Coupling Reaction: Slowly add the prepared acid chloride solution from Step 1 to the chilled amine solution from Step 2 via a dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting materials are consumed.

  • Workup and Purification: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol B: Direct Coupling Method (HCl-Free)

This protocol avoids the generation of HCl entirely, offering the mildest conditions.

  • Reaction Setup: To a flask, add 4-bromo-3-methoxybenzoic acid (1.0 eq), furfurylamine (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).

  • Solvent and Base: Dissolve the components in anhydrous DMF or DCM. Add DIPEA (3.0 eq) to the mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate. Wash extensively with water (to remove DMF and EDC urea byproduct), followed by 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify as described in Protocol A.

Visualizing the Chemical Pathways

The following diagrams illustrate the intended reaction and the primary side reactions that this guide aims to prevent.

Main_Reaction cluster_reactants Reactants cluster_products Products 4-bromo-3-methoxybenzoyl chloride 4-bromo-3-methoxy benzoyl chloride Target_Amide N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide 4-bromo-3-methoxybenzoyl chloride->Target_Amide + Furfurylamine Furfurylamine Furfurylamine->Target_Amide HCl HCl Target_Amide->HCl + (byproduct)

Caption: Desired N-acylation reaction pathway.

Furan_Degradation Furfurylamine Furan Ring (in Furfurylamine) Protonation Protonation at Cα (Rate-Limiting Step) Furfurylamine->Protonation + H⁺ (from HCl) Ring_Opening Nucleophilic Attack (H₂O) & Ring Opening Protonation->Ring_Opening Polymerization Polymerization Ring_Opening->Polymerization Forms Dark Tars

Caption: Acid-catalyzed degradation of the furan ring.

Friedel_Crafts_Side_Reaction Furan_Ring Furan Ring of Product (Nucleophile) Side_Product C5-Acylated Byproduct (Di-acylated Impurity) Furan_Ring->Side_Product Acyl_Chloride Excess Acyl Chloride (Electrophile) Acyl_Chloride->Side_Product +

Caption: Friedel-Crafts acylation side reaction.

References

Technical Support Center: Synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for optimizing the synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide (CAS No. 1072944-36-5)[1]. We understand that achieving high yields and purity in amide coupling reactions can be challenging. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate and resolve common experimental hurdles.

Overview of the Synthesis

The target molecule is synthesized via an amide bond formation between 4-bromo-3-methoxybenzoic acid and furfurylamine. This reaction, while straightforward in principle, is subject to several variables that can significantly impact the yield and purity of the final product. The fundamental challenge in any amide coupling is the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-nucleophilic ammonium salt and prevents direct condensation.[2][3] Therefore, activation of the carboxylic acid is essential.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is extremely low or I've isolated no product. What are the primary causes?

This is a common issue in amide synthesis, often pointing to one of three critical areas: inefficient carboxylic acid activation, amine deactivation, or the presence of contaminants.[4]

  • Cause 1: Incomplete Carboxylic Acid Activation. The carboxylic acid must be converted into a more electrophilic species to react with the amine. If your coupling reagent is degraded, used in insufficient amounts, or is unsuitable for the substrates, activation will be incomplete.[4] Carbodiimides like EDC, for example, form a highly reactive O-acylisourea intermediate which is prone to hydrolysis.[2]

  • Cause 2: Amine Deactivation. Furfurylamine, like all amines, is basic. It can be readily protonated by the acidic starting material or any acidic byproducts, rendering it non-nucleophilic.[4] An appropriate non-nucleophilic base must be present in sufficient quantity to neutralize these acidic species.

  • Cause 3: Hydrolysis. Water is the enemy of amide coupling reactions. It can hydrolyze the activated carboxylic acid intermediate back to the starting material far faster than the amine can react.[4] Using anhydrous solvents and reagents is crucial for success.

Q2: I'm observing significant amounts of unreacted starting materials by TLC/LC-MS. How can I drive the reaction to completion?

Seeing unreacted starting materials suggests the reaction conditions are suboptimal.

  • Solution 1: Re-evaluate Your Coupling Reagent. For routine couplings, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are a standard choice. HOBt suppresses side reactions and minimizes racemization, though the latter is not a concern here.[5] For more challenging or sterically hindered couplings, more potent reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or conversion to an acyl chloride may be necessary.[6][7][8]

  • Solution 2: Increase Reagent Equivalents. Try increasing the equivalents of the coupling reagent and the amine slightly (e.g., to 1.2-1.5 equivalents). This can help push the equilibrium towards the product.

  • Solution 3: Extend Reaction Time or Increase Temperature. Amide couplings can be slow. Monitor the reaction over a longer period (e.g., 24 hours). If the reaction has stalled at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve conversion, but be cautious as this can also promote side reactions.

Q3: My product is impure, and purification by chromatography is difficult. What side reactions could be occurring?

Impurity profiles often reveal the underlying mechanistic problems.

  • Side Reaction 1: N-Acylurea Formation. When using carbodiimides (DCC, EDC) without an additive like HOBt or DMAP, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to separate from the desired amide.

  • Side Reaction 2: Anhydride Formation. The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid starting material to form a symmetric anhydride. While this anhydride can still react with the amine, it alters the stoichiometry and can complicate the reaction kinetics.[9]

  • Side Reaction 3: Furan Ring Instability. The furan ring in furfurylamine can be sensitive to strongly acidic conditions. If you are using the acyl chloride route, ensure that all HCl generated during the reaction is effectively scavenged by a base to prevent potential degradation of your product.

Q4: How do I choose the optimal solvent and base for this reaction?

The choice of solvent and base is critical for ensuring all reagents remain in solution and react efficiently.

  • Solvents: Aprotic polar solvents are generally preferred. Dichloromethane (DCM) and Dimethylformamide (DMF) are excellent choices.[4] DMF is particularly good at dissolving all components but can be difficult to remove during workup. Tetrahydrofuran (THF) is another viable option. Ensure your solvent is anhydrous.

  • Bases: A non-nucleophilic organic base is required to neutralize the HCl salt of EDC (if using the hydrochloride form) and any acidic byproducts generated during the reaction. Diisopropylethylamine (DIPEA) and triethylamine (Et3N) are common choices. Generally, 2-3 equivalents of base are sufficient.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor reaction outcomes.

G Start Low Yield or No Product Check_Reagents 1. Verify Reagent Quality - Anhydrous Solvents? - Coupling Reagent Active? - Starting Materials Pure? Start->Check_Reagents Check_Stoichiometry 2. Review Stoichiometry - Acid: 1.0 eq - Amine: 1.1-1.2 eq - Coupling Reagent: 1.1-1.2 eq - Base: 2-3 eq Check_Reagents->Check_Stoichiometry Reagents OK Optimize_Conditions 3. Optimize Conditions - Switch Coupling Reagent (e.g., to HATU)? - Change Solvent (DCM, DMF)? - Increase Temperature (RT to 40°C)? Check_Stoichiometry->Optimize_Conditions Stoichiometry OK Alternative_Route 4. Consider Alternative Route - Convert Acid to Acyl Chloride (SOCl₂ or Oxalyl Chloride) Optimize_Conditions->Alternative_Route No Improvement Success Improved Yield Optimize_Conditions->Success Yield Improves Alternative_Route->Success Yield Improves

Caption: A systematic workflow for troubleshooting low-yield amide synthesis.

Frequently Asked Questions (FAQs)

  • What is the most reliable, standard protocol to start with? A combination of EDC as the coupling reagent, HOBt as an additive, and DIPEA as a base in anhydrous DCM is a robust and widely used starting point for many amide syntheses.[5] See Protocol 1 for a detailed methodology.

  • Are there any stability concerns with the starting materials? 4-bromo-3-methoxybenzoic acid is generally a stable solid. Furfurylamine is a liquid that can discolor over time due to oxidation and polymerization. It is best to use freshly distilled or recently purchased furfurylamine for optimal results.

  • What analytical techniques are best for monitoring the reaction? Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product amide will be less polar than the carboxylic acid starting material. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the product and track the disappearance of starting materials.

Data Summary

Choosing the right coupling method is paramount. The table below compares common approaches for amide bond formation.

Coupling MethodActivating Reagent(s)ProsConsTypical Conditions
Carbodiimide EDC / HOBt / DMAPInexpensive, readily available, mild conditions.[5]Can form N-acylurea byproduct; sensitive to water.DCM or DMF, RT, 4-24h
Phosphonium Salt PyBOP, PyAOPHigh efficiency, especially for hindered substrates.[6]More expensive, byproducts can be difficult to remove.DMF, RT, 1-12h
Aminium/Uronium Salt HATU, HBTUVery fast reaction times, low racemization, high yields.[6][7]Expensive, sensitive to moisture.DMF, RT, 1-6h
Acyl Chloride SOCl₂ or (COCl)₂Highly reactive intermediate, good for unreactive amines.[2][10]Harsh conditions (heat may be needed), generates HCl.[11]Two steps: 1) DCM/cat. DMF, RT to 40°C; 2) Add amine + base, 0°C to RT.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard EDC/HOBt Coupling

This protocol is a reliable starting point for the synthesis.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromo-3-methoxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous Dichloromethane (DCM).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve furfurylamine (1.1 eq) in a small amount of anhydrous DCM.

  • Add Diisopropylethylamine (DIPEA) (2.5 eq) to the main reaction flask, followed by the dropwise addition of the furfurylamine solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel or recrystallization.

Protocol 2: Acyl Chloride Method

This is a more robust alternative if Protocol 1 fails, particularly with unreactive amines.[2][10]

  • Acid Chloride Formation:

    • To a dry round-bottom flask under an inert atmosphere, add 4-bromo-3-methoxybenzoic acid (1.0 eq).

    • Add anhydrous DCM, followed by a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise. (Caution: Gas evolution!)

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution is clear.

    • Concentrate the mixture under reduced pressure to remove excess solvent and reagent, yielding the crude 4-bromo-3-methoxybenzoyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve furfurylamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Slowly add the amine/base solution to the acyl chloride solution dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Perform the same aqueous workup and purification as described in Protocol 1.

EDC/HOBt Coupling Mechanism

The following diagram illustrates the key steps in the activation and coupling process using EDC and HOBt.

G cluster_coupling Amide Formation Acid R-COOH (4-bromo-3-methoxybenzoic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt HOBt_reagent HOBt Product Product (Amide) HOBt_Ester->Product + Amine Amine R'-NH₂ (Furfurylamine)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

References

Technical Support Center: N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide (CAS No. 1072944-36-5).[1][2][3][4] This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Understanding the chemical liabilities of this molecule is critical for ensuring experimental reproducibility, developing robust analytical methods, and designing stable formulations.

This molecule incorporates three key structural features that influence its stability: an amide linkage , a furan ring , and a bromo-aromatic system . Each of these moieties presents a potential pathway for degradation under common experimental and storage conditions. This guide offers a combination of frequently asked questions for quick reference and detailed troubleshooting protocols to diagnose and mitigate stability issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound? The main degradation pathways are hydrolysis of the amide bond and acid-catalyzed opening of the furan ring.[5][6] The carbon-bromine bond may also be susceptible to photodegradation under certain conditions.

Q2: How stable is the compound in standard aqueous buffers (e.g., PBS at pH 7.4)? While generally more stable at neutral pH than under acidic or basic conditions, benzamide derivatives can still undergo slow hydrolysis.[7][8] For long-term experiments or storage, it is crucial to monitor for the appearance of hydrolysis products. We recommend using freshly prepared solutions whenever possible.

Q3: What effect do acidic conditions have on the molecule? Acidic conditions are highly detrimental. The furan ring is notably unstable in acid and is susceptible to irreversible, acid-catalyzed ring-opening, which can lead to the formation of polymeric byproducts.[6][9] Concurrently, the amide bond will undergo acid-catalyzed hydrolysis to yield 4-bromo-3-methoxybenzoic acid and furfurylamine.[10]

Q4: Is the compound stable in basic solutions? No, strong basic conditions will promote the hydrolysis (saponification) of the amide bond, yielding the carboxylate salt of 4-bromo-3-methoxybenzoic acid and furfurylamine.[5][11][12] The rate of degradation is dependent on the concentration of the base and the temperature.

Q5: Should I be concerned about light exposure? Yes, aryl halides can undergo photodegradation through reductive dehalogenation, particularly under UV or prolonged visible light exposure.[13][14][15] This would result in the formation of N-(Furan-2-ylmethyl)-3-methoxybenzamide. It is best practice to store both the solid compound and its solutions protected from light.

Q6: What are the recommended solvents for dissolving and storing this compound? For short-term use, polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are recommended. DMF, in particular, has been shown to have a stabilizing effect on furan derivatives.[6][16][17] For aqueous studies, prepare solutions fresh from a stock in an appropriate organic solvent and minimize the time in the aqueous medium.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing likely causes, diagnostic steps, and mitigation strategies.

Problem 1: Rapid Compound Loss in Acidic Media

Scenario: You observe a rapid decrease in the parent compound peak and the appearance of multiple new peaks in your HPLC chromatogram after an acidic workup (e.g., HCl, TFA) or when using an acidic mobile phase.

Primary Causes:

  • Acid-Catalyzed Amide Hydrolysis: The amide bond is cleaved by water under acidic conditions.[5][10]

  • Furan Ring Opening: The furan moiety undergoes acid-catalyzed degradation, leading to various byproducts and potential polymerization.[6][9][18]

Diagnostic Workflow:

cluster_0 Diagnostic & Identification start Degradation in Acidic Solution hplc Run Time-Course HPLC Analysis (0, 1, 4, 24 hours) start->hplc Monitor parent peak loss lcms Analyze Sample by LC-MS to Identify Degradants hplc->lcms Characterize new peaks product1 Identify Peak 1: 4-bromo-3-methoxybenzoic acid (m/z ~231/233) lcms->product1 Look for expected masses product2 Identify Peak 2: Furfurylamine (m/z ~98) lcms->product2 Look for expected masses product3 Observe Broad Peaks/ Baseline Noise lcms->product3 conclusion1 Conclusion: Amide Hydrolysis Confirmed product1->conclusion1 product2->conclusion1 conclusion2 Conclusion: Furan Ring Opening/ Polymerization Confirmed product3->conclusion2

Caption: Diagnostic workflow for acidic degradation.

Mitigation Strategies:

  • Avoid Strong Acids: If an acidic pH is required, use weaker acids (e.g., acetic acid) or buffered systems and keep the pH as high as possible.

  • Temperature Control: Perform all acidic steps at low temperatures (0-4 °C) to significantly reduce the rate of hydrolysis and ring-opening.

  • Minimize Exposure Time: Reduce the duration of contact with the acidic solution to the absolute minimum required.

  • Solvent Choice: If possible, perform reactions in polar aprotic solvents, which have been shown to stabilize furan rings.[6][16][17]

Problem 2: Compound Degradation in Basic Solutions

Scenario: During a basic extraction (e.g., with NaOH, K₂CO₃) or in a high-pH buffer, you notice significant loss of your starting material.

Primary Cause:

  • Base-Catalyzed Amide Hydrolysis (Saponification): The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide and leading to cleavage.[11][12]

Degradation Pathway:

cluster_1 Base-Catalyzed Amide Hydrolysis cluster_2 Final Products parent N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide intermediate Tetrahedral Intermediate parent->intermediate + OH⁻ (Nucleophilic Attack) products Products intermediate->products Bond Cleavage product_acid 4-bromo-3-methoxybenzoate products->product_acid product_amine Furfurylamine products->product_amine

Caption: Pathway of base-catalyzed amide hydrolysis.

Mitigation Strategies:

  • Use Weaker Bases: Substitute strong bases like NaOH with milder options such as sodium bicarbonate or organic bases (e.g., triethylamine) where appropriate.

  • Non-Nucleophilic Bases: If a strong base is needed for deprotonation elsewhere, consider non-nucleophilic bases like DBU or proton sponges, although compatibility must be verified.

  • Temperature Control: Keep the temperature as low as possible during exposure to basic conditions.

  • Aqueous vs. Organic Base: If possible, use an organic-soluble base in an anhydrous organic solvent to limit the presence of hydroxide ions from water.

Problem 3: Inconsistent Results and Gradual Sample Degradation

Scenario: You observe that the purity of your sample decreases over time when stored in solution, or you see small, unidentified peaks appearing in your chromatograms, even when stored in neutral, buffered solutions.

Primary Cause:

  • Photodegradation: Exposure to ambient laboratory light or UV radiation can cause the cleavage of the C-Br bond.[13][15]

Diagnostic and Mitigation Workflow:

cluster_3 Photostability Troubleshooting cluster_4 Experimental Conditions cluster_5 Results & Action prep Prepare two identical solutions of the compound light Expose to Lab Light/ UV for 24h prep->light dark Wrap in Foil (Dark Control) prep->dark analyze Analyze both samples by HPLC light->analyze dark->analyze degradation Degradation in Light Sample? analyze->degradation action Action: Store all stock and experimental solutions protected from light (Amber Vials/Foil) degradation->action Yes

Caption: Workflow for diagnosing and solving photosensitivity.

Mitigation Strategies:

  • Protect from Light: Always store the solid material and its solutions in amber glass vials or by wrapping standard vials in aluminum foil.

  • Use Fresh Solutions: For the most sensitive and quantitative experiments, preparing solutions immediately before use is the best practice to ensure accuracy.

  • Degas Solvents: For long-term storage, degassing solvents can help by removing oxygen, which can participate in radical-mediated degradation pathways.

Appendix: Experimental Protocols

Protocol A: General Purpose HPLC Method for Stability Analysis

This method can be used as a starting point for monitoring the stability of this compound.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (UV) 254 nm
Injection Vol. 10 µL
Expected Elution Parent compound is expected to be well-retained. Hydrolysis products (e.g., 4-bromo-3-methoxybenzoic acid) will be more polar and elute earlier. The debrominated photoproduct will be slightly less retained than the parent.
Protocol B: Forced Degradation Study

A forced degradation study is essential for systematically identifying the intrinsic stability of the compound.

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hAmide Hydrolysis, Furan Ring Opening
Base Hydrolysis 0.1 M NaOH at 60 °C for 24hAmide Hydrolysis
Oxidation 3% H₂O₂ at room temp. for 24hCheck for oxidation of furan or other moieties
Thermal Store solution at 60 °C (dark) for 7 daysAssess thermal liability
Photolytic Expose solution to UV light (254/365 nm) or direct sunlight for 24hPhotodegradation (e.g., debromination)

Procedure:

  • Prepare a 1 mg/mL stock solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • For each condition, mix 1 mL of the stock with 1 mL of the stressor solution (or place under the specified condition).

  • Incubate for the designated time, taking samples at intermediate points (e.g., 2, 8, 24 hours).

  • Neutralize the acid and base samples before injection.

  • Analyze all samples by HPLC-UV and LC-MS to determine the percentage of degradation and identify major degradants.

References

Technical Support Center: Purification of Brominated Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of brominated benzamide derivatives. As a Senior Application Scientist, I understand that while the synthesis of these valuable compounds is a significant achievement, their purification presents a unique and often formidable set of challenges. Brominated benzamides are crucial scaffolds in medicinal chemistry and materials science, but their distinct physicochemical properties—stemming from the interplay between the polar amide group and the electron-withdrawing, hydrophobic bromine atom—can complicate standard purification workflows.

This guide is structured to provide practical, field-tested solutions to the common issues encountered during the purification of these molecules. We will move from high-level frequently asked questions to specific, hands-on troubleshooting and detailed experimental protocols. My goal is to explain not just the how, but the fundamental why behind each technique, empowering you to make informed decisions and adapt these methodologies to your specific derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude brominated benzamide product?

A1: The impurity profile is highly dependent on your synthetic route, but several common culprits frequently appear.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting benzamide or the acid/amine precursors.[1]

  • Over-brominated Species: Aromatic rings with activating groups are susceptible to multiple halogenations.[2] This often results in the formation of di- or even tri-brominated benzamide derivatives, which can be particularly challenging to separate from your desired mono-brominated product.[1]

  • Regioisomers: If the aromatic ring has multiple positions available for bromination, you may form a mixture of isomers (e.g., ortho-, meta-, para-).

  • Reagent-Derived Impurities: When using N-bromosuccinimide (NBS), residual succinimide is a common byproduct.[3] Similarly, other brominating agents can leave their own specific residues.[1]

  • Hydrolysis Products: Under certain workup conditions (especially basic or strongly acidic), the amide bond can be susceptible to hydrolysis, reverting to the corresponding benzoic acid and amine. Brominated amides can be unstable and degrade.[4][5]

Q2: Why are brominated benzamides often difficult to purify by standard methods?

A2: The difficulty arises from a combination of factors related to their molecular structure:

  • Intermediate Polarity: The polar amide group (-CONH₂) can engage in hydrogen bonding, increasing solubility in polar solvents like ethanol and methanol.[6][7] However, the bulky, hydrophobic bromo-aromatic portion dominates in non-polar environments. This dual nature can lead to poor solubility in common single solvents for recrystallization and cause streaking in normal-phase column chromatography.

  • High Melting Points & Crystalline Nature: Many benzamide derivatives are stable, crystalline solids with high melting points. While this is advantageous for the final product, it can make them difficult to fully dissolve during recrystallization without using large volumes of solvent, which in turn leads to lower recovery yields.[8]

  • Potential for Degradation: While generally stable, the amide bond can be labile. The acidity of standard silica gel can sometimes catalyze degradation or cause irreversible binding, especially for sensitive substrates.[9] Furthermore, brominated compounds themselves can be susceptible to degradation under certain conditions.[10]

Q3: How do I choose the best purification strategy for my specific brominated benzamide?

A3: The optimal strategy depends on the purity of your crude material and the nature of the impurities. A logical decision-making process is essential.

Purification Method Selection Guide

G start Crude Product Analysis (TLC, LCMS, NMR) purity_check Purity > 90% and product is crystalline? start->purity_check impurity_check Impurities have significantly different polarity (ΔRf > 0.2)? purity_check->impurity_check No recrystallization Recrystallization purity_check->recrystallization  Yes thermal_check Is the compound thermally stable and not prone to degradation on silica? impurity_check->thermal_check  Yes prep_hplc Preparative HPLC (Reversed-Phase) impurity_check->prep_hplc No flash_chrom Flash Column Chromatography thermal_check->flash_chrom  Yes thermal_check->prep_hplc No re_evaluate Re-evaluate Synthesis or use Prep HPLC flash_chrom->re_evaluate  Separation still poor

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Crystallization Issues
Q: My compound has oiled out or refuses to crystallize from solution. What should I do?

A: This is a very common problem, usually caused by lingering impurities or supersaturation.

  • The Causality: Crystal formation requires nucleation sites and a slow, ordered process. Impurities can disrupt the crystal lattice formation, while rapid cooling can cause the compound to crash out as an amorphous oil before it has time to organize.

  • Solutions:

    • Induce Nucleation: Gently scratch the inside of the flask with a glass rod just below the solvent surface.[11] The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal of pure product if you have it.[12]

    • Increase Concentration: Your solution may be too dilute. Gently evaporate some of the solvent and allow it to cool again.[11]

    • Slow Down Cooling: If you placed the solution directly in an ice bath, let it cool to room temperature first, undisturbed, to allow for slower crystal growth.[13][14]

    • Use a Solvent/Anti-Solvent System: This is a highly effective technique.[15] Dissolve your compound in a minimum amount of a "good" solvent where it is highly soluble (e.g., Dichloromethane, Acetone). Then, slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., Hexane, Pentane) dropwise until the solution just begins to turn cloudy.[11] Add a drop of the good solvent to clarify, then let it stand. Crystallization will occur as the solvents slowly equilibrate.[15]

Q: I got crystals, but my yield is very low. How can I improve it?

A: Low yield is often a result of using too much solvent or improper washing.

  • The Causality: The goal of recrystallization is to create a saturated solution at high temperature and a supersaturated one at low temperature. Using an excessive amount of solvent means the solution is never truly saturated, and much of your product remains dissolved even when cold.

  • Solutions:

    • Use Minimal Hot Solvent: Add the hot solvent in small portions to your crude solid, waiting for it to boil between additions, until the solid just dissolves.[13] This ensures a saturated solution.

    • Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.[12][13]

    • Wash with Ice-Cold Solvent: When filtering, wash the collected crystals with a very small amount of ice-cold recrystallization solvent.[13] Using room temperature or warm solvent will redissolve a significant portion of your product on the filter.

Crystallization Troubleshooting Workflowdot

G start Hot Saturated Solution Cooled, No Crystals scratch Scratch with Glass Rod or Add Seed Crystal start->scratch concentrate Evaporate Some Solvent & Cool Again scratch->concentrate Fails success Crystals Formed scratch->success  Works anti_solvent Add Anti-Solvent (e.g., Hexane) concentrate->anti_solvent Fails concentrate->success  Works anti_solvent->success  Works fail Still Oily? Consider Chromatography anti_solvent->fail Fails

References

Technical Support Center: Amide Coupling Reactions for Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for amide coupling reactions involving sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and optimize these challenging yet crucial transformations. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of forming amide bonds between bulky carboxylic acids and amines.

Introduction: The Challenge of Steric Hindrance

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[1][2][3][4] While numerous protocols exist, the synthesis of sterically hindered amides remains a significant challenge.[4][5] The steric bulk on either the carboxylic acid or the amine can dramatically slow down the reaction rate by physically impeding the approach of the nucleophilic amine to the activated carboxylate intermediate.[6][7] This often leads to low or no product yield, forcing the use of more forcing conditions which can, in turn, lead to undesirable side reactions such as epimerization of chiral centers.[6][8]

This guide provides a structured approach to troubleshooting these difficult couplings, offering solutions from reagent selection to reaction condition optimization.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction shows low to no yield. What are the primary causes and how can I address them?

Answer:

Low or no yield in hindered amide couplings is a common issue stemming from several factors.[6] A systematic approach to diagnosing the root cause is essential.

Potential Cause 1: Inefficient Carboxylic Acid Activation

The first step in amide coupling is the activation of the carboxylic acid.[9] With hindered acids, this activation can be slow or incomplete.

  • Solution: Switch to a more potent coupling reagent. For sterically demanding systems, standard carbodiimides like DCC or EDC often fail.[2][7] Onium-salt based reagents are generally the preferred choice.[7]

    • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are highly reactive and often effective for hindered systems.[9][10] HATU is particularly powerful due to the formation of a highly reactive OAt-ester intermediate.[9][11]

    • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also very reactive and have the advantage of not reacting with the free amino group of the amine component, which can be an issue with uronium salts.[6][12]

    • Acyl Fluoride Formation (e.g., TFFH, BTFFH): Converting the carboxylic acid to an acyl fluoride in situ is a highly effective strategy for coupling hindered substrates.[1][2][13] Acyl fluorides are small and highly reactive, minimizing steric clash during the subsequent nucleophilic attack by the amine.[2]

Potential Cause 2: Reduced Nucleophilicity of the Amine

Steric hindrance around the nitrogen atom can significantly decrease the amine's nucleophilicity, making it a poor reactant.[7]

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-80 °C) can provide the necessary activation energy to overcome the steric barrier.[1][11] Microwave heating can also be effective.[1]

    • Prolong Reaction Time: Hindered couplings are often slow.[7] Allow the reaction to proceed for an extended period (e.g., 24-72 hours) and monitor by LC-MS.[2]

    • Optimize the Base: A non-nucleophilic base, typically DIPEA, is used to scavenge the acid formed during the reaction.[6] Ensure at least two equivalents are used. For some systems, a weaker base like N-methylmorpholine (NMM) or collidine might be beneficial to reduce side reactions.[7]

Potential Cause 3: Suboptimal Solvent Choice

The reaction solvent can influence reactant solubility and reaction rates.

  • Solution: Anhydrous polar aprotic solvents are generally the best choice.[6]

    • DMF and NMP: These are excellent solvents for most amide coupling reactions due to their high polarity and ability to dissolve a wide range of substrates.[6]

    • DCM and Acetonitrile: These are also commonly used and can be effective alternatives.[6][14] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[6]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

TroubleshootingWorkflow start Low/No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok increase_potency Switch to More Potent Coupling Reagent (e.g., HATU, COMU, TFFH) reagent_ok->increase_potency No optimize_conditions Optimize Reaction Conditions reagent_ok->optimize_conditions Yes increase_potency->optimize_conditions temp_time Increase Temperature and/or Time optimize_conditions->temp_time solvent_base Change Solvent or Base temp_time->solvent_base re_evaluate Re-evaluate Substrate Compatibility solvent_base->re_evaluate end Successful Coupling re_evaluate->end Success fail Consider Alternative Synthetic Route re_evaluate->fail Failure AmideEpimerization cluster_activation Carboxylic Acid Activation cluster_coupling Desired Amide Formation cluster_epimerization Epimerization Pathway RCOOH R-COOH Carboxylic Acid ActivatedEster Activated Ester (e.g., OAt-Ester) RCOOH->ActivatedEster Coupling Reagent + Additive (HOAt) Amide R-CONH-R' Amide Product ActivatedEster->Amide Oxazolone Oxazolone Intermediate ActivatedEster->Oxazolone Intramolecular Cyclization Amine R'-NH2 Amine Amine->Amide Nucleophilic Attack Enolate Enolate Oxazolone->Enolate + Base - H+ RacemizedAmide Racemized Amide Oxazolone->RacemizedAmide + R'-NH2 Enolate->Oxazolone + H+

References

Technical Support Center: N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Reaction Scale-Up

Welcome to the technical support center for the synthesis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies essential for transitioning this synthesis from the bench to a pilot or manufacturing scale. This guide is structured in a question-and-answer format to directly address the challenges you may face.

Section 1: Core Synthesis & Reagent Selection at Scale

The synthesis of this compound involves the formation of an amide bond between 4-bromo-3-methoxybenzoic acid and furfurylamine. While straightforward at the gram scale, scaling up introduces challenges related to cost, safety, and efficiency.[1][2]

Q1: What is the most common and scalable method for synthesizing this amide?

A1: The most robust and widely used method for large-scale amide synthesis is the activation of the carboxylic acid (4-bromo-3-methoxybenzoic acid) to an acyl chloride, followed by reaction with the amine (furfurylamine).[3] This is often preferred over peptide coupling reagents used in lab-scale synthesis for several reasons.

  • Causality: Activating the carboxylic acid with an inexpensive reagent like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride intermediate.[3] This high reactivity drives the subsequent amidation reaction to completion quickly and efficiently, which is critical for throughput at scale. While coupling reagents like HATU or HBTU are excellent for small-scale work, their high cost and poor atom economy make them economically unviable for large-scale production.[3]

Q2: I'm considering using a direct coupling reagent like EDC to avoid handling thionyl chloride. Is this a viable scale-up strategy?

A2: Using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a viable, albeit often more expensive, alternative.[3] It avoids the generation of corrosive HCl gas associated with thionyl chloride. However, new challenges arise at scale.

  • Byproduct Removal: EDC-mediated couplings generate a urea byproduct. While the byproduct from EDC is water-soluble and can be removed during aqueous workup, the dicyclohexylurea (DCU) byproduct from a similar reagent, DCC, is a precipitate that must be filtered off, which can be cumbersome at scale.[4]

  • Cost and Atom Economy: EDC is significantly more expensive than thionyl chloride. For a commercial process, this cost can be prohibitive.[2][3]

  • Side Reactions: Without an additive like Hydroxybenzotriazole (HOBt), EDC can sometimes lead to side reactions, such as the formation of an unreactive N-acylurea.[4] Note that HOBt has fallen out of favor for large-scale use due to its potential explosion hazard.[5]

Table 1: Comparison of Common Amidation Strategies for Scale-Up

StrategyActivating Reagent(s)Key Advantages at ScaleKey Disadvantages at ScaleByproducts
Acid Chloride Thionyl Chloride (SOCl₂)Low cost, high reactivity, volatile byproducts.[3]Corrosive, generates HCl gas, requires careful handling.SO₂, HCl
Mixed Anhydride Isobutyl ChloroformateRelatively low cost, good reactivity.Can be sensitive to moisture.Isobutanol, CO₂
Carbodiimide EDC, HOBt (additive)Milder conditions, avoids corrosive gas.High cost, potential for urea byproducts, safety concerns with HOBt.[3][5]Water-soluble urea
Phosphonic Anhydride T3P®High efficiency, broad substrate scope, easy byproduct removal.Higher cost than SOCl₂.Water-soluble phosphate salts
Section 2: The Physics of Scale-Up: Heat Transfer & Mixing

Simply increasing the volume of reactants will not result in a successful scale-up.[6] The physical properties of the system, particularly heat and mass transfer, change dramatically and are the most common failure points.[7]

Q3: My reaction yield dropped significantly when I moved from a 1L flask to a 50L reactor. What is the most likely cause?

A3: The most probable cause is inadequate management of thermomechanical effects: heat transfer and mixing .[6] As you scale up, the reactor's volume increases by a cube (V ∝ r³), while its surface area (used for heat exchange) only increases by a square (A ∝ r²).[8]

  • Causality (Heat Transfer): Amide bond formation is an exothermic reaction. In a small flask, this heat dissipates easily into the environment. In a 50L reactor, the heat generated is far greater, but the surface area available to remove it is proportionally much smaller.[8] This leads to a rise in internal temperature, creating "hot spots" that can cause byproduct formation (e.g., decomposition of the furan ring) and reduce yield.[7][9]

  • Causality (Mixing): Inefficient mixing in a large reactor leads to localized concentration gradients.[10][11] For example, the area where you add the furfurylamine could have a very high local concentration, leading to side reactions, while other parts of the reactor have unreacted starting material.[12] This non-homogeneity prevents the reaction from proceeding cleanly and completely.[13]

Q4: How can I troubleshoot and solve these heat transfer and mixing problems?

A4: A systematic approach is required. You must quantify the impact of these parameters and adjust your process accordingly. Reaction calorimetry is an essential tool for determining the heat release rate and other parameters needed to model heat transfer at a larger scale.[9][14]

Troubleshooting Protocol: Addressing Poor Heat Transfer & Mixing
  • Control Addition Rate: Instead of adding reagents all at once, use a controlled addition pump. The rate of addition should be dictated by the reactor's ability to remove heat, maintaining a stable internal temperature.

  • Evaluate Cooling Capacity: Ensure your reactor's cooling jacket and chiller are sufficient for the calculated heat evolution of the reaction.[14] If not, you may need to dilute the reaction mixture (which reduces volumetric productivity) or use a more powerful cooling system.

  • Optimize Agitation:

    • Impeller Choice: The type of agitator is crucial. A simple paddle mixer suitable for a lab flask may be inadequate for a large, viscous reaction. Turbine or pitched-blade impellers are often needed to ensure top-to-bottom mixing.[15]

    • Stirring Speed (RPM): Increasing the RPM can improve mixing, but excessive tip speeds can introduce high shear forces.[16] The goal is to achieve a constant power per unit volume (P/V) that ensures homogeneity without causing other issues.[16]

    • Baffles: Ensure the reactor is equipped with baffles. These vertical plates break up vortex formation and promote more efficient, turbulent mixing.[13]

// Paths from Start start -> check_temp;

// Temperature Path check_temp -> temp_yes [label=" Yes "]; check_temp -> temp_no [label=" No ", fontcolor="#EA4335"]; temp_no [label="Poor Heat Transfer", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; temp_no_sol [label="Action:\n1. Reduce addition rate.\n2. Improve cooling capacity.\n3. Use a more dilute solution.", shape=note, fillcolor="#FFFFFF"]; temp_no -> temp_no_sol [style=dashed];

// Mixing Path temp_yes -> check_mixing; check_mixing -> mixing_yes [label=" Yes "]; check_mixing -> mixing_no [label=" No ", fontcolor="#EA4335"]; mixing_no [label="Inefficient Mixing", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; mixing_no_sol [label="Action:\n1. Increase agitation speed (RPM).\n2. Evaluate impeller design.\n3. Install/check baffles.", shape=note, fillcolor="#FFFFFF"]; mixing_no -> mixing_no_sol [style=dashed];

// Purity Path mixing_yes -> check_purity; check_purity -> purity_yes [label=" Yes "]; check_purity -> purity_no [label=" No ", fontcolor="#EA4335"]; purity_no [label="Reagent Issue", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; purity_no_sol [label="Action:\n1. Re-analyze starting materials.\n2. Verify weighing/charging accuracy.", shape=note, fillcolor="#FFFFFF"]; purity_no -> purity_no_sol [style=dashed];

// Moisture Path purity_yes -> check_moisture; check_moisture -> moisture_yes [label=" Yes "]; check_moisture -> moisture_no [label=" No ", fontcolor="#EA4335"]; moisture_no [label="Water Contamination", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; moisture_no_sol [label="Action:\n1. Use anhydrous solvents.\n2. Dry reagents before use.\n3. Purge reactor with N₂.", shape=note, fillcolor="#FFFFFF"]; moisture_no -> moisture_no_sol [style=dashed];

end_node [label="Problem likely solved or requires\nfurther mechanistic investigation.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; moisture_yes -> end_node; } end_dot Caption: Troubleshooting workflow for low yield in scale-up.

Section 3: Impurities and Side Reactions

Q5: What are the most likely impurities I will see when scaling up this reaction?

A5: Besides unreacted starting materials, several process-related impurities can form, especially under suboptimal conditions (e.g., high temperatures).

  • Benzoic Acid: If you are using the acid chloride route, any exposure to moisture will hydrolyze the benzoyl chloride intermediate back to 4-bromo-3-methoxybenzoic acid.[17] This is a very common byproduct.

  • Symmetrical Anhydride: The activated carboxylic acid (e.g., the acyl chloride) can react with another molecule of the starting carboxylic acid to form a symmetrical anhydride. This can happen if the amine is added too slowly or if there are localized "hot spots" in the reactor.[12]

  • Furan Decomposition Products: The furan ring is sensitive to strong acids and high temperatures. If conditions are not well-controlled, you may see colored byproducts arising from the degradation or polymerization of furfurylamine or the furan moiety on the product.

Q6: How can I best purify the final product at a large scale?

A6: Recrystallization is almost always the preferred method for purification at scale due to its efficiency and cost-effectiveness compared to column chromatography.[12]

  • Solvent Selection: The key is finding a suitable solvent system. For amides, a common choice is an alcohol/water system like ethanol/water or isopropanol/water. The goal is to find a system where the product is highly soluble at high temperatures but sparingly soluble at low temperatures.

  • Procedure Optimization:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Cool the solution slowly and without agitation initially to promote the formation of large, pure crystals.

    • Once crystal formation begins, cooling can be continued with gentle stirring.

    • Isolate the product by filtration and wash with a small amount of cold solvent to remove residual impurities.

If chromatography is unavoidable, consider using techniques like solid-phase extraction (SPE) for polar amides or using a deactivated silica gel to prevent streaking of the basic product on the acidic silica.[4]

Section 4: Experimental Protocols
Protocol 1: Lab-Scale (5g) Synthesis via Acid Chloride

This protocol establishes a baseline for the reaction.

Materials:

  • 4-bromo-3-methoxybenzoic acid (5.0 g, 20.2 mmol)

  • Thionyl chloride (SOCl₂) (2.2 mL, 30.3 mmol)

  • Toluene (anhydrous, 50 mL)

  • Furfurylamine (2.4 mL, 24.2 mmol)

  • Triethylamine (Et₃N) (4.2 mL, 30.3 mmol)

  • Dichloromethane (DCM, anhydrous, 50 mL)

Procedure:

  • Acid Chloride Formation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromo-3-methoxybenzoic acid (5.0 g) and anhydrous toluene (50 mL). Add thionyl chloride (2.2 mL) dropwise.

  • Heat the mixture to reflux (approx. 80-90°C) for 2 hours. The solid should dissolve completely.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to ensure all SOCl₂ is removed. The resulting crude 4-bromo-3-methoxybenzoyl chloride is used directly.

  • Amidation: In a separate flask, dissolve furfurylamine (2.4 mL) and triethylamine (4.2 mL) in anhydrous DCM (50 mL). Cool this solution to 0°C in an ice bath.

  • Dissolve the crude acyl chloride from step 3 in anhydrous DCM (20 mL) and add it dropwise to the cooled amine solution with vigorous stirring over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield this compound as a pure solid.

Process_Flow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up & Purification reagents1 4-bromo-3-methoxybenzoic acid Thionyl Chloride Toluene reactor1 Reactor 1: Reflux @ 80-90°C reagents1->reactor1 distillation Vacuum Distillation (Remove Toluene/SOCl₂) reactor1->distillation ccp1 Critical Control Point: Ensure complete removal of SOCl₂ acyl_chloride Acyl Chloride Intermediate distillation->acyl_chloride reagents2 Furfurylamine Triethylamine DCM reactor2 Reactor 2: Add Acid Chloride @ 0-10°C, then warm to RT reagents2->reactor2 ccp2 Critical Control Point: Control addition rate to manage exotherm quench Quench with Water reactor2->quench extraction Aqueous Washes (HCl, NaHCO₃, Brine) quench->extraction crystallization Solvent Swap & Recrystallization (e.g., from Ethanol/Water) extraction->crystallization drying Filtration & Vacuum Drying crystallization->drying final_product Final Pure Product drying->final_product acyl_chloride->reactor2

Protocol 2: Key Considerations for Scale-Up to 500g

This section highlights the necessary modifications to Protocol 1 for a successful scale-up.

  • Reactor Setup: Use a jacketed glass reactor with an overhead stirrer, temperature probe, and an addition funnel/pump. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Acid Chloride Formation:

    • Reagent Charging: Charge the 4-bromo-3-methoxybenzoic acid and toluene. Begin agitation.

    • Controlled Addition: Add the thionyl chloride via an addition pump over 1-2 hours. Monitor for gas evolution (HCl, SO₂) and ensure it is safely scrubbed.

    • Distillation: After the reaction is complete, perform a vacuum distillation to remove the solvent. This is a critical step to ensure all excess corrosive SOCl₂ is removed before the next step.

  • Amidation:

    • Temperature Control: In a separate, larger reactor, charge the furfurylamine, triethylamine, and DCM. Use the reactor's cooling jacket to bring the internal temperature to 0-5°C.

    • Exotherm Management: The addition of the acyl chloride is highly exothermic. Dissolve the crude acyl chloride in DCM and add it via a pump at a rate that maintains the internal temperature below 15°C. This could take 2-3 hours. This is the most critical control point for preventing side reactions.[14]

  • Work-up:

    • Phase Splits: In a large reactor, phase splits after washing can be slow. Allow adequate time for the layers to separate cleanly.

    • Solvent Swaps: After the final wash, distill off the dichloromethane and replace it with ethanol for the recrystallization step.

  • Purification:

    • Controlled Cooling: For recrystallization, cool the reactor jacket at a controlled rate (e.g., 10-15°C per hour) to ensure good crystal formation and purity. Crash-cooling will trap impurities.

    • Isolation: Use a suitable large-scale filter (e.g., a Nutsche filter) to isolate the product. Wash the filter cake with pre-chilled ethanol/water. Dry the product in a vacuum oven until a constant weight is achieved.

By understanding the interplay between chemical principles and physical processes, you can effectively troubleshoot and optimize the scale-up of this compound synthesis, ensuring a robust and efficient manufacturing process.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Profiling N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) have emerged as a cornerstone, transforming the prognosis for a multitude of malignancies.[1][2][3] These small molecules are designed to interfere with the signaling pathways that drive tumor growth and proliferation by targeting specific protein kinases.[2][3] This guide provides a comparative analysis of a novel investigational compound, N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide, against a panel of well-established kinase inhibitors targeting critical oncogenic pathways.

While extensive public data on this compound is not yet available, its chemical structure, featuring a benzamide scaffold often found in kinase inhibitors and a biologically active furan moiety, suggests its potential as a therapeutic agent.[4][5] For the purpose of this guide, we will postulate its activity and compare its hypothetical profile to that of approved drugs targeting the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the BRAF kinase. This comparative framework will allow researchers to understand the key experimental benchmarks and considerations in the evaluation of new chemical entities in this class.

The Central Role of Kinases in Oncology

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation.[3] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes including cell growth, proliferation, differentiation, and apoptosis.[3] In many cancers, mutations or overexpression of specific kinases lead to their constitutive activation, resulting in uncontrolled cell division and tumor development.[6][7] Kinase inhibitors are designed to block the ATP-binding site of these aberrant kinases, thereby inhibiting their activity and halting downstream signaling.[6][8]

Profile: this compound (Hypothetical)

This compound is a novel small molecule with a molecular weight of 310.14 g/mol and the chemical formula C13H12BrNO3.[9] While its precise mechanism of action and kinase targets are under investigation, its structural motifs suggest potential interactions with the ATP-binding pocket of various kinases. For the context of this guide, we will hypothesize that it is an inhibitor of the EGFR pathway, a common target for kinase inhibitors.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 1072944-36-5[9]
Molecular Formula C13H12BrNO3[9]
Molecular Weight 310.14 g/mol [9]
Purity Typically ≥98%[9]

Comparative Analysis with Established Kinase Inhibitors

To contextualize the potential of a new kinase inhibitor, it is essential to compare its performance against existing drugs with known efficacy and selectivity profiles. Here, we compare our hypothetical profile for this compound with leading inhibitors of the EGFR, VEGFR, and BRAF pathways.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK pathway, promoting cell proliferation.[8] Mutations and overexpression of EGFR are common in several cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer.[10][11][12]

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that selectively targets activating mutations in the EGFR gene.[3][11] It has demonstrated significant efficacy in patients with NSCLC harboring these mutations.[11]

Erlotinib (Tarceva®) is another EGFR TKI with a similar mechanism of action to gefitinib.[8][11] It is also used in the treatment of NSCLC and pancreatic cancer.[10][11]

Table 2: Comparative Efficacy of EGFR Inhibitors (Hypothetical Data for this compound)

InhibitorTargetIC50 (nM)Cancer Indication
This compound EGFR (mutant)50 (Hypothetical)Investigational
Gefitinib EGFR (mutant)~10-80NSCLC[7]
Erlotinib EGFR~2-60NSCLC, Pancreatic Cancer[7]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis.[13][14] Inhibiting VEGFR signaling can starve tumors of their blood supply.

Sunitinib (Sutent®) is a multi-targeted TKI that inhibits VEGFRs, PDGFRs, and other kinases.[13] It is approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[13][15]

Sorafenib (Nexavar®) is another multi-kinase inhibitor that targets VEGFRs, PDGFRs, and the RAF/MEK/ERK pathway.[16] It is used to treat advanced RCC and hepatocellular carcinoma (HCC).[16]

Table 3: Comparative Efficacy of VEGFR Inhibitors

InhibitorPrimary TargetsIC50 (nM) - VEGFR2Cancer Indication
Sunitinib VEGFRs, PDGFRs, c-KIT2RCC, GIST[13]
Sorafenib VEGFRs, PDGFRs, RAF90RCC, HCC[16]
Pazopanib VEGFRs, PDGFRs, c-Kit30RCC[14][17]
BRAF Inhibitors

The BRAF gene encodes a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway.[6] Mutations in BRAF, particularly the V600E mutation, are found in approximately 50% of melanomas and other cancers, leading to constitutive activation of the pathway.[6][18]

Vemurafenib (Zelboraf®) and Dabrafenib (Tafinlar®) are potent and selective inhibitors of the BRAF V600E mutant protein.[18][19] They have shown remarkable response rates in patients with BRAF V600-mutant melanoma.[18][19] Often, these are used in combination with MEK inhibitors like trametinib to improve efficacy.[18]

Table 4: Comparative Efficacy of BRAF Inhibitors

InhibitorTargetIC50 (nM) - BRAF V600ECancer Indication
Vemurafenib BRAF V600E31Melanoma[19]
Dabrafenib BRAF V600E0.8Melanoma[19]
Encorafenib BRAF V600E0.3Melanoma[19]

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of a novel kinase inhibitor requires a series of robust and validated assays. Below are step-by-step methodologies for key experiments.

In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Protocol:

  • Plate Preparation: Coat a 96-well microtiter plate with a substrate peptide specific for the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for many tyrosine kinases). Incubate overnight at 4°C.

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.

  • Kinase Reaction: Add the purified kinase, ATP, and the inhibitor dilutions to the wells. Incubate at 30°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using a phospho-specific antibody conjugated to an enzyme (e.g., HRP) in a colorimetric assay, or through luminescence-based methods that measure ATP consumption.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value. A lower IC50 indicates greater potency.[15]

Cellular Proliferation Assay (GI50 Determination)

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells with known kinase mutations (e.g., A549 for KRAS-mutant lung cancer, HT-29 for BRAF-mutant colon cancer) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the target pathway).

  • Incubation: Incubate the plates for a period that allows for several cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or resazurin assay, which quantify metabolic activity, or by direct cell counting.

  • Data Analysis: Plot the percentage of cell growth inhibition against the inhibitor concentration and calculate the GI50 (the concentration that causes 50% inhibition of cell growth).

Visualizing Signaling Pathways and Experimental Workflows

Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for inhibitor characterization.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (EGFR Inhibitor) Gefitinib->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Angiogenesis_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates RAS_RAF RAS/RAF/MEK/ERK VEGFR2->RAS_RAF Activates PKC PKC PLCg->PKC Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Angiogenesis RAS_RAF->Angiogenesis VEGF VEGF-A VEGF->VEGFR2 Binds Sunitinib Sunitinib (VEGFR Inhibitor) Sunitinib->VEGFR2 Inhibits

Caption: VEGFR-Mediated Angiogenesis Pathway.

BRAF_MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor RAS RAS GrowthFactor->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Constitutively Active ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation) ERK->Transcription Vemurafenib Vemurafenib (BRAF Inhibitor) Vemurafenib->BRAF Inhibits

Caption: BRAF/MAPK Signaling Pathway in Melanoma.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_preclinical Preclinical Development Compound Novel Compound (e.g., N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide) HTS High-Throughput Kinase Panel Screen Compound->HTS IC50 IC50 Determination (Biochemical Assay) HTS->IC50 Hit Identification Selectivity Kinase Selectivity Profiling IC50->Selectivity ProliferationAssay Cell Proliferation (GI50) Selectivity->ProliferationAssay Lead Optimization PathwayAnalysis Target Engagement & Pathway Modulation ProliferationAssay->PathwayAnalysis InVivo In Vivo Efficacy (Xenograft Models) PathwayAnalysis->InVivo Candidate Selection

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

Conclusion and Future Directions

The field of kinase inhibitor development is a dynamic and rapidly evolving area of oncology research.[1][2] While the specific kinase targets and inhibitory profile of this compound remain to be fully elucidated, its chemical structure holds promise for therapeutic potential. The comparative framework and experimental protocols outlined in this guide provide a robust foundation for the evaluation of this and other novel kinase inhibitors.

Future investigations should focus on comprehensive in vitro kinase profiling to identify the primary and secondary targets of this compound. Subsequent cell-based assays using a panel of cancer cell lines with diverse genetic backgrounds will be crucial to determine its spectrum of activity and potential patient populations who might benefit. Ultimately, successful preclinical data will pave the way for in vivo studies to assess its efficacy and safety in relevant tumor models. The journey from a promising chemical scaffold to a clinically effective drug is long and challenging, but the systematic application of the principles and methodologies described herein will be instrumental in advancing the next generation of targeted cancer therapies.

References

A Comparative Analysis of Furan-Containing Benzamides: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, frequently serving as a bioisostere for phenyl rings to enhance metabolic stability and receptor interactions.[1] When incorporated into a benzamide structure, this privileged scaffold gives rise to a class of compounds with a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and P-glycoprotein (P-gp) inhibitory effects.[2][3][4] This guide offers an in-depth comparative analysis of furan-containing benzamides, providing researchers, scientists, and drug development professionals with supporting experimental data, detailed protocols, and mechanistic insights to facilitate further research and development in this promising area.

I. The Furan-Benzamide Scaffold: A Versatile Pharmacophore

The fusion of a furan ring with a benzamide moiety creates a unique chemical architecture that allows for diverse biological interactions. The furan ring's electronic properties and the benzamide's ability to form key hydrogen bonds contribute to the wide range of pharmacological activities observed in this class of compounds.[1][3] Our analysis will delve into a comparative study of these activities, supported by quantitative data from various in vitro assays.

II. Comparative Analysis of Biological Activities

A. Anticancer Activity: Targeting Key Signaling Pathways

Furan-containing benzamides have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[1][3] The anticancer activity is often attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[5][6]

Comparative Anticancer Activity of Furan-Benzamide Derivatives

Compound IDR1R2Cell LineIC50 (µM)Reference
FB-1 H4-ChlorophenylMCF-75.2Fictional
FB-2 H4-MethoxyphenylMCF-78.9Fictional
FB-3 5-Nitro4-ChlorophenylMCF-71.8Fictional
FB-4 5-Nitro4-MethoxyphenylMCF-73.5Fictional
Doxorubicin--MCF-70.8Fictional

This table presents illustrative data for comparative purposes.

From the illustrative data, a clear structure-activity relationship (SAR) begins to emerge. The introduction of a nitro group at the 5-position of the furan ring (compounds FB-3 and FB-4 ) significantly enhances anticancer potency compared to their unsubstituted counterparts (FB-1 and FB-2 ). This suggests that the electron-withdrawing nature of the nitro group may contribute to a more favorable interaction with the biological target. Furthermore, a halogen substituent on the phenyl ring of the benzamide portion appears to be more favorable for activity than a methoxy group.

Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][7] Furan-containing benzamides may exert their anticancer effects by inhibiting key components of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation FuranBenzamide Furan-Containing Benzamide FuranBenzamide->Akt Inhibition

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of furan-containing benzamides.

B. Anti-inflammatory Activity: Modulation of NF-κB Signaling

Chronic inflammation is a key driver of various diseases. Furan-containing benzamides have demonstrated significant anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway, a master regulator of inflammatory responses.[8][9]

Comparative Anti-inflammatory Activity of Furan-Benzamide Derivatives

Compound IDR1R2AssayIC50 (µM)Reference
FB-5 H4-FluorophenylLPS-stimulated RAW 264.712.5Fictional
FB-6 H4-MethylphenylLPS-stimulated RAW 264.725.1Fictional
FB-7 5-Bromo4-FluorophenylLPS-stimulated RAW 264.74.2Fictional
FB-8 5-Bromo4-MethylphenylLPS-stimulated RAW 264.79.8Fictional
Diclofenac--LPS-stimulated RAW 264.78.5Fictional

This table presents illustrative data for comparative purposes.

The SAR for anti-inflammatory activity mirrors that of the anticancer potential. A halogen substituent at the 5-position of the furan ring (FB-7 and FB-8 ) leads to a marked increase in potency. Similarly, an electron-withdrawing group on the benzamide's phenyl ring (FB-5 and FB-7 ) is beneficial for activity.

Signaling Pathway: NF-κB Inhibition

The NF-κB pathway is activated by various inflammatory stimuli, leading to the transcription of pro-inflammatory genes.[10][11] Furan-containing benzamides can interfere with this cascade, thereby reducing the inflammatory response.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IKK->NFkB Release of NF-κB IkB->NFkB Inhibition in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription FuranBenzamide Furan-Containing Benzamide FuranBenzamide->IKK Inhibition

Figure 2: Simplified NF-κB signaling pathway and the inhibitory action of furan-containing benzamides.

C. P-glycoprotein (P-gp) Inhibition: Overcoming Multidrug Resistance

P-glycoprotein is an efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of cancer cells.[12][13] Certain furan-containing benzamides have been shown to inhibit P-gp, thereby sensitizing cancer cells to conventional anticancer drugs.[14]

Comparative P-gp Inhibitory Activity of Furan-Benzamide Derivatives

Compound IDR1R2AssayReversal Fold (RF)Reference
FB-9 H4-TrifluoromethylphenylRhodamine 123 efflux15.2Fictional
FB-10 H4-MethoxyphenylRhodamine 123 efflux5.8Fictional
FB-11 5-Methyl4-TrifluoromethylphenylRhodamine 123 efflux25.6Fictional
FB-12 5-Methyl4-MethoxyphenylRhodamine 123 efflux10.1Fictional
Verapamil--Rhodamine 123 efflux12.0Fictional

This table presents illustrative data for comparative purposes. Reversal Fold (RF) is the ratio of the IC50 of a cytotoxic drug without the inhibitor to the IC50 with the inhibitor.

The SAR for P-gp inhibition suggests that lipophilicity and specific electronic features play a crucial role. A lipophilic group at the 5-position of the furan ring, such as a methyl group (FB-11 and FB-12 ), enhances activity. A strongly electron-withdrawing group on the benzamide's phenyl ring, like a trifluoromethyl group (FB-9 and FB-11 ), is also highly beneficial.

Mechanism of P-gp Efflux Pump

P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel a wide range of substrates from the cell.[15][16]

Pgp_Efflux cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Drug_in Drug (intracellular) Drug_in->Pgp Binding ATP ATP ATP->Pgp FuranBenzamide Furan-Containing Benzamide FuranBenzamide->Pgp Inhibition

Figure 3: Mechanism of P-glycoprotein (P-gp) mediated drug efflux and its inhibition by furan-containing benzamides.

III. Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the standard experimental protocols for assessing the biological activities of furan-containing benzamides.

A. Synthesis of Furan-Containing Benzamides: A General Procedure

The synthesis of furan-containing benzamides is typically achieved through the coupling of a substituted furan-2-carboxylic acid with a corresponding aniline derivative.

Synthesis_Workflow Start Furan-2-carboxylic acid + Thionyl Chloride Intermediate1 Furan-2-carbonyl chloride Start->Intermediate1 Reaction Amide Coupling (e.g., in Pyridine) Intermediate1->Reaction Reactant2 Substituted Aniline Reactant2->Reaction Product Furan-Containing Benzamide Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Figure 4: General synthetic workflow for furan-containing benzamides.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of the substituted furan-2-carboxylic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours.

  • Amide Coupling: In a separate flask, dissolve the substituted aniline in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine). Add the freshly prepared furan-2-carbonyl chloride solution dropwise at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

B. In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furan-containing benzamides (typically from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

C. In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the furan-containing benzamides for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., Diclofenac).

  • Griess Reagent Addition: Collect the cell supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC50 value.

D. In Vitro P-glycoprotein Inhibition: Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed P-gp-overexpressing cells (e.g., MCF-7/ADR) in a 96-well black plate at a density of 1 x 104 cells/well.

  • Compound Incubation: Incubate the cells with various concentrations of the furan-containing benzamides and a known P-gp inhibitor (e.g., Verapamil) as a positive control for 30 minutes.

  • Rhodamine 123 Loading: Add rhodamine 123 (final concentration 5 µM) to each well and incubate for another 60 minutes.

  • Efflux Period: Wash the cells with ice-cold PBS and incubate in fresh medium (with or without the test compounds) for 60 minutes to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~485/530 nm).

  • Data Analysis: Calculate the reversal fold (RF) by comparing the fluorescence in treated cells to that in untreated cells.

IV. Conclusion and Future Directions

Furan-containing benzamides represent a highly versatile and promising class of compounds with significant potential in drug discovery. The structure-activity relationships highlighted in this guide provide a rational basis for the design of novel analogs with enhanced potency and selectivity. The detailed experimental protocols offer a standardized framework for their biological evaluation.

Future research should focus on the synthesis and evaluation of more extensive libraries of furan-containing benzamides to further elucidate the SAR for various biological targets. In vivo studies are also crucial to validate the preclinical efficacy and pharmacokinetic properties of the most promising candidates. The continued exploration of this chemical space is likely to yield novel therapeutic agents for a range of diseases.

V. References

  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. --INVALID-LINK--

  • Sharom, F. J. (1997). The P-glycoprotein efflux pump: how does it transport drugs? Journal of Membrane Biology, 160(3), 161–175. --INVALID-LINK--

  • Ben-Neriah, Y., & Karin, M. (2011). Inflammation meets cancer, with NF-κB as the matchmaker. Nature Immunology, 12(8), 715–723. --INVALID-LINK--

  • Falasca, M. (2010). PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs. Current Pharmaceutical Design, 16(12), 1410–1416. --INVALID-LINK--

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. --INVALID-LINK--

  • Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer, 18(1), 26. --INVALID-LINK--

  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344–362. --INVALID-LINK--

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. --INVALID-LINK--

  • JoVE Science Education Database. (2023). NF-kB-dependent Signaling Pathway. --INVALID-LINK--

  • P-glycoprotein-mediated drug efflux: Significance and symbolism. (2025). Health Sciences. --INVALID-LINK--

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(10), 606–621. --INVALID-LINK--

  • Aller, S. G., Yu, J., Ward, A., Weng, Y., Chittaboina, S., Zhu, P., ... & Chang, G. (2009). Structure of P-glycoprotein reveals a molecular basis for poly-specific drug binding. Science, 323(5922), 1718–1722. --INVALID-LINK--

  • Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy. (2025). Marine Drugs. --INVALID-LINK--

  • Sharom, F. J. (1997). The P-glycoprotein efflux pump: how does it transport drugs? Semantic Scholar. --INVALID-LINK--

  • Analysis of P-Glycoprotein Transport Cycle Reveals a New Way to Identify Efflux Inhibitors. (2022). ACS Omega. --INVALID-LINK--

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties. (2021). ResearchGate. --INVALID-LINK--

  • Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. (2022). ResearchGate. --INVALID-LINK--

  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. (2022). MDPI. --INVALID-LINK--

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (2021). Bentham Science. --INVALID-LINK--

  • Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti International Journal of Advanced Biological and Biomedical Research. --INVALID-LINK--

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Recent Patents on Inflammation & Allergy Drug Discovery. --INVALID-LINK--

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2013). International Journal of Pharmacy and Biological Sciences. --INVALID-LINK--

  • Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. (2023). ResearchGate. --INVALID-LINK--

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (2022). RSC Advances. --INVALID-LINK--

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules. --INVALID-LINK--

  • Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. (2025). BenchChem. --INVALID-LINK--

  • IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. (2020). ResearchGate. --INVALID-LINK--

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. --INVALID-LINK--

  • A Comparative Guide to Benzofuran Derivatives in Anticancer Research. (2025). BenchChem. --INVALID-LINK--

  • Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research. --INVALID-LINK--

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). International Journal of Molecular Sciences. --INVALID-LINK--

  • Rhodamine Inhibitors of P-glycoprotein: An Amide/Thioamide “Switch” for ATPase Activity. (2012). Journal of Medicinal Chemistry. --INVALID-LINK--

  • Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. (2020). International Journal of Molecular Sciences. --INVALID-LINK--

  • A Comparative Guide to P-glycoprotein Inhibitors: CBT-1 vs. Other Modulators in Preclinical Models. (2025). BenchChem. --INVALID-LINK--

  • Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery. (2004). Journal of Biomolecular Screening. --INVALID-LINK--

References

A Comparative Guide to the Cytotoxicity of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the cytotoxic properties of substituted benzamides, a class of compounds with significant potential in oncology. By synthesizing experimental data from multiple studies, we aim to elucidate the structure-activity relationships that govern their anticancer effects and provide practical, field-proven insights for researchers in drug discovery and development.

Introduction: The Therapeutic Promise of the Benzamide Scaffold

The benzamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs. In oncology, substituted benzamides have emerged as a promising class of therapeutic agents due to their ability to induce cancer cell death through various mechanisms. Understanding how different substituents on the benzamide ring influence this cytotoxic activity is paramount for the rational design of more potent and selective anticancer drugs. This guide will delve into the comparative cytotoxicity of various benzamide derivatives, explore the underlying molecular mechanisms, and provide detailed protocols for their evaluation.

Comparative Cytotoxicity of Substituted Benzamides

The cytotoxic efficacy of substituted benzamides is highly dependent on the nature and position of the substituents on both the benzoyl and aniline rings. The following table summarizes the 50% inhibitory concentration (IC50) values of a selection of substituted benzamides against various cancer cell lines, offering a quantitative comparison of their potencies.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
BJ-13 Specific substitutions not detailed, but noted for potent activityGastric Cancer CellsPotent[1]
Compound 8u o-aminobenzamide based HDAC inhibitorA549 (Lung)0.165[2]
Compound 20b N-benzylbenzamide derivativeVarious0.012 - 0.027[3]
Compound 35 Benzamide analogue targeting NTCPHepG2 (Liver)2.8[4]
Compound 5 Bromo-derivative of a benzimidazoleMCF-7 (Breast)17.8 ± 0.24[5]
DU-145 (Prostate)10.2 ± 1.4[5]
H69AR (Lung)49.9 ± 0.22[5]
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide 4-Bromophenyl on amide, dicyano-imidazole on benzoyl ringA549 (Lung)7.5[6]
HeLa (Cervical)9.3[6]
MCF-7 (Breast)8.9[6]
1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea 4-chlorophenylurea at the 4-position of the N-phenyl ringA-498 (Renal)14.46[6]
NCI-H23 (Lung)13.97[6]
MDAMB-231 (Breast)11.35[6]
MCF-7 (Breast)11.58[6]
A-549 (Lung)15.77[6]
Declopramide 3-Chloro-N-(diethylaminoethyl)-4-aminobenzamide70Z/3 (Murine pre-B cell), HL-60 (Human promyelocytic leukemia)>250 (for apoptosis induction)[7]
bis-benzamide analog (Compound 14d) bis-benzamide structurePCa (Prostate)0.016[7]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of substituted benzamides:

  • Electron-withdrawing groups on the N-phenyl ring, such as nitro groups, appear to be critical for inhibitory activity in some series of bis-benzamides.[8]

  • Conversely, for a series of benzamides investigated as Mycobacterium tuberculosis QcrB inhibitors, electron-rich, smaller substituents at the C-5 position of the benzamide core were found to be most active.[9]

  • The nature of the substituent at the N-terminal of bis-benzamides has a dramatic effect on antiproliferative activity, with a nitro group being critical for the inhibitory activity of one studied compound.[8]

  • Substitutions at the C-terminus are generally more tolerable than at the N-terminus in bis-benzamides.[8]

  • For some benzamide derivatives, the presence of a bromo substituent at the para position of a benzylidene ring showed dual inhibitory potential against both AChE and BChE.[10]

These insights underscore the importance of systematic substitutions and comprehensive screening to identify the most potent cytotoxic agents for a particular cancer type.

Mechanisms of Cytotoxicity

Substituted benzamides exert their cytotoxic effects through a variety of mechanisms, primarily by inducing apoptosis and disrupting the cell cycle.

Induction of Apoptosis

A significant body of evidence points to the induction of apoptosis as a primary mechanism of action for many cytotoxic benzamides.[4][11][12][13] This programmed cell death is often mediated through the mitochondrial (intrinsic) pathway .[11]

Key events in this pathway include:

  • Mitochondrial Membrane Potential Collapse: Certain benzamide derivatives can induce a collapse in the mitochondrial membrane potential.[1]

  • Cytochrome c Release: This is followed by the release of cytochrome c from the mitochondria into the cytosol.[11][12]

  • Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[4][11][12]

  • PARP Cleavage: Activated caspase-3 cleaves Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. This cleavage is a hallmark of apoptosis.[4]

  • Modulation of Bcl-2 Family Proteins: Cytotoxic benzamides can also modulate the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][4]

The following diagram illustrates the proposed signaling pathway for apoptosis induction by substituted benzamides:

apoptosis_pathway cluster_cell Cancer Cell benzamide Substituted Benzamide mitochondrion Mitochondrion benzamide->mitochondrion Induces mitochondrial membrane potential collapse cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 (activated) cytochrome_c->caspase9 caspase3 Caspase-3 (activated) caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis Executes cleaved_parp Cleaved PARP

Caption: Proposed mitochondrial pathway of apoptosis induced by substituted benzamides.

Cell Cycle Arrest

In addition to inducing apoptosis, many substituted benzamides can cause cell cycle arrest at various phases, preventing cancer cell proliferation.[5][14][15][16] The specific phase of arrest can depend on the benzamide derivative and the cancer cell line. For instance, some benzimidazole derivatives have been shown to arrest the cell cycle in the G1 and G2 phases in A549 lung cancer cells, and in the S and G2 phases in MDA-MB-231 breast cancer cells.[14] One bromo-derivative of benzimidazole was found to induce G2/M cell cycle arrest.[5]

The following diagram illustrates the logical flow of how substituted benzamides can lead to cell cycle arrest and apoptosis:

cell_cycle_arrest benzamide Substituted Benzamide cell_cycle Cell Cycle Progression benzamide->cell_cycle Inhibits g1_s_arrest G1/S Arrest cell_cycle->g1_s_arrest g2_m_arrest G2/M Arrest cell_cycle->g2_m_arrest apoptosis Apoptosis g1_s_arrest->apoptosis Can lead to proliferation Cancer Cell Proliferation g1_s_arrest->proliferation Prevents g2_m_arrest->apoptosis Can lead to g2_m_arrest->proliferation Prevents

Caption: Logical workflow of cell cycle arrest induced by substituted benzamides.

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for common in vitro assays used to evaluate the cytotoxicity of substituted benzamides.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of cells.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted benzamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background control: Culture medium without cells.

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

The following diagram outlines the experimental workflow for a typical cytotoxicity assay:

cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with Substituted Benzamides (and controls) incubate_24h->treat_compounds incubate_exposure Incubate for Exposure Period (24, 48, or 72h) treat_compounds->incubate_exposure assay Perform Cytotoxicity Assay (e.g., MTT or LDH) incubate_exposure->assay measure_absorbance Measure Absorbance assay->measure_absorbance analyze_data Analyze Data and Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Conclusion

Substituted benzamides represent a versatile and promising class of compounds for the development of novel anticancer therapies. This guide has provided a comparative overview of their cytotoxicity, highlighting the critical role of substituent effects in determining their potency and mechanism of action. The induction of apoptosis via the mitochondrial pathway and the disruption of the cell cycle are key mechanisms through which these compounds exert their cytotoxic effects. The provided experimental protocols offer a robust framework for the in vitro evaluation of novel benzamide derivatives. Further research focusing on systematic SAR studies and in vivo efficacy testing is warranted to translate the therapeutic potential of this important class of molecules into clinical applications.

References

A Comparative Guide to the Cross-Reactivity Profiling of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide (Compound X): A Strategic Approach for Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity and off-target profile of a novel chemical entity, N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide, hereafter referred to as Compound X . In the absence of pre-existing pharmacological data for Compound X, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines a tiered, data-driven approach to systematically uncover potential safety liabilities and secondary pharmacology, ensuring that resources are focused on candidates with the highest probability of success. We will compare the hypothetical profiling data of Compound X against established kinase inhibitors, Imatinib and Dasatinib , to provide context on data interpretation and decision-making.

Introduction: The Imperative of Early-Stage Selectivity Profiling

The journey of a drug from discovery to clinic is fraught with challenges, with a significant rate of attrition due to unforeseen safety issues.[1] Proactively identifying potential adverse drug reactions (ADRs) by profiling for off-target activities is not merely a regulatory requirement but a cornerstone of efficient and ethical drug development.[2] Early-stage in vitro safety pharmacology allows for the rapid de-risking of chemical series, enabling a data-driven selection of lead candidates and minimizing costly late-stage failures.[3]

Compound X, with its benzamide and furan scaffolds, presents a unique case for diligent profiling. Benzamide derivatives are known to possess a wide array of biological activities and can interact with targets such as dopamine and serotonin receptors.[4][5] Similarly, the furan moiety is a common feature in many pharmacologically active compounds, contributing to binding interactions but also carrying a potential for metabolic activation.[6][7] This structural makeup necessitates a broad and hypothesis-driven approach to uncover its full biological interaction profile.

The Profiling Cascade: A Tiered Strategy for De-Risking

A structured, tiered approach is the most resource-effective strategy for profiling a novel compound. This cascade begins with a broad screen to identify major liabilities and progressively narrows down to more specific, functional investigations of observed hits.

G cluster_0 Tier 1: Broad Liability Assessment cluster_2 Tier 3: Hit Validation & Functional Analysis T1 Initial Screen @ 10 µM Broad Safety Panel (e.g., Eurofins SafetyScreen44™) T2_Kinase Comprehensive Kinome Screen (e.g., Reaction Biology HotSpot™) T1->T2_Kinase All NCEs T2_GPCR GPCR Panel Screen (If indicated by Tier 1 or SAR) T1->T2_GPCR Hits on GPCRs or structural alerts T3_IC50 Dose-Response (IC50) Determination For all significant hits (>50% inhibition) T2_Kinase->T3_IC50 Significant hits T2_GPCR->T3_IC50 Significant hits T3_Functional Functional Assays (e.g., Cellular Thermal Shift, Enzyme Kinetics) T3_IC50->T3_Functional Confirmed hits G Compound Test Compound (e.g., Compound X) Incubate Incubation Compound->Incubate Kinase Kinase Enzyme Kinase->Incubate Substrate Peptide/Protein Substrate Substrate->Incubate ATP ³³P-ATP ATP->Incubate Filter Filter Plate (Capture Substrate) Incubate->Filter Wash Wash Step (Remove free ³³P-ATP) Filter->Wash Read Scintillation Counting (Measure Incorporated ³³P) Wash->Read

References

A Comparative Analysis of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the relentless pursuit of novel and more effective cancer therapeutics, a vast landscape of chemical entities is under exploration. This guide provides a detailed comparative analysis of the investigational compound, N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide, against a panel of well-established anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of cytotoxic potential, mechanistic insights, and the experimental frameworks used for their evaluation.

Introduction to the Compounds

This compound is a synthetic small molecule featuring a furan moiety and a substituted benzamide core. While specific anticancer activity for this exact compound is not yet extensively documented in publicly available literature, derivatives of both furan and benzamide have demonstrated promising cytotoxic effects against various cancer cell lines, suggesting potential as a novel therapeutic agent.[1][2][3] Furan-containing compounds are known for a wide range of biological activities, and their structural motifs are present in several anticancer agents.[4][5]

Doxorubicin is an anthracycline antibiotic widely used in chemotherapy. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.[6][7][8]

Cisplatin , a platinum-based compound, is a cornerstone of treatment for numerous cancers. It exerts its cytotoxic effects by forming cross-links with DNA, which in turn triggers cell cycle arrest and apoptosis.[1][9][10]

Paclitaxel , a taxane, is a potent mitotic inhibitor. It functions by stabilizing microtubules, which disrupts the normal process of cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13]

Comparative Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound (hypothetical data based on related structures) and the standard anticancer agents against a panel of human cancer cell lines.

CompoundMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)
This compound (Hypothetical) 8.512.215.810.4
Doxorubicin ~0.8 - 2.5[14][15]~0.34 - 2.9[2][14]>20[14]~12.2[14]
Cisplatin -~2.4[16]~6.14 - 16.48[17][18]-
Paclitaxel ~0.002 - 0.008[19][20]-~0.00135[21]-

Mechanistic Insights: A Comparative Overview

Understanding the mechanism of action is paramount in drug development. While the precise mechanism of this compound is yet to be fully elucidated, we can hypothesize its potential actions based on its structural motifs and compare them to the known mechanisms of the standard agents.

Apoptosis Induction

Apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies. A common method to assess apoptosis is through Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Hypothetical Apoptosis Induction Data (48h Treatment)

Compound (at IC50)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
This compound 25.3%15.1%
Doxorubicin 28.9%18.4%
Cisplatin 22.1%12.8%
Paclitaxel 30.5%20.2%

Doxorubicin is a well-documented inducer of apoptosis through p53-dependent and H2O2-mediated pathways in tumor cells.[6][22] Paclitaxel's disruption of microtubule dynamics also potently triggers the apoptotic cascade.[12]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus compound concentration to determine the IC50 value.

Flow Cytometry for Apoptosis Analysis

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Signaling Pathways and Experimental Workflows

cluster_0 Experimental Workflow for Anticancer Agent Evaluation A Cancer Cell Culture B Compound Treatment (Serial Dilutions) A->B C Cytotoxicity Assay (MTT) Determine IC50 B->C D Mechanism of Action Studies (at IC50) C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F

Caption: A generalized workflow for the in vitro evaluation of potential anticancer compounds.

cluster_1 Apoptosis Signaling Pathway Drug Anticancer Agent (e.g., Doxorubicin, Paclitaxel) Stress Cellular Stress (DNA Damage, Microtubule Disruption) Drug->Stress Mitochondria Mitochondrial Dysfunction Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway often triggered by anticancer agents.

Discussion and Future Directions

This guide presents a comparative framework for evaluating the investigational compound this compound against established anticancer drugs. Based on hypothetical data, the compound demonstrates moderate cytotoxicity across multiple cancer cell lines. The proposed mechanism of inducing apoptosis and causing cell cycle arrest aligns with the characteristics of many effective anticancer agents.

Further research is imperative to validate these preliminary postulations. Key next steps should include:

  • Comprehensive in vitro screening: Utilizing a broader panel of cancer cell lines, such as the NCI-60 panel, to identify patterns of activity and potential tumor selectivity.[23][24][25] The COMPARE algorithm can then be used to correlate its activity profile with known compounds, offering insights into its mechanism of action.[26][27]

  • Detailed mechanistic studies: Investigating the specific molecular targets and signaling pathways affected by this compound. This would involve techniques like Western blotting to probe for key proteins involved in apoptosis and cell cycle regulation.

  • In vivo studies: Should in vitro data prove promising, evaluation in preclinical animal models will be essential to assess efficacy, toxicity, and pharmacokinetic properties.

The exploration of novel chemical scaffolds like this compound is crucial for the advancement of cancer therapy. While this guide provides a foundational comparison, rigorous experimental validation is the necessary path forward to determine its true therapeutic potential.

References

In Vivo Efficacy of N-(Furan-2-ylmethyl) Benzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Unveiling the Therapeutic Potential of a Versatile Scaffold

The N-(Furan-2-ylmethyl) benzamide scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of derivatives with a wide spectrum of biological activities. These compounds have garnered significant interest for their potential applications in oncology, infectious diseases, and inflammation. This guide provides a comparative analysis of the in vivo efficacy of notable N-(Furan-2-ylmethyl) benzamide derivatives, supported by experimental data, to aid researchers and drug development professionals in this evolving field.

Comparative Efficacy Analysis

The in vivo performance of N-(Furan-2-ylmethyl) benzamide derivatives varies significantly based on their structural modifications, which in turn dictates their mechanism of action and therapeutic target. Below is a summary of the efficacy data for key derivatives that have been evaluated in preclinical animal models.

DerivativeTherapeutic AreaAnimal ModelKey Efficacy Endpoint(s)Outcome
Compound III-8 Cancer (Multidrug Resistance)MCF-7/ADR Xenograft Mouse ModelTumor Growth InhibitionSignificantly enhanced the antitumor effect of paclitaxel by inhibiting P-glycoprotein.[1]
N-(furan-2-ylmethyl)-2,2-dimethylpropanamide Cancer(Not specified in available literature)Apoptosis InductionInduces apoptosis in cancer cells by causing cell cycle arrest. In vivo efficacy data is not detailed in the reviewed sources.[2]
2-Arylbenzo[b]furan Derivatives Inflammation(Not specified in available literature)Protection from vascular leakageSignificantly protects vascular barrier from plasma leakage in vivo.[3]

Deep Dive into a P-Glycoprotein Inhibitor: Compound III-8

A significant breakthrough in the application of furan-benzamide derivatives has been in overcoming multidrug resistance (MDR) in cancer, a major hurdle in chemotherapy. A series of 2,5-disubstituted furan derivatives featuring a benzamide motif were synthesized and evaluated for their ability to inhibit P-glycoprotein (P-gp), a key efflux pump responsible for MDR.[1]

In Vivo Efficacy of Compound III-8

Among the synthesized compounds, Compound III-8 emerged as a promising lead with broad-spectrum reversal activity and low toxicity.[1] Its efficacy was evaluated in an MCF-7/ADR (doxorubicin-resistant) xenograft mouse model.

Experimental Protocol: MCF-7/ADR Xenograft Model

  • Cell Implantation: Female BALB/c nude mice are subcutaneously injected with MCF-7/ADR cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomized into groups:

    • Vehicle control

    • Paclitaxel (PTX) alone

    • Compound III-8 alone

    • Paclitaxel in combination with Compound III-8

  • Dosing Regimen: Treatments are administered intravenously or intraperitoneally at specified doses and schedules.

  • Endpoint Measurement: Tumor volumes are measured regularly. At the end of the study, tumors are excised and weighed.

The study demonstrated that the combination of Paclitaxel and Compound III-8 resulted in a significant reduction in tumor growth compared to Paclitaxel alone, indicating that Compound III-8 effectively reversed P-gp-mediated resistance to Paclitaxel in vivo.[1]

Mechanism of Action: P-gp Inhibition

Compound III-8 is believed to inhibit the efflux function of P-glycoprotein. Molecular docking studies suggest that it binds to P-gp, likely through hydrogen bond interactions with key residues such as Asn721 and Met986, thereby preventing the pump from expelling chemotherapeutic agents from the cancer cells.[1]

P_gp_Inhibition cluster_cell Cancer Cell P-gp P-glycoprotein (Efflux Pump) Extracellular P-gp->Extracellular Chemotherapy Chemotherapeutic Drug Chemotherapy->P-gp Efflux Apoptosis Apoptosis Chemotherapy->Apoptosis Induces Compound_III-8 Compound III-8 Compound_III-8->P-gp Inhibition

Caption: Mechanism of P-gp inhibition by Compound III-8.

Anticancer Potential of Other Derivatives

While detailed in vivo efficacy data is less available for other derivatives, in vitro studies suggest their potential as anticancer agents. For instance, N-(furan-2-ylmethyl)-2,2-dimethylpropanamide has been shown to induce apoptosis in cancer cells by arresting the cell cycle at the S and G2/M phases.[2] Further in vivo studies are warranted to validate its therapeutic potential.

Anti-inflammatory Applications

The furan-benzamide scaffold has also been explored for its anti-inflammatory properties. Certain 2-arylbenzo[b]furan derivatives have demonstrated potent inhibition of human lipoxygenases (LOXs), enzymes that play a crucial role in inflammatory pathways.[3] In vivo studies have shown that these compounds can protect the vascular barrier from plasma leakage, a key event in inflammation.[3]

Future Directions

The N-(Furan-2-ylmethyl) benzamide scaffold represents a versatile platform for the development of novel therapeutics. The success of Compound III-8 in overcoming multidrug resistance in vivo highlights the potential of this chemical class. Future research should focus on:

  • Conducting comprehensive in vivo efficacy and toxicology studies for other promising derivatives.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo performance.

  • Exploring the application of these derivatives in other disease areas, such as neurodegenerative and infectious diseases, based on their diverse biological activities.

By continuing to explore the structure-activity relationships and in vivo performance of this intriguing class of compounds, the scientific community can unlock their full therapeutic potential.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile Analysis: A Structurally-Based Assessment

To establish a safe disposal procedure for N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide, we must first infer its potential hazards by examining its constituent parts. This chemical is a complex organic molecule featuring a brominated (halogenated) aromatic benzamide core and a furan-2-ylmethyl substituent.

  • Halogenated Aromatic Moiety (4-bromo-3-methoxybenzamide): Halogenated organic compounds are often persistent in the environment and can exhibit toxicity.[1][4] Structurally similar compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[5] The presence of bromine mandates that this compound be treated as halogenated hazardous waste .[1][6][7]

  • Furan Moiety (Furan-2-ylmethyl): The furan ring is a known structural alert. Furan itself is a flammable, toxic liquid that may form explosive peroxides upon storage, particularly when exposed to air and light.[8][9] While the reactivity of the furan ring in this specific amide is not fully characterized, prudence dictates handling it with the precautions associated with furan derivatives.[10][11]

Based on this analysis, this compound must be presumed to be a hazardous substance. All waste containing this compound, including contaminated consumables and rinsates, must be disposed of as regulated hazardous chemical waste.[12]

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any procedure that involves handling or generating waste of this compound, ensure all engineering controls are functioning correctly and appropriate PPE is worn.

Engineering Controls:

  • Chemical Fume Hood: All handling and disposal-related activities (e.g., weighing, transferring, rinsing glassware) must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[10]Protects against splashes of the chemical or solvents used for decontamination.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[10]Prevents skin contact; similar compounds are known skin irritants.[5][13]
Body Protection A flame-resistant lab coat.Protects against incidental contact and minor spills.
Respiratory Not required if handled exclusively within a fume hood.A NIOSH-approved respirator with an organic vapor cartridge is necessary for spill cleanup outside of a hood.[11]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area if necessary.

  • Secure the Area: Restrict access to the spill area. Eliminate all ignition sources.[8]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE outlined in Section 2, including respiratory protection if the spill is outside a fume hood.

  • Contain the Spill: For solid spills, carefully sweep the material. For liquid spills or solutions, use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[8][10] Do not use combustible materials such as paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the spilled substance and absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[14]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials and rinsate as halogenated hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and institutional EHS office, regardless of the spill's size.[10]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical for regulatory compliance and environmental protection. The following procedure aligns with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.[12][15]

Step 1: Waste Characterization and Segregation This is the most critical step. All waste streams containing this compound must be classified as Halogenated Organic Hazardous Waste . This includes pure compound, reaction mixtures, contaminated solvents, rinsates, and contaminated labware (gloves, pipette tips, etc.). This waste stream must be kept separate from all other waste types, especially non-halogenated waste, to ensure proper final disposal and avoid dangerous reactions.[1][7]

Step 2: Containerization

  • Select a dedicated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[10] Polyethylene or glass containers are typically suitable.

  • The container must be in good condition, free from cracks or residue on the outside.

  • For liquid waste, never fill a container more than 75-80% full to allow for vapor expansion.[7]

Step 3: Labeling Proper labeling is a strict regulatory requirement and essential for safety.[16] As soon as the first drop of waste is added, affix a hazardous waste tag that includes the following information:

  • The words "Hazardous Waste" .[10]

  • The full, unabbreviated chemical name: "this compound" and any other chemical constituents in the waste container, with percentages.

  • Associated Hazard Information: "Toxic," "Irritant," "Marine Pollutant."

  • The date accumulation started.

  • Generator's name and contact information.

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored in secondary containment to capture any potential leaks.

  • Store away from incompatible materials, direct sunlight, and heat sources.[10]

Step 5: Final Disposal

  • Sewer and regular trash disposal are strictly prohibited. [8][10]

  • The only acceptable disposal method is through your institution's EHS office, which will arrange for pickup by a licensed hazardous waste management company.[1][10][15]

  • Follow your institution's specific procedures for requesting a waste pickup.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generated (e.g., excess reagent, rinsate, contaminated consumables) characterize Characterize Waste: Does it contain N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide? start->characterize segregate Segregate into a dedicated HALOGENATED ORGANIC WASTE container. characterize->segregate  Yes   non_haz Follow appropriate disposal route for non-hazardous or non-halogenated waste. characterize->non_haz No label Label container immediately with: - 'Hazardous Waste' - Full Chemical Name(s) - Hazards & Date segregate->label store Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. label->store contact_ehs Request pickup via Institutional EHS Office for licensed disposal. store->contact_ehs end Compliant & Safe Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.